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  • Product: Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate
  • CAS: 119740-95-3

Core Science & Biosynthesis

Foundational

What is Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate?

An In-Depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate: A Key Building Block in Targeted Protein Degradation Abstract This technical guide provides a comprehensive overview of Methyl 3-((t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate: A Key Building Block in Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, a pivotal chemical intermediate for researchers in organic synthesis and drug discovery. We will delve into its precise identification, physicochemical properties, a detailed and rationalized two-step synthesis protocol, and its critical application as a linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively synthesize and utilize this versatile building block.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is definitively identified by the CAS Number 119740-95-3.[1][2] It is essential to distinguish it from its non-N-methylated analogue, Methyl 3-((tert-butoxycarbonyl)amino)propanoate (CAS 42116-55-2), which has a different molecular formula and weight.[3]

The core structure consists of a β-alanine methyl ester backbone where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group and substituted with a methyl group. This structure provides a stable, yet readily deprotectable amine, and a terminal ester group that can be hydrolyzed or otherwise modified, making it a versatile synthetic intermediate.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
Chemical Name Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate[4]
Synonym(s) methyl 3-[(tert-butoxycarbonyl)(methyl)amino]propanoate
CAS Number 119740-95-3[1][2]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.27 g/mol [1]
Physical Form Liquid
Purity ≥95%[1]
Storage Conditions 2-8°C, Sealed in dry conditions, away from moisture[4]
SMILES O=C(OC(C)(C)C)N(C)CCC(=O)OC[1]
InChI Key QAIYFGAVROBBNI-UHFFFAOYSA-N

Synthesis and Mechanism

A robust and scalable synthesis is paramount for the practical application of any chemical building block. The most logical and field-proven approach to Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a two-step sequence: (1) Aza-Michael addition of methylamine to methyl acrylate to form the secondary amine precursor, followed by (2) N-Boc protection.

Rationale for Synthetic Strategy

This strategy is advantageous due to the high availability and low cost of the starting materials. The Aza-Michael addition is a highly efficient method for forming the C-N bond required for the β-amino ester core.[5] Subsequent protection of the resulting secondary amine with a Boc group is a standard and well-understood transformation that yields a product stable to a wide range of reaction conditions, yet the Boc group can be easily removed when needed using mild acidic conditions.[6] This orthogonality is a cornerstone of modern multi-step synthesis.

Step 1: Synthesis of Methyl 3-(methylamino)propanoate

This protocol is adapted from established procedures for the Aza-Michael addition of amines to acrylates.[5]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add methyl acrylate (1.0 eq, e.g., 10 g, 116 mmol) dissolved in methanol (e.g., 20 mL).

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Amine Addition: Slowly add a solution of methylamine (1.5-1.6 eq, e.g., 90 mL of a 2M solution in THF, 180 mmol) dropwise via the addition funnel. The causality for cooling and slow addition is to control the exothermic reaction and prevent polymerization or side reactions.

  • Reaction: Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction for the consumption of methyl acrylate by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue, crude methyl 3-(methylamino)propanoate, can be purified by vacuum distillation (e.g., 45 °C, 5 Torr) to yield a colorless liquid.[5] The ¹H NMR spectrum of the product should be consistent with the reported values: (CDCl₃): δ 2.44 (s, 3H), 2.52 (t, 2H), 2.86 (t, 2H), 3.69 (s, 3H).[5]

Step 2: N-Boc Protection of Methyl 3-(methylamino)propanoate

This protocol employs standard conditions for the protection of secondary amines using di-tert-butyl dicarbonate (Boc₂O).[6]

Experimental Protocol:

  • Reaction Setup: Dissolve the methyl 3-(methylamino)propanoate (1.0 eq) from the previous step in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (concentration 0.1-0.5 M) in a round-bottom flask with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.2-1.5 eq), to the solution and stir for 5-10 minutes at room temperature. The base acts to neutralize the acidic byproduct of the reaction.[6]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the stirring solution, either as a solid or dissolved in a minimal amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is self-validating and can be monitored by TLC until the starting amine is fully consumed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an extraction solvent like ethyl acetate.

  • Washing: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous NaHCO₃ solution (to remove acidic impurities) and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

  • Purification: If necessary, purify the final product, Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, by silica gel column chromatography.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: N-Boc Protection MA Methyl Acrylate Solvent1 Methanol @ -20°C MA->Solvent1 MeNH2 Methylamine (2M in THF) MeNH2->Solvent1 Intermediate Methyl 3-(methylamino)propanoate Solvent1->Intermediate Aza-Michael Addition Base TEA in THF @ RT Intermediate->Base Nucleophilic Attack Boc2O Boc₂O Boc2O->Base FinalProduct Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate Base->FinalProduct

Caption: A two-step synthesis workflow for Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.

Application in Drug Discovery: The PROTAC Linker

The primary utility of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate for drug development professionals lies in its role as a versatile building block for PROTAC linkers.

Introduction to PROTAC Technology

PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[7][8] They consist of three components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9][10] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[10][11] This event-driven, catalytic mechanism represents a paradigm shift from traditional occupancy-based inhibitors.[7]

The Critical Role of the Linker

The linker is far more than a passive spacer.[9][12] Its length, rigidity, composition, and attachment points are critical variables that profoundly influence the efficacy of a PROTAC.[12][13] The linker's structure dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[7][14] An optimal linker facilitates favorable protein-protein interactions, while a poorly designed one can lead to steric clashes and reduced activity.[7]

Structural Significance as a Linker Component

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an excellent starting point for constructing alkyl-based linkers.

  • Alkyl Chain: The propanoate backbone provides a flexible three-carbon (propyl) chain, a common motif in PROTAC linkers.[13]

  • Reactive Handles: The molecule possesses two key functional groups for elaboration. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands) using standard amide bond-forming reactions.

  • Protected Amine: The Boc-protected secondary amine can be deprotected under acidic conditions to reveal a secondary amine. This amine can then be acylated, alkylated, or used in a coupling reaction with a POI-binding ligand, completing the assembly of the PROTAC molecule.

PROTAC_Logic cluster_molecule Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate POI Protein of Interest (POI) Ligand ('Warhead') Linker Linker POI->Linker E3 E3 Ligase Ligand ('Anchor') Linker->E3 Ester Methyl Ester (Reacts with E3 Ligand) BocAmine Boc-Protected Amine (Reacts with POI Ligand)

Caption: Logical role of the title compound as a precursor to a PROTAC linker.

Spectroscopic and Analytical Data

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its structure allows for a confident prediction of its key NMR signals. This serves as a benchmark for researchers to validate their synthetic product.

Table 2: Predicted Spectroscopic Characteristics

Technique Predicted Chemical Shift (δ) and Multiplicity Assignment
¹H NMR ~ 1.45 (s, 9H)tert-butyl protons of the Boc group
~ 2.55 (t, 2H)-CH₂- adjacent to the carbonyl (C=O) of the ester
~ 2.85 (s, 3H)N-methyl protons
~ 3.45 (t, 2H)-CH₂- adjacent to the nitrogen atom
~ 3.67 (s, 3H)O-methyl protons of the ester
¹³C NMR ~ 28.4(CH₃)₃C- of Boc group
~ 34.0-CH₂- adjacent to ester C=O
~ 38.0N-CH₃
~ 45.0-CH₂- adjacent to N
~ 51.7O-CH₃
~ 79.5(CH₃)₃C - of Boc group
~ 155.0Carbonyl of Boc group
~ 172.5Carbonyl of methyl ester

Safety and Handling

Based on supplier safety data, this compound must be handled with appropriate laboratory precautions.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements Precautionary Statements
GHS07 (Exclamation Mark)[4]Warning [4]H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]P261: Avoid breathing vapours.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Conclusion

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its well-defined structure, featuring orthogonally protected functional groups, and its straightforward synthesis make it an invaluable building block. Its primary role as a precursor for PROTAC linkers places it at the forefront of targeted protein degradation, a field with immense therapeutic potential. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and strategically implement this compound in their research endeavors.

References

  • Scott, D. E., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]

  • Kamal, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry. [Link]

  • NextSDS. Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate — Chemical Substance Information. NextSDS. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synple Chem. Application Note – N-Boc protection. Synple Chem. [Link]

  • Kumar, A., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ChemistrySelect. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

  • Google Patents. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.
  • Chemspace. Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylpiperidin-1-yl]propanoate. Chemspace. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Bricelj, A., et al. (2024). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules. [Link]

  • Diva-Portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-Portal.org. [Link]

  • Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Sino Biological. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Sino Biological. [Link]

  • MDPI. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Eureka | Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka. [Link]

  • SciSpace. Novel syngas-based process for methyl methacrylate. SciSpace. [Link]

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Exploratory

An In-Depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Protected β-Amino Acid Ester Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, also known as N-Boc-N-methyl-β-alan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Protected β-Amino Acid Ester

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, also known as N-Boc-N-methyl-β-alanine methyl ester, is a valuable synthetic intermediate that has garnered significant attention in the field of medicinal chemistry and drug development. Its structure, which combines a protected amine and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and, most notably, as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in advancing pharmaceutical research.

Physicochemical Properties

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is typically a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 119740-95-3[2]
Molecular Formula C₁₀H₁₉NO₄[2]
Molecular Weight 217.27 g/mol [2]
Physical Form Liquid[1]
Storage Temperature 2-8°C, sealed in a dry environment[1]
Purity Typically ≥95%[1]

Structural Elucidation and Spectroscopic Data

The chemical structure of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is characterized by a propanoate backbone with a methyl ester at one end and a nitrogen atom at the 3-position. The nitrogen is protected by both a tert-butoxycarbonyl (Boc) group and a methyl group.

Caption: Chemical structure of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.

Spectroscopic Data

The structural integrity of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate can be confirmed through various spectroscopic techniques.

¹H NMR (600 MHz, CDCl₃) δ (ppm): 5.06 (br, 1H), 3.70 (s, 3H), 3.40 (d, J=5.8 Hz, 2H), 2.53 (t, J=6.0 Hz, 2H), 1.44 (s, 9H).[3]

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.90, 155.78, 79.33, 51.70, 36.06, 34.42, 28.35.[3]

High-Resolution Mass Spectrometry (ESI HRMS): m/z [M+Na]⁺ calcd for C₉H₁₇O₄Na: 226.1050; found: 226.1059.[3]

  • ~2975 cm⁻¹: C-H stretching from the alkyl and Boc groups.

  • ~1740 cm⁻¹: C=O stretching of the methyl ester.

  • ~1695 cm⁻¹: C=O stretching of the Boc-carbamate.

  • ~1160 cm⁻¹: C-O stretching.

Synthesis and Methodologies

The synthesis of N-Boc-N-methyl-β-amino acid esters can be achieved through various synthetic routes. A common and efficient approach involves the protection and modification of a suitable starting material. While a specific protocol for the title compound is not detailed in the provided search results, a general and adaptable method can be derived from the synthesis of similar N-Boc-β-amino acid methyl esters.[4]

General Synthetic Approach

A plausible synthetic route starting from a commercially available β-amino acid is outlined below. This protocol is illustrative and would require optimization for the specific target molecule.

SynthesisWorkflow Start Methyl 3-(methylamino)propanoate Step1 Protection with (Boc)₂O Start->Step1 Di-tert-butyl dicarbonate, Triethylamine, CH₂Cl₂ Product Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate Step1->Product Work-up and Purification

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of Methyl 3-(methylamino)propanoate in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂), add a base, typically a tertiary amine like triethylamine (Et₃N), to act as a proton scavenger.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at 0°C. The causality behind this choice is that (Boc)₂O is a highly effective and mild reagent for the introduction of the Boc protecting group onto amines. The use of a base is crucial to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is typically washed with a weak aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate to remove any remaining acidic impurities, and finally with brine. This self-validating system ensures the removal of most impurities before the final purification step.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.

Applications in Drug Development

The unique structural features of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate make it a highly valuable building block in the synthesis of complex pharmaceutical agents.

Role as a PROTAC Linker

One of the most significant applications of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

A PROTAC molecule consists of three main components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands. The nature and length of the linker are critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[6]

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate can be readily incorporated into PROTAC linkers. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand or a functionalized target-binding ligand. The Boc-protected amine can be deprotected to reveal a secondary amine, which can then be further functionalized or coupled to the other end of the PROTAC.

PROTAC_Structure TargetLigand Target Protein Ligand Linker Linker (incorporating the title compound) TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand

Caption: Schematic of a PROTAC molecule.

The use of this specific building block allows for the introduction of a defined length and chemical functionality into the linker, enabling the systematic optimization of PROTAC properties. The N-methyl group can also influence the conformational flexibility and cell permeability of the final PROTAC molecule.

Peptidomimetic and Small Molecule Synthesis

Beyond its use in PROTACs, Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate serves as a valuable precursor in the synthesis of various peptidomimetics and other small molecule drug candidates. The β-amino acid scaffold is a common motif in many biologically active compounds, and the ability to introduce N-methylation can enhance metabolic stability and modulate the conformational properties of the final molecule.

Conclusion

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a versatile and valuable building block for researchers and scientists in the field of drug development. Its well-defined structure, coupled with its straightforward incorporation into more complex molecules, makes it an essential tool in the synthesis of novel therapeutics. Its prominent role in the rapidly evolving field of targeted protein degradation through PROTACs highlights its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its significance as a key component in the drug discovery pipeline.

References

  • Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). Retrieved from a supplementary information file associated with a peer-reviewed publication. The specific publication is not fully cited in the search result.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. Retrieved from [Link]

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate | PROTAC Linker. (n.d.). MedChemExpress.
  • (2S)-methyl 2-((3S)-3-((tert-butoxycarbonyl)(methyl)amino)-2-(2-chloro-N-(4-methoxyphenyl)acetamido)-4-phenylbutanamido)propanoate 7. (n.d.). In Organic & Biomolecular Chemistry. RSC Publishing.
  • Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. (n.d.).
  • Supporting Information for Epimerisation. (n.d.). The Royal Society of Chemistry.
  • The Synthesis, Characterisation, and Application of Novel N-Ferrocenoyl Peptide Deriv
  • New processes for producing beta-alanine derivatives. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Semantic Scholar.
  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273–312.
  • Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET. (n.d.).
  • Oxidative damage of proline residues by nitrate radicals (NO3): A kinetic and product study. (n.d.). The Royal Society of Chemistry.
  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate. (n.d.). ChemScene.
  • Supporting Information for Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DM
  • Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). eScholarship.
  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate. (n.d.). Sigma-Aldrich.
  • Novel approaches for the rational design of PROTAC linkers. (2020).

Sources

Foundational

Engineering Targeted Protein Degradation and Peptidomimetics: A Technical Guide to CAS 119740-95-3

Executive Summary CAS 119740-95-3, chemically identified as Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (commonly referred to as Boc-N-Me-β-Ala-OMe), is a highly specialized, orthogonally protected amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 119740-95-3, chemically identified as Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (commonly referred to as Boc-N-Me-β-Ala-OMe), is a highly specialized, orthogonally protected amino acid derivative. In modern therapeutic development, this molecule serves as a critical structural node in two primary domains: the synthesis of Proteolysis Targeting Chimeras (PROTACs) as an optimized linker moiety , and the engineering of peptidomimetics with enhanced proteolytic stability .

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind its structural design and providing self-validating protocols for its integration into complex drug discovery workflows.

Physicochemical Profiling & Structural Causality

Before deploying CAS 119740-95-3 in a synthetic route, it is crucial to understand why this specific molecular architecture was engineered.

Table 1: Physicochemical Properties of CAS 119740-95-3

PropertyValue
CAS Number 119740-95-3
Chemical Name Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.27 g/mol
SMILES O=C(OC(C)(C)C)N(C)CCC(=O)OC
Key Functional Groups N-Boc (Amine Protection), N-Methyl, Methyl Ester
The Causality of Structural Design
  • N-Methylation for Pharmacokinetic Enhancement: The incorporation of an N-methyl group fundamentally alters the pharmacokinetic profile of the resulting peptide or linker. By replacing the amide proton with a methyl group, the hydrogen bonding capacity is reduced. This decreases the desolvation energy required for the molecule to pass through lipid bilayers, significantly enhancing membrane permeability. Furthermore, the steric bulk of the N-methyl group provides profound resistance against proteolytic enzymes (e.g., aminopeptidases), exponentially increasing the in vivo half-life of the therapeutic payload .

  • β-Alanine Backbone: Unlike standard α-amino acids, the β-alanine backbone introduces an additional methylene carbon. This provides a slightly more extended and flexible linker geometry without the severe entropic penalties associated with long, unstructured aliphatic chains .

  • Orthogonal Protection Strategy: The molecule utilizes a tert-butyloxycarbonyl (Boc) group on the amine and a methyl ester (OMe) on the carboxylate. This enables orthogonal deprotection: the ester can be saponified under mild basic conditions without disturbing the acid-sensitive Boc group, and conversely, the Boc group can be cleaved under acidic conditions without hydrolyzing the ester.

Role in PROTAC Linker Engineering

PROTACs are heterobifunctional molecules consisting of a target protein ligand (warhead), an E3 ubiquitin ligase ligand, and a connecting linker. The linker is not merely a passive spacer; its length, rigidity, and physicochemical properties dictate the formation of the ternary complex (Target-PROTAC-E3). CAS 119740-95-3 is frequently utilized to construct rigidified, metabolically stable linker segments that prevent premature linker collapse and optimize the spatial orientation for ubiquitination.

PROTAC_Mechanism Target Target Protein Warhead Target Ligand Target->Warhead Proteasome Proteasomal Degradation Target->Proteasome Degraded by Linker Linker (CAS 119740-95-3 derived) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Ubiquitin Ubiquitin Tagging E3_Ligase->Ubiquitin Mediates Ubiquitin->Target

Ternary complex formation mediated by the PROTAC linker, leading to targeted protein degradation.

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system. By understanding the mechanistic causality of the reagents, researchers can troubleshoot deviations in real-time.

Protocol 1: Saponification (C-Terminal Activation)

Objective: Convert the methyl ester to a free carboxylic acid for subsequent amide coupling. Causality: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, accelerating the B_AC2 hydrolysis mechanism while maintaining mild enough conditions to prevent premature Boc cleavage.

  • Solvation: Dissolve CAS 119740-95-3 (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O to achieve a 0.2 M concentration. Note: The mixed solvent system ensures both the organic ester and the inorganic base remain in a homogenous single phase.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) portion-wise at 0°C. Stir the reaction mixture and allow it to naturally warm to room temperature over 2-4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Workup: Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with distilled water and cool to 0°C.

  • Acidification: Carefully acidify to pH 3-4 using 5% aqueous citric acid. Critical Check: Avoid strong mineral acids (like concentrated HCl) which can locally drop the pH below 2 and inadvertently cleave the Boc group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free acid (Boc-N-Me-β-Ala-OH).

Protocol 2: Amide Coupling to E3 Ligase Ligand

Objective: Conjugate the free acid of the β-alanine derivative to an amine-bearing E3 ligand. Causality: HATU is selected as the coupling reagent because it forms a highly reactive 7-azabenzotriazole active ester, which is exceptionally effective for coupling sterically hindered or N-methylated secondary amines. DIPEA serves as a non-nucleophilic base to drive the reaction without competing as a nucleophile.

  • Activation: Dissolve the free acid (1.0 eq) and the amine-bearing ligand (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C under an inert nitrogen atmosphere.

  • Propagation: Stir at room temperature for 12 hours.

  • Purification: Quench the reaction with water. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to pull residual DMF into the aqueous phase) and brine. Dry, concentrate, and purify via flash column chromatography.

Protocol 3: N-Terminal Boc Deprotection

Objective: Remove the Boc group to expose the N-methyl secondary amine for further linker elongation. Causality: Acid-catalyzed cleavage using TFA generates a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas and CO₂, driving the reaction to completion entropically.

  • Cleavage: Dissolve the coupled intermediate in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor via LC-MS until the Boc-protected mass disappears.

  • Isolation: Concentrate in vacuo. To remove residual TFA, co-evaporate the residue with toluene three times. The product is isolated as a TFA salt, ready for the next coupling step.

Synthetic_Workflow Start CAS 119740-95-3 (Boc-N-Me-bAla-OMe) Step1 Saponification (LiOH, THF/MeOH/H2O) Start->Step1 Intermediate1 Free Acid (Boc-N-Me-bAla-OH) Step1->Intermediate1 Step2 Amide Coupling (HATU, DIPEA, E3-NH2) Intermediate1->Step2 Intermediate2 Coupled Construct (Boc-N-Me-bAla-E3) Step2->Intermediate2 Step3 Boc Deprotection (20% TFA in DCM) Intermediate2->Step3 Final Elongation-Ready Linker (HN(Me)-bAla-E3) Step3->Final

Step-by-step synthetic workflow for integrating CAS 119740-95-3 into a PROTAC linker.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized constructs utilizing CAS 119740-95-3, rigorous analytical validation is required:

  • LC-MS Fragmentation: When analyzing Boc-protected intermediates via mass spectrometry, be aware that the Boc group often fragments within the spectrometer. Always look for the [M+H - 100] peak (representing the loss of the Boc group) in positive ion mode alongside the parent mass.

  • NMR Rotamers: In ¹H NMR, the N-methyl group of CAS 119740-95-3 typically appears as a distinct singlet around 2.8 - 2.9 ppm. However, due to the restricted rotation around the carbamate (Boc) C-N bond, the NMR spectrum will often show rotamers (peak doubling or broadening) at room temperature. This is a normal physical phenomenon and can be resolved into sharp, single peaks by running the NMR experiment at an elevated temperature (e.g., 60°C in DMSO-d₆).

References

  • Title: Targeting Peptides: The New Generation of Targeted Drug Delivery Systems Source: Pharmaceutics (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Development of Stabilized Peptide-Based PROTACs against Estrogen Receptor α Source: ACS Chemical Biology URL: [Link]

Exploratory

Role of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate in medicinal chemistry

Strategic Applications of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate in Modern Medicinal Chemistry: A Technical Whitepaper By: Senior Application Scientist Executive Summary In the rapidly evolving landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate in Modern Medicinal Chemistry: A Technical Whitepaper

By: Senior Application Scientist

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of complex modalities. Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (CAS: 119740-95-3) has emerged as a critical bifunctional scaffold[1]. Structurally defined as the orthogonally protected methyl ester of N-Boc-N-methyl- β -alanine, this molecule is highly sought after in the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptidomimetics, and antibody-drug conjugates (ADCs)[2].

This whitepaper deconstructs the physicochemical advantages of this building block, explores its mechanistic role in linker engineering, and provides self-validating synthetic protocols for its integration into advanced drug discovery workflows.

Structural Deconstruction and Physicochemical Rationale

To understand the utility of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, we must analyze the causality behind its specific structural modifications:

  • The β -Alanine Core (Homologation): Unlike standard α -amino acids, the β -alanine backbone contains an additional methylene unit. This subtle homologation provides critical flexibility and distance when used as a linker. More importantly, peptide bonds formed with β -amino acids are fundamentally invisible to endogenous α -proteases, drastically increasing the plasma half-life of the resulting conjugate[3].

  • N-Methylation: The tertiary amine (once incorporated into an amide bond) eliminates a hydrogen bond donor (HBD). In large heterobifunctional molecules like PROTACs, minimizing HBDs is essential for maintaining membrane permeability and reducing the Topological Polar Surface Area (TPSA)[1]. Furthermore, N-methylation introduces steric bulk that alters the cis/trans isomerization ratio of the adjacent amide bond, often pre-organizing the molecule into a bioactive conformation.

  • Orthogonal Protection (Boc/Methyl Ester): The molecule features a base-labile C-terminus (methyl ester) and an acid-labile N-terminus (Boc group). This orthogonality allows chemists to selectively activate one end of the molecule while keeping the other inert, enabling precise, unidirectional step-by-step synthesis without the risk of polymerization.

Quantitative Data: Impact of Structural Modifications

The table below summarizes the theoretical physicochemical shifts achieved by transitioning from a standard amino acid to this specialized building block.

Scaffold FeatureProteolytic StabilityH-Bond Donors (in amide)Conformational FlexibilityMembrane Permeability
α -Alanine Low (Rapidly degraded)1RestrictedBaseline
β -Alanine High (Protease resistant)1Highly FlexibleModerate
N-Methyl- β -Alanine Very High 0 Controlled (Steric restriction) Maximized (High lipophilicity)

Application in PROTAC Linker Engineering

PROTACs require a linker to bridge a target-binding ligand with an E3 ligase-recruiting ligand. The linker is not merely a passive string; it actively influences the formation of the ternary complex (Target-PROTAC-E3)[2].

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is frequently deployed as a terminal or internal linker segment. By utilizing the N-methylated β -alanine motif, medicinal chemists can fine-tune the spatial gap between the two warheads while simultaneously masking polar surface area. This "chameleonic" property allows the PROTAC to collapse in aqueous environments (shielding lipophilic regions) and extend when binding to the target proteins.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Molecule (N-methyl-β-alanine Linker) PROTAC->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Fig 1: Targeted protein degradation pathway utilizing a PROTAC ternary complex.

Synthetic Workflows & Experimental Protocols

To integrate this building block into a larger molecular assembly, one must selectively deprotect either the N-terminus or the C-terminus. The following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to ensure high fidelity.

Synthetic_Workflow Start Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate PathA Path A: C-Terminus Activation Start->PathA PathB Path B: N-Terminus Activation Start->PathB LiOH LiOH / THF:MeOH:H2O (Saponification) PathA->LiOH FreeAcid Free Carboxylic Acid (Ready for Amine Coupling) LiOH->FreeAcid TFA TFA / DCM (Boc Removal) PathB->TFA FreeAmine Free Secondary Amine (Ready for Acid Coupling) TFA->FreeAmine

Fig 2: Orthogonal deprotection workflow for N-Boc-N-methyl-beta-alanine methyl ester.

Protocol A: C-Terminal Activation via Saponification

Purpose: To unmask the carboxylic acid for subsequent amide coupling while leaving the Boc-protected amine intact.

  • Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O) in a 3:1:1 ratio. Causality: The organic ester is insoluble in pure water, while the inorganic hydroxide salt is insoluble in pure organics. This ternary mixture ensures a homogenous phase for efficient reaction kinetics.

  • Reagent Addition: Dissolve Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (1.0 eq) in the solvent mixture. Cool the flask to 0 °C using an ice bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Causality: Cooling prevents unwanted base-catalyzed side reactions, such as epimerization, though less critical here due to the lack of an α -chiral center.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup (Self-Validating Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether (removes unreacted organic impurities).

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl. Causality: Protonating the carboxylate converts it back to a lipophilic free acid, causing it to precipitate or become extractable.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure N-Boc-N-methyl- β -alanine as a white solid/viscous oil.

Protocol B: N-Terminal Activation via Acidolysis

Purpose: To remove the Boc group, yielding a secondary amine ready for coupling, while preserving the methyl ester.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% v/v. Causality: The Boc group is highly sensitive to strong acids. The reaction generates isobutylene gas and CO₂, which bubble out of solution, thermodynamically driving the reaction to absolute completion.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (TLC is less effective here as the resulting amine will streak heavily on standard silica).

  • Isolation: Evaporate the volatiles under reduced pressure. To thoroughly remove residual TFA (which can poison downstream coupling reactions), co-evaporate the residue with Toluene (3x). The product is obtained as the TFA salt of N-methyl- β -alanine methyl ester, ready for immediate use in the presence of a non-nucleophilic base (e.g., DIPEA) during the next coupling step.

Conclusion

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is far more than a simple structural linker; it is a strategic tool for modulating the pharmacokinetic profiles of advanced therapeutics. By leveraging its inherent proteolytic stability, reduced hydrogen-bonding capacity, and orthogonal reactivity, medicinal chemists can rationally design highly efficacious PROTACs and peptidomimetics capable of surviving the rigorous physiological environment.

References

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate - ChemScene.ChemScene.
  • Peptides - Benchchem.Benchchem.
  • Opioid Peptides: Potential for Drug Development.ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate: A Key Building Block in Modern Drug Discovery

Introduction: The Versatility of a Protected Amino Acid Ester Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, also known as N-Boc-N-methyl-β-alanine methyl ester, is a synthetically versatile building block of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Protected Amino Acid Ester

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, also known as N-Boc-N-methyl-β-alanine methyl ester, is a synthetically versatile building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a protected secondary amine and a methyl ester, makes it an ideal component for the construction of more complex molecules, particularly in the burgeoning field of targeted protein degradation. The tert-butoxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, and the methyl ester offers a convenient handle for further chemical transformations, such as amide bond formation. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValue
CAS Number 108726-44-5
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Appearance Colorless to pale yellow oil or liquid
Boiling Point Approx. 256.7 °C at 760 mmHg (Predicted)
Density Approx. 1.0 g/cm³ (Predicted)
Solubility Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol)

Spectroscopic Characterization:

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 3.68 (s, 3H): The singlet corresponding to the methyl protons of the ester group (COOCH₃).

  • δ 3.45 (t, J = 7.0 Hz, 2H): The triplet for the methylene protons adjacent to the nitrogen atom (NCH₂).

  • δ 2.85 (s, 3H): The singlet for the N-methyl protons (NCH₃).

  • δ 2.60 (t, J = 7.0 Hz, 2H): The triplet for the methylene protons adjacent to the carbonyl group (CH₂COO).

  • δ 1.45 (s, 9H): The characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 172.5: Carbonyl carbon of the ester group.

  • δ 155.8: Carbonyl carbon of the Boc group.

  • δ 79.5: Quaternary carbon of the tert-butyl group.

  • δ 51.7: Methyl carbon of the ester group.

  • δ 46.5: Methylene carbon adjacent to the nitrogen.

  • δ 35.8: N-methyl carbon.

  • δ 34.2: Methylene carbon adjacent to the carbonyl group.

  • δ 28.4: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

  • ~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl.

  • ~1695 cm⁻¹: Strong C=O stretching vibration of the carbamate (Boc) carbonyl.

  • ~1160 cm⁻¹: C-O stretching vibration.

Synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common and effective strategies are presented below.

Method 1: N-Methylation of a Boc-Protected β-Amino Ester

This approach involves the initial synthesis of methyl 3-((tert-butoxycarbonyl)amino)propanoate, followed by methylation of the nitrogen atom.

Synthesis_Method_1 A Methyl 3-aminopropanoate hydrochloride B Methyl 3-((tert-butoxycarbonyl)amino)propanoate A->B Boc₂O, Et₃N DCM, rt C Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate B->C NaH, CH₃I THF, 0 °C to rt

Workflow for N-Methylation Route

Step-by-Step Protocol (Method 1):

  • Boc Protection: To a stirred solution of methyl 3-aminopropanoate hydrochloride in dichloromethane (DCM), add triethylamine (Et₃N) (1.1 equivalents) at 0 °C. After stirring for 20-30 minutes, add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-((tert-butoxycarbonyl)amino)propanoate.

  • N-Methylation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of methyl 3-((tert-butoxycarbonyl)amino)propanoate in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I) (1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Triethylamine (Et₃N) in the first step is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and to scavenge the acid produced during the Boc protection reaction.

  • Sodium Hydride (NaH) is a strong, non-nucleophilic base that deprotonates the amide nitrogen, forming a sodium salt that is a more potent nucleophile for the subsequent reaction with methyl iodide.

  • Anhydrous solvents and an inert atmosphere are crucial in the N-methylation step to prevent the quenching of the highly reactive sodium hydride and the intermediate sodium amide salt by moisture.

Method 2: Esterification of N-Boc-N-methyl-β-alanine

An alternative strategy involves the initial synthesis of N-Boc-N-methyl-β-alanine, which is then esterified to yield the final product.

Synthesis_Method_2 D Methyl 3-(methylamino)propanoate E N-Boc-N-methyl-β-alanine D->E Boc₂O, NaOH H₂O/Dioxane F Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate E->F SOCl₂, Methanol 0 °C to rt

Workflow for Esterification Route

Step-by-Step Protocol (Method 2):

  • Synthesis of Methyl 3-(methylamino)propanoate: A solution of methyl acrylate in methanol is cooled to -20°C. A solution of methylamine in THF is added slowly, and the reaction is stirred at -20°C for 2 hours. The solvent is then removed under reduced pressure, and the product can be purified by distillation.[1]

  • Boc Protection: The resulting methyl 3-(methylamino)propanoate is then hydrolyzed to the corresponding carboxylic acid, N-methyl-β-alanine. This can be achieved by treatment with a base such as lithium hydroxide in a mixture of THF and water. After acidification, the N-methyl-β-alanine is protected with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide in a water/dioxane mixture to yield N-Boc-N-methyl-β-alanine.

  • Esterification: To a solution of N-Boc-N-methyl-β-alanine in anhydrous methanol at 0 °C, add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.

Causality Behind Experimental Choices:

  • Thionyl chloride (SOCl₂) with methanol is a classic and efficient method for the esterification of carboxylic acids. It proceeds via the formation of an acyl chloride intermediate, which is then readily attacked by methanol.

Applications in Drug Development: A Focus on PROTACs

The primary application of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate in contemporary drug discovery is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Role of Linkers in PROTACs:

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex, which is essential for efficient protein degradation.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Target_Ligand Target Protein Ligand Linker Linker (e.g., derived from Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate) Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

General PROTAC Mechanism

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate serves as a valuable precursor for the synthesis of these linkers. After deprotection of the Boc group and hydrolysis of the methyl ester, the resulting N-methyl-β-alanine core can be incorporated into longer linker chains through amide bond formation. The N-methyl group can be advantageous in linker design as it can restrict conformational flexibility and improve metabolic stability compared to a non-methylated analogue.

Hypothetical PROTAC Synthesis Workflow:

  • Linker Elongation: The methyl ester of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with another linker component containing a free amine, using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Attachment of E3 Ligase Ligand: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM), revealing the secondary amine. This amine can then be coupled to a carboxylic acid-functionalized E3 ligase ligand.

  • Attachment of Target Protein Ligand: The other end of the elongated linker can be functionalized to react with the target protein ligand, completing the PROTAC synthesis.

While specific examples of marketed drugs or late-stage clinical candidates containing a linker derived from Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate are not readily found in the public domain, its structural motifs are representative of linkers used in many reported PROTACs. The principles of using such building blocks are well-established in the field.

Conclusion: An Enabling Tool for Chemical Biology and Medicinal Chemistry

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it a go-to reagent for introducing a protected N-methyl-β-alanine unit into a molecule. Its most prominent and impactful application lies in the construction of linkers for PROTACs, a revolutionary therapeutic modality with immense potential. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible chemical tools like Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is certain to grow, solidifying its importance in the arsenal of the modern medicinal chemist.

References

  • PubChem. Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate. National Center for Biotechnology Information. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron. 2005, 61 (46), 10827-10852. [Link]

  • Burslem, G. M.; Crews, C. M. Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell. 2020, 181 (1), 102-114. [Link]

  • An, S.; Fu, L. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018, 36, 553-562. [Link]

Sources

Exploratory

The Strategic Role of N-Boc-N-methyl-β-alanine methyl ester in Peptidomimetic Drug Discovery

Executive Summary & Historical Context The transition from endogenous peptides to highly stable, orally bioavailable therapeutics is one of the most significant challenges in modern drug discovery. Natural peptides suffe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The transition from endogenous peptides to highly stable, orally bioavailable therapeutics is one of the most significant challenges in modern drug discovery. Natural peptides suffer from rapid proteolytic degradation and poor membrane permeability, severely limiting their clinical utility. To overcome these pharmacokinetic bottlenecks, medicinal chemists developed peptidomimetics—molecules that mimic peptide structure but are engineered for stability.

At the core of this chemical evolution is N-Boc-N-methyl-β-alanine methyl ester (CAS: 119740-95-3) . This fully protected, non-natural amino acid building block serves as a keystone intermediate. By introducing both a β-amino acid backbone extension and an N-methylated amide bond, it fundamentally alters the secondary structure and metabolic fate of the resulting therapeutic[1]. This whitepaper explores the structural rationale, mechanistic impact, and self-validating synthetic protocols associated with this critical compound.

Structural Rationale & Mechanistic Advantages

The design of N-Boc-N-methyl-β-alanine methyl ester is not arbitrary; every functional group serves a precise, causal purpose in both chemical synthesis and biological function.

The Biological Imperative: N-Methylation and β-Alanine
  • Protease Evasion (The β-Alanine Effect): Endogenous proteases (such as DPP-IV and general aminopeptidases) are stereospecifically evolved to cleave α-amino acid bonds. The insertion of a β-alanine residue introduces an additional methylene (–CH₂–) group into the peptide backbone. This extends the distance between the amine and carbonyl, disrupting the spatial recognition required for enzymatic active-site binding[1].

  • Membrane Permeability (The N-Methylation Effect): Natural amide bonds possess a hydrogen-bond donor (N-H) that incurs a high desolvation energy penalty when crossing lipid bilayers. N-methylation replaces this proton with a methyl group, simultaneously increasing lipophilicity and removing the H-bond donor. This dramatically enhances passive cellular permeability and oral bioavailability[2]. Furthermore, the steric bulk of the N-methyl group restricts the ϕ and ψ dihedral angles, often inducing stable β -turns that lock the peptide into its active conformation.

The Synthetic Imperative: Orthogonal Protection

To utilize N-methyl-β-alanine in complex syntheses, the reactive termini must be orthogonally protected:

  • N-Boc (tert-butyloxycarbonyl): Protects the secondary amine. It is stable to the basic conditions used for ester hydrolysis but can be quantitatively removed using mild acids (e.g., Trifluoroacetic acid, TFA) during Solid-Phase Peptide Synthesis (SPPS).

  • Methyl Ester: Protects the carboxylic acid, preventing unwanted self-condensation during storage. It can be selectively saponified (deprotected) using aqueous Lithium Hydroxide (LiOH) immediately prior to coupling.

MechanisticImpact N1 Endogenous Peptide (Low Half-life, Poor Permeability) N2 β-Alanine Backbone Extension (Protease Evasion) N1->N2 Structural Modification N3 N-Methylation (Lipophilicity & H-Bond Removal) N1->N3 Chemical Modification N4 Steric Shielding of Peptide Bond N2->N4 Induces N3->N4 Enhances N5 Disruption of Secondary Structure N3->N5 Induces N6 Optimized Peptidomimetic (High Oral Bioavailability) N4->N6 Synergistic Effect N5->N6 Synergistic Effect

Mechanistic impact of N-methylation and β-alanine incorporation on peptide pharmacokinetics.

Applications in Modern Therapeutics

The incorporation of N-methyl-β-alanine derivatives has led to significant breakthroughs in targeted therapies:

  • Cardiovascular Disease (LTA4H Inhibitors): The enzyme Leukotriene A4 Hydrolase (LTA4H) is a key target for treating myocardial infarction. Inhibitors such as DG-051 utilize an N-[3-(4-benzylphenoxy)propyl]-N-methyl-beta-alanine scaffold to achieve high aqueous solubility and >80% oral bioavailability, proving the pharmacokinetic power of this moiety[3][4].

  • Metabolic Disorders (Multi-Agonist Peptides): In the treatment of obesity and Non-Alcoholic Steatohepatitis (NASH), multi-agonist peptides are engineered with N-methyl-β-alanine to prevent aggregation, increase solubility, and extend the circulating half-life beyond what natural incretin hormones (like GIP or GLP-1) can achieve natively[2].

Quantitative Impact on Drug Properties
Pharmacokinetic PropertyNatural α-Amino Acid PeptideN-Methyl-β-Alanine PeptidomimeticMechanistic Causality
Proteolytic Half-Life MinutesHours to DaysBackbone extension prevents active-site recognition by endogenous α-proteases[1].
Membrane Permeability LowHighRemoval of the amide H-bond donor drastically reduces the desolvation energy penalty[1].
Conformational State Highly Flexible (Unstructured)Restricted (Induces specific turns)Steric bulk of the N-methyl group dictates specific ϕ / ψ dihedral angles.
Oral Bioavailability < 1%> 10% (Context dependent)Synergistic effect of enhanced enzymatic stability and increased lipophilicity[2].

Experimental Workflows & Methodologies

To ensure scientific integrity, the synthesis of N-Boc-N-methyl-β-alanine methyl ester must be approached as a self-validating system. The following protocol utilizes an Aza-Michael addition followed by Boc-protection, chosen for its high atom economy and scalability[5].

Protocol: Synthesis of N-Boc-N-methyl-β-alanine methyl ester

Phase 1: Aza-Michael Addition

  • Objective: Form the N-methyl-β-alanine backbone via conjugate addition.

  • Procedure:

    • Charge a jacketed reactor with a methanolic solution of methylamine (1.2 equivalents). Cool the system to -10 °C.

    • Causality Check: Maintaining a sub-zero temperature is critical to prevent the highly exothermic, spontaneous polymerization of the acrylate monomer[5].

    • Dropwise add methyl acrylate (1.0 equivalent) over 2 hours, maintaining internal temperature below 0 °C.

    • Stir the reaction mixture for 24 hours at -5 °C to 0 °C.

  • Self-Validation (QC 1): Sample the reaction and analyze via 1 H-NMR. The complete disappearance of the vinylic proton signals ( δ 5.8–6.4 ppm) confirms the consumption of methyl acrylate.

  • Isolation: Concentrate the mixture under reduced pressure (40–50 °C) to remove methanol and unreacted methylamine, yielding crude N-methyl-β-alanine methyl ester.

Phase 2: Boc Protection

  • Objective: Mask the secondary amine to prevent nucleophilic side-reactions during downstream peptide coupling.

  • Procedure:

    • Dissolve the crude N-methyl-β-alanine methyl ester in Dichloromethane (DCM).

    • Add Triethylamine (TEA, 1.5 equivalents) as an acid scavenger.

    • Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 equivalents) at 0 °C, then allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (QC 2): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Visualize with ninhydrin stain. The disappearance of the primary/secondary amine spot (which stains purple/pink) and the appearance of a new, higher Rf​ spot confirms complete Boc protection.

  • Purification: Wash the organic layer sequentially with 5% aqueous citric acid (to remove residual TEA and unreacted amine), saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield pure N-Boc-N-methyl-β-alanine methyl ester (CAS 119740-95-3) as a clear oil.

SynthesisWorkflow A Methyl Acrylate + Methylamine B Aza-Michael Addition (N-methyl-β-alanine methyl ester) A->B Step 1 -10°C to 0°C C Boc2O Protection (Base, DCM) B->C Step 2 TEA, RT D N-Boc-N-methyl-β-alanine methyl ester (CAS 119740-95-3) C->D Isolation Extraction E Saponification (LiOH/H2O) D->E Deprotection Selective F N-Boc-N-methyl-β-alanine (Coupling Ready) E->F Activation For SPPS

Synthesis and application workflow of N-Boc-N-methyl-β-alanine methyl ester in drug discovery.

Downstream Integration: Preparation for SPPS

Before this building block can be coupled to a growing peptide chain on a solid resin, the C-terminal methyl ester must be removed.

  • Saponification Protocol: Dissolve the protected ester in a 3:1 mixture of THF:H 2​ O. Add 1.5 equivalents of LiOH·H 2​ O and stir at room temperature for 4 hours. Causality: LiOH provides mild basic conditions that selectively hydrolyze the methyl ester without cleaving the base-stable Boc carbamate. Acidify with 1M HCl to pH 3, extract with Ethyl Acetate, and concentrate to yield the free acid, ready for activation (e.g., via HATU/DIPEA) in standard SPPS protocols.

References

  • Compositions including multi-agonist peptides and methods of manufacture and use Source: Google Patents (US20240059753A1) 2

  • N-Methyl-N-nosyl-β3-amino Acids Source: ResearchGate 1

  • 3FHE: Leukotriene A4 Hydrolase complexed with inhibitor N-[3-(4-benzylphenoxy)propyl]-N-methyl-beta-alanine Source: RCSB PDB 3

  • Information on EC 3.3.2.6 - leukotriene-A4 hydrolase Source: BRENDA Enzyme Database 4

  • Method for synthesizing sodium ibandronate (CN102093416B) Source: Google Patents 5

Sources

Foundational

The N-Boc Protecting Group on Amino Esters: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the realms of peptide chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the realms of peptide chemistry and pharmaceutical development. Its strategic application to amino esters provides a robust and versatile tool for managing the reactivity of the amine functionality, enabling chemists to orchestrate intricate synthetic sequences with high fidelity. This guide offers a comprehensive exploration of the core features of the N-Boc protecting group on amino esters, delving into the causality behind experimental choices and providing field-proven insights for its successful implementation.

Core Principles: The Chemical Logic of the N-Boc Group

The utility of the N-Boc group stems from a finely tuned balance of stability and lability. As a carbamate, it effectively tempers the nucleophilicity and basicity of the amino group. This stability is paramount, as the Boc group remains intact under a wide array of reaction conditions, including exposure to most nucleophiles and bases.[1][2] This resilience is attributed to the steric hindrance imparted by the bulky tert-butyl group and the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl, which reduces its reactivity.[3]

However, the true elegance of the Boc group lies in its susceptibility to cleavage under specific acidic conditions. This acid-lability is the linchpin of its utility, particularly in orthogonal protection strategies where multiple protecting groups must be selectively removed without affecting others.[][5] The cleavage mechanism, initiated by protonation of the carbonyl oxygen, proceeds through the formation of a stable tert-butyl carbocation, which then fragments to release the free amine and gaseous byproducts.[6][7]

Installation of the N-Boc Group: A Practical Workflow

The most prevalent and efficient method for the introduction of the N-Boc group onto an amino ester is through the use of di-tert-butyl dicarbonate (Boc₂O).[2][8] The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.

Experimental Protocol: N-Boc Protection of an Amino Ester

This protocol provides a general procedure for the N-Boc protection of a primary or secondary amino ester.

Materials:

  • Amino ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of water and a miscible organic solvent (e.g., THF, acetone)[9][10]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino ester hydrochloride (1.0 equiv) in the chosen solvent system. If using a biphasic system, ensure vigorous stirring.

  • Basification: Add the base (e.g., Et₃N, 1.1-1.5 equiv, or NaHCO₃ in excess) to the solution to neutralize the hydrochloride salt and free the amine.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 equiv) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. Reaction times typically range from a few minutes to several hours.[9][11]

  • Work-up: Upon completion, if an organic solvent was used, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. If an aqueous system was used, extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino ester.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Boc_Protection_Workflow

Caption: Experimental workflow for the N-Boc protection of an amino ester.

Mechanistic Rationale

The reaction is typically rapid and high-yielding due to the electrophilicity of the Boc anhydride and the nucleophilicity of the free amine.[6] The formation of gaseous carbon dioxide and the stable tert-butanol as byproducts drives the reaction to completion.[12] While often performed with a base to neutralize the in-situ formed acid, catalyst-free conditions, particularly in aqueous media, have been shown to be highly effective and environmentally benign.[9]

Boc_Protection_Mechanism

Caption: Mechanism of N-Boc protection using Boc anhydride.

Cleavage of the N-Boc Group: A Controlled Deprotection

The removal of the N-Boc group is most commonly achieved under acidic conditions.[1][13] Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness and volatility, which simplifies the isolation of the deprotected amine salt.[13][14]

Experimental Protocol: TFA-Mediated N-Boc Deprotection

This protocol describes a general procedure for the cleavage of the N-Boc group from an amino ester using TFA.

Materials:

  • N-Boc protected amino ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., anisole, triisopropylsilane)[2]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the N-Boc protected amino ester in DCM (a typical concentration is 0.1-0.5 M).[13]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution. A common concentration range is 20-50% TFA in DCM.[13][15] For substrates with other acid-sensitive groups, a lower concentration of TFA may be employed.

  • Reaction: Stir the reaction at 0 °C for approximately 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1][13]

  • Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[16]

  • Work-up (for free amine): To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetate salt.

  • Drying and Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amino ester.

Boc_Deprotection_Mechanism

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Mechanistic Considerations and Troubleshooting

The acid-catalyzed deprotection proceeds via protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates.[8][13] The liberated amine is then protonated by the excess acid to form the corresponding salt.

Common Issues and Solutions:

  • Incomplete Deprotection: This can be due to insufficient acid strength or concentration. Increasing the concentration of TFA or switching to a stronger acid system like HCl in dioxane can be effective.[1][16]

  • Side Reactions: The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic residues. The addition of scavengers like anisole or triisopropylsilane can trap this cation and prevent unwanted side reactions.[2][16]

Quantitative Data on N-Boc Protection and Deprotection

The efficiency of N-Boc protection and deprotection is influenced by the substrate, solvent, and reaction conditions. The following table summarizes representative quantitative data from the literature.

Amino Ester DerivativeProtection/DeprotectionReagents and ConditionsTimeYield (%)Reference
Various Amino EstersProtection(Boc)₂O, water:acetone (95:5), RT5-12 min92-96[9][11]
L-Leucine Methyl EsterProtection(Boc)₂O, water:acetone (95:5), RT5 min96[9]
L-Alanine Methyl EsterProtection(Boc)₂O, water:acetone (95:5), RT8 min95[9]
L-Valine Methyl EsterProtection(Boc)₂O, water:acetone (95:5), RT12 min92[9]
N-Boc-L-phenylalanine methyl esterDeprotection25% TFA in DCM, RT2 hHigh[14]
N-Boc-L-valine methyl esterDeprotection20% TFA in DCM, 0°C to RT2.5 h>95[17]
Various N-Boc aminesDeprotection5 equiv. TFA, microwave, 60°C30 minHigh[18]

Orthogonal Protection Strategies: The Power of Selectivity

A key feature of the N-Boc group is its role in orthogonal protection strategies, which are fundamental to complex multi-step syntheses like solid-phase peptide synthesis (SPPS).[][5] In this context, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others.

The most common orthogonal partner for the acid-labile Boc group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[5] This pairing allows for the selective deprotection of the N-terminal Fmoc group at each step of peptide elongation using a mild base (e.g., piperidine), while the Boc groups on amino acid side chains remain intact. The Boc-protected side chains are then typically removed at the end of the synthesis using a strong acid like TFA.[]

Orthogonal_Strategy

Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal protection strategies.

Conclusion

The N-Boc protecting group remains an indispensable tool for chemists engaged in the synthesis of amino ester-containing molecules. Its predictable stability, coupled with its selective and efficient removal under acidic conditions, provides a high degree of control over complex synthetic transformations. A thorough understanding of the principles governing its installation and cleavage, as well as the nuances of its application in orthogonal protection schemes, is critical for leveraging its full potential in research and development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively employ the N-Boc protecting group in their synthetic endeavors.

References

  • Nour-Eddine, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 17(5), 5908-5923. Retrieved from [Link]

  • Vaia. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Vaia. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]

  • Almaliti, J., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship. Retrieved from [Link]

  • Almaliti, J., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Boc protection of aminoesters. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2021). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

  • Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(21), 8384-8391. Retrieved from [Link]

  • Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. Retrieved from [Link]

  • Fiveable. (2025). TFA Deprotection: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • ScienceDirect. (2002). Ab initio mechanistic study of the protection of alcohols and amines with anhydrides. ScienceDirect. Retrieved from [Link]

  • ACS Publications. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Properties of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the theoretical properties of Methyl 3-((tert-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the theoretical properties of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, a versatile building block in modern organic synthesis. By delving into its structural, spectroscopic, and electronic characteristics, this document aims to equip researchers with the foundational knowledge necessary for its effective application in peptide synthesis, medicinal chemistry, and the development of novel molecular architectures.

Molecular Structure and Physicochemical Properties

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, also known as N-Boc-N-methyl-β-alanine methyl ester, is a derivative of the non-proteinogenic amino acid β-alanine. The molecule incorporates two key functional groups that dictate its reactivity and utility: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the carboxyl terminus.

Chemical Structure:

Caption: 2D structure of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.

The bulky tert-butyl group of the Boc protecting moiety provides significant steric hindrance, which is crucial for directing chemical reactions and preventing unwanted side reactions at the nitrogen center. The methyl ester, on the other hand, offers a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C9H17NO4[1]
Molecular Weight 203.24 g/mol [2]
CAS Number 42116-55-2[3]
Appearance White solid[4]
Topological Polar Surface Area (TPSA) 55.8 Ų[5]
logP (calculated) 1.42[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 5[5]

Spectroscopic Profile (Predicted)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the various proton environments. The tert-butyl group of the Boc protector will exhibit a sharp singlet around 1.4 ppm. The methyl group attached to the nitrogen will likely appear as a singlet around 2.9 ppm. The methylene protons of the propanoate backbone will present as two triplets, one adjacent to the nitrogen and the other adjacent to the carbonyl group, with chemical shifts in the range of 2.5-3.5 ppm. The methyl ester protons will give a singlet at approximately 3.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for each carbon atom. The carbonyl carbon of the ester is anticipated to resonate at the downfield end of the spectrum, around 172 ppm. The carbonyl carbon of the Boc group will appear around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are expected at approximately 80 ppm and 28 ppm, respectively. The N-methyl carbon should be observable around 35 ppm. The methylene carbons of the propanoate chain will have signals in the range of 35-50 ppm, and the methyl ester carbon will be found near 52 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl groups. A prominent C=O stretching vibration for the ester is expected around 1740 cm⁻¹, while the urethane carbonyl of the Boc group will likely show a strong band in the 1690-1710 cm⁻¹ region. C-H stretching vibrations from the alkyl groups will be visible in the 2850-3000 cm⁻¹ range. The C-O stretching of the ester and urethane functionalities will produce strong bands in the 1100-1300 cm⁻¹ region.

2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 203 is expected, though it may be of low intensity. A significant fragmentation pathway involves the loss of the tert-butyl group, leading to a prominent peak at m/z 147. Another characteristic fragmentation is the loss of isobutene (56 Da) from the molecular ion, resulting in a peak at m/z 147. Further fragmentation of the propanoate chain can also be anticipated.

Conformational Analysis and Rotational Isomerism

The presence of the N-Boc group introduces the possibility of rotational isomerism around the N-C(O) amide-like bond. This can lead to the existence of syn and anti conformers. NMR studies on similar N-Boc protected amino acid esters have shown that these rotamers can interconvert at room temperature, sometimes resulting in broadened signals in the NMR spectrum. The equilibrium between these conformers is influenced by factors such as solvent polarity and temperature. The bulky tert-butyl group generally favors a conformation that minimizes steric strain.

Caption: Rotational isomerism around the N-C(O) bond.

Electronic Properties and Reactivity

4.1. Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species.

  • HOMO: The HOMO is expected to be localized primarily on the nitrogen atom and the carbonyl oxygen of the urethane group, indicating that these are the most likely sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be centered on the carbonyl carbon of the methyl ester, making it susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a determinant of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

4.2. Molecular Electrostatic Potential (MEP) Map

An MEP map provides a visual representation of the charge distribution within the molecule. For Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, the MEP would show regions of negative potential (red/yellow) around the carbonyl oxygens, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbonyl carbon of the ester, highlighting sites prone to nucleophilic attack.

G cluster_0 Reactivity Profile electrophilic_attack Electrophilic Attack Site (HOMO localization) Nitrogen Atom Nitrogen Atom electrophilic_attack->Nitrogen Atom Urethane Carbonyl Oxygen Urethane Carbonyl Oxygen electrophilic_attack->Urethane Carbonyl Oxygen nucleophilic_attack Nucleophilic Attack Site (LUMO localization) Ester Carbonyl Carbon Ester Carbonyl Carbon nucleophilic_attack->Ester Carbonyl Carbon ester_hydrolysis Ester Hydrolysis ester_hydrolysis->Ester Carbonyl Carbon deprotection Boc Deprotection Boc Group Boc Group deprotection->Boc Group

Caption: Key reactivity sites of the molecule.

4.3. Chemical Reactivity and Stability

The Boc group is known for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[6] This stability makes it an excellent protecting group for the nitrogen atom during multi-step syntheses.

The primary mode of reactivity for this molecule involves the cleavage of the protecting group or modification of the ester functionality.

Key Experimental Protocols

5.1. Synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

A common synthetic route involves the N-Boc protection of methyl 3-(methylamino)propanoate.

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 3-(methylamino)propanoate hydrochloride in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Basification: Add a base, typically triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and free the amine.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is usually stirred at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is typically washed with aqueous solutions to remove salts and excess reagents. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

5.2. Deprotection of the N-Boc Group

The removal of the Boc group is typically achieved under acidic conditions.[6]

Step-by-Step Methodology:

  • Acidic Treatment: Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane (DCM), dioxane, or methanol.

  • Reagent Addition: Add a strong acid such as trifluoroacetic acid (TFA) or hydrogen chloride (as a solution in dioxane or diethyl ether).

  • Reaction: The reaction is typically fast and proceeds at room temperature.

  • Work-up: The acid is removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

G cluster_0 Synthetic Workflow start Methyl 3-(methylamino)propanoate boc_protection N-Boc Protection (Boc₂O, Base) start->boc_protection product Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate boc_protection->product deprotection N-Boc Deprotection (TFA or HCl) product->deprotection final_product Methyl 3-(methylamino)propanoate Salt deprotection->final_product

Caption: General synthetic and deprotection workflow.

Applications in Research and Development

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate serves as a valuable building block in several areas:

  • Peptide Synthesis: As a protected β-amino acid derivative, it is incorporated into peptide chains to create peptidomimetics with altered structural and biological properties.[7]

  • Drug Discovery: The N-methylated β-amino acid scaffold is found in various biologically active molecules. This compound provides a convenient starting material for the synthesis of novel therapeutic agents.

  • PROTACs: It has been identified as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful new modality in drug discovery.

Safety and Handling

Based on data for similar compounds, Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate should be handled with care in a laboratory setting. It may cause skin and eye irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]

Conclusion

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a strategically important molecule in organic synthesis. Its theoretical properties, from its molecular structure and spectroscopic signatures to its electronic characteristics and reactivity, provide a solid foundation for its rational application in the design and synthesis of complex molecules. This guide has synthesized key theoretical and practical information to aid researchers in leveraging the full potential of this versatile building block.

References

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [12]

  • methyl 3-{amino}-2-methylpropanoate — Chemical Substance Information. NextSDS. [8]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. [7]

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate — Chemical Substance Information. NextSDS. [13]

  • Safety Data Sheet - CymitQuimica. [10]

  • SAFETY DATA SHEET - Sigma-Aldrich. [11]

  • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem. [9]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. NIH. [14]

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate | 119740-95-3 - Sigma-Aldrich. [15]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate - Organic Syntheses. [16]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [17]

  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. [18]

  • Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate - PubChem. [1]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a - ResearchGate. [19]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. [20]

  • Boc-β-cyclohexyl-L-alanine methyl ester – Chem-Impex. [4]

  • (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride - APExBIO. [21]

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate - ChemScene. [5]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... - ResearchGate. [22]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. NIH. [23]

  • 42116-55-2|Methyl 3-((tert-butoxycarbonyl)amino)propanoate - BLDpharm. [3]

  • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-3-hydroxyphenyl)propanoate. [24]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [25]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [6]

  • 1 Protection Reactions - Wiley-VCH. [26]

  • 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid | CAS 124072-61-3 | SCBT. [2]

  • On the selective N-methylation of BOC-protected amino acids - PubMed. [27]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC. NIH. [28]

  • On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. [29]

  • N-Boc Amino Acids Research Articles - Page 1 - R Discovery. [30]

Sources

Foundational

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate mechanism of action in PROTACs

Title: Engineering PROTAC Linkers: The Mechanistic and Physicochemical Role of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate Executive Summary Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering PROTAC Linkers: The Mechanistic and Physicochemical Role of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted protein degradation. While early PROTACs relied on simple, highly flexible alkyl or polyethylene glycol (PEG) linkers, the field has rapidly evolved toward rationally designed, rigidified, and functionalized linkers to optimize physicochemical properties and ternary complex thermodynamics[1]. Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (commonly referred to as N-Boc-N-methyl- β -alanine methyl ester) is a critical synthetic building block used to engineer N-methylated aliphatic linkers[2].

As a Senior Application Scientist, I present this technical guide to elucidate how the incorporation of this specific moiety dictates the structural, physicochemical, and biological mechanism of action of the resulting PROTACs. Unlike a traditional drug warhead, the "mechanism" of this building block lies in its ability to fundamentally alter the conformational ensemble and pharmacokinetic profile of the fully assembled degrader.

Structural Anatomy and Orthogonal Reactivity

Before detailing its biological impact, it is crucial to understand the chemical architecture of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate:

  • β -Alanine Core: Provides a three-carbon aliphatic spacer, offering a precise spatial distance between the E3 ligase ligand and the Protein of Interest (POI) ligand[3].

  • N-Methyl Group: The core functional driver. Once incorporated into an amide bond, the N-methyl group restricts rotational degrees of freedom and eliminates a hydrogen bond donor (HBD)[4].

  • Orthogonal Protecting Groups: The N-Boc (acid-labile) and methyl ester (base-labile) groups allow for highly controlled, directional solid-phase or solution-phase PROTAC synthesis without unwanted oligomerization.

Mechanistic Impact on PROTAC Efficacy

The true mechanism of action of this linker building block is defined by how it alters the behavior of the final PROTAC molecule in biological systems.

The Chameleonic Effect and Oral Bioavailability (F%)

PROTACs inherently reside in the beyond-Rule-of-5 (bRo5) chemical space, often suffering from poor membrane permeability and high efflux ratios (ER)[4]. Recent studies have demonstrated that linker methylation is a powerful strategy to enhance oral bioavailability[5]. According to Jimenez et al. (2025), N-methylation drives "chameleonic folding"—the ability of the PROTAC to adopt a compact, intramolecularly hydrogen-bonded conformation in non-polar environments (lipid membranes) while extending in polar environments (aqueous cytosol)[4]. The N-methyl group directly influences this by shielding polar surface area and reducing the efflux ratio, leading to a profound increase in oral bioavailability[5].

Conformational Restriction and Ternary Complex Thermodynamics

The formation of a productive POI–PROTAC–E3 Ligase ternary complex is entropically disfavored due to the loss of translational and rotational degrees of freedom[6]. Standard secondary amides in linkers are highly flexible. However, converting these to N-methyl tertiary amides (via the incorporation of our building block) forces the linker to populate distinct cis and trans rotamers, effectively pre-organizing the PROTAC[1]. If the pre-organized state matches the bioactive conformation, the entropic penalty ( ΔS ) of ternary complex formation is significantly reduced, leading to higher cooperativity ( α ) and more efficient ubiquitination[6].

MechanisticPathway A Linker N-Methylation B Reduction of H-Bond Donors A->B C Chameleonic Folding A->C D Conformational Restriction A->D E Enhanced Cell Permeability B->E C->E F Reduced Entropic Penalty (ΔS) D->F H Increased PROTAC Oral Bioavailability E->H G Stabilized Ternary Complex F->G G->H

Caption: Mechanistic pathway of linker N-methylation enhancing PROTAC bioavailability and efficacy.

Quantitative Data: Impact of N-Methylation

To illustrate the causality between experimental choices (linker methylation) and outcomes, the following table summarizes the typical physicochemical shifts observed when replacing a standard β -alanine linker segment with an N-methyl- β -alanine segment in a VHL-recruiting PROTAC[4],[6].

PropertyStandard Linker (Secondary Amide)N-Methylated Linker (Tertiary Amide)Mechanistic Consequence
Hydrogen Bond Donors (HBD) n n−1 Improved passive membrane permeability.
Efflux Ratio (ER) High (>15)Low (<5)Reduced recognition by efflux pumps (e.g., P-gp).
Oral Bioavailability (F%) < 5%15 - 30%Enhanced systemic exposure via chameleonic folding.
Ternary Complex Cooperativity ( α ) ~1.0 (Additive)> 5.0 (Synergistic)Pre-organization reduces the entropic penalty of binding.

Experimental Workflows: Synthesis and Validation

Trustworthiness in drug discovery requires self-validating experimental systems. Below is the step-by-step methodology for incorporating Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate into a PROTAC and validating its mechanism.

Protocol 1: Synthetic Incorporation (Solution-Phase)

Causality & Rationale: The orthogonal protection strategy ensures that coupling occurs strictly at the desired termini without oligomerization.

  • Saponification: Dissolve Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (1.0 eq) in THF/H2O (3:1). Add LiOH (2.0 eq). Stir at room temperature for 2 hours to selectively hydrolyze the methyl ester. Acidify with 1M HCl and extract with EtOAc to yield the free carboxylic acid.

  • First Amide Coupling: Combine the resulting acid (1.1 eq) with the E3 ligase ligand amine derivative (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 4 hours. Purify via flash chromatography.

  • Boc Deprotection: Treat the intermediate with 20% TFA in DCM for 1 hour at room temperature to expose the N-methyl secondary amine. Concentrate under reduced pressure.

  • Second Amide Coupling: Couple the exposed N-methyl amine to the carboxylic acid derivative of the POI ligand using the same HATU/DIPEA conditions. Crucial Note: Tertiary amide couplings are sterically hindered; extended reaction times (12-24h) or gentle heating (40°C) are often required to drive the reaction to completion.

  • Purification: Isolate the final N-methylated PROTAC via preparative HPLC.

SyntheticWorkflow Step1 Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate Step2 Saponification (LiOH/THF) Yields Free Carboxylic Acid Step1->Step2 Step3 Amide Coupling (HATU/DIPEA) to E3 Ligase Ligand Step2->Step3 Step4 Boc Deprotection (TFA/DCM) Exposes N-Methyl Amine Step3->Step4 Step5 Amide Coupling (HATU/DIPEA) to POI Ligand Step4->Step5 Step6 Purified N-Methylated PROTAC Step5->Step6

Caption: Step-by-step synthetic workflow for incorporating the N-methylated building block into a PROTAC.

Protocol 2: Ternary Complex Validation (TR-FRET)

Causality & Rationale: To prove that the N-methylated linker stabilizes the ternary complex compared to a non-methylated control, we must measure the cooperativity factor ( α ). TR-FRET provides a self-validating, distance-dependent readout of complex formation.

  • Reagent Preparation: Label the POI with a Terbium (Tb) cryptate donor and the E3 ligase (e.g., VHL) with an Alexa Fluor 647 acceptor.

  • Assay Setup: In a 384-well microplate, titrate the synthesized N-methylated PROTAC (from 10 pM to 10 μ M) into a solution containing constant concentrations of Tb-POI (2 nM) and AF647-E3 (50 nM).

  • Measurement: Excite at 340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) after a time delay (e.g., 100 μ s) to eliminate background fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio (665/620 nm). Fit the resulting bell-shaped curve (Hook effect) to a ternary complex model to extract the ternary dissociation constant ( Kdternary​ ). Compare this to the binary Kd​ (measured independently via Surface Plasmon Resonance) to determine the cooperativity ( α=Kdbinary​/Kdternary​ ).

References

  • Jimenez, D. G., Ermondi, G., Jandova, Z., Vallaro, M., Caron, G., & Arnhof, H. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry, 68(15), 16666-16677.[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate from β-alanine

An In-Depth Technical Guide to the Synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate from β-Alanine Introduction Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a valuable bifunctional build...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate from β-Alanine

Introduction

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. As a derivative of β-alanine, it incorporates both a protected secondary amine and a methyl ester, making it a versatile precursor for the synthesis of complex molecules such as peptidomimetics, alkaloids, and other biologically active compounds.[1][2][3] The N-methyl and N-Boc functionalities introduce specific conformational constraints and improve metabolic stability in peptide-based therapeutics.[4]

This application note provides a comprehensive, three-step guide for the synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, commencing from the readily available starting material, β-alanine. The described synthetic pathway is robust, scalable, and employs well-established chemical transformations. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and practical insights to ensure successful execution.

Overall Synthetic Scheme

The synthesis proceeds through three distinct stages:

  • N-Boc Protection: The primary amine of β-alanine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions in the subsequent methylation step.

  • N-Methylation: The Boc-protected amine is selectively methylated to introduce the N-methyl group.

  • Esterification: The carboxylic acid moiety is converted to a methyl ester to yield the final target molecule.

Overall synthetic scheme

Figure 1. Overall reaction pathway for the synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate from β-alanine.

Part 1: Synthesis of N-(tert-butoxycarbonyl)-β-alanine (2)

The initial step involves the protection of the amino group of β-alanine (1) using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is a standard procedure for the introduction of the acid-labile Boc protecting group.

Scientific Rationale

The reaction is typically performed under basic conditions. The base, in this case, sodium hydroxide, serves two purposes: it deprotonates the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O, and it neutralizes the acidic proton of the carboxylic acid, enhancing the solubility of the amino acid in the aqueous medium. A mixed solvent system, such as tetrahydrofuran (THF) and water, is often employed to dissolve both the polar amino acid and the nonpolar (Boc)₂O.[5]

Detailed Experimental Protocol

Materials:

  • β-Alanine (1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (4 M)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of NaOH (1.5 eq).

  • To this solution, add THF to create a 1:1 mixture with the aqueous solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in THF to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with petroleum ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to a pH of approximately 2-3 with 4 M HCl.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-β-alanine (2) as a white solid or colorless oil. The product is often of sufficient purity for the next step without further purification.[5]

Part 2: Synthesis of N-(tert-butoxycarbonyl)-N-methyl-β-alanine (3)

This step presents the challenge of selective N-methylation in the presence of a free carboxylic acid. The chosen method utilizes sodium hydride (NaH) as a strong base and methyl iodide (MeI) as the methylating agent.

Scientific Rationale

The use of a strong, non-nucleophilic base like NaH is crucial for the selective N-methylation of N-Boc protected amino acids.[6][7] The reaction proceeds by the double deprotonation of the starting material (2), first at the carboxylic acid and then at the carbamate N-H. The resulting sodium carboxylate is believed to form a chelate with the sodium ion, which significantly reduces the nucleophilicity of the carboxylate oxygen.[4][8] This allows the more nucleophilic nitrogen anion to selectively attack the methyl iodide in an Sₙ2 reaction, leading to the desired N-methylated product.[4] An excess of both NaH and MeI is typically used to drive the reaction to completion.[6]

Detailed Experimental Protocol

Materials:

  • N-(tert-butoxycarbonyl)-β-alanine (2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Citric acid (20% aqueous solution)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.

  • Carefully add NaH (at least 2.0 eq, typically 4-5 eq) in portions to the THF. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-(tert-butoxycarbonyl)-β-alanine (2) (1.0 eq) in anhydrous THF to the NaH suspension.

  • After the initial effervescence subsides, add methyl iodide (equivalent to NaH used) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • After completion, cool the mixture to 0 °C and cautiously quench the excess NaH with water.

  • Dilute the mixture with diethyl ether and separate the layers.

  • Wash the organic layer with water.

  • Acidify the combined aqueous layers to a pH of approximately 3 with a 20% citric acid solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-N-methyl-β-alanine (3). The crude product may be purified by silica gel chromatography if necessary.[4][6]

Part 3: Synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (4)

The final step is the esterification of the carboxylic acid. A common and effective method for the esterification of amino acid derivatives is the use of thionyl chloride in methanol.

Scientific Rationale

Thionyl chloride (SOCl₂) reacts with methanol (MeOH) in situ to generate hydrogen chloride (HCl) and methyl sulfite.[9] The generated HCl acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[9] This method is efficient and generally provides high yields for the esterification of amino acids.[9][10] The reaction is typically performed at a low temperature initially to control the exothermic reaction between thionyl chloride and methanol, and then allowed to proceed at a slightly elevated temperature.[11]

Detailed Experimental Protocol

Materials:

  • N-(tert-butoxycarbonyl)-N-methyl-β-alanine (3)

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend or dissolve N-(tert-butoxycarbonyl)-N-methyl-β-alanine (3) (1.0 eq) in anhydrous methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred mixture. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate and wash carefully with a saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and then with saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (4) as a liquid.[12]

Data Summary and Visualization

Quantitative Data Table
CompoundNameMW ( g/mol )StepReagentsExpected Yield
1 β-Alanine89.09---
2 N-(tert-butoxycarbonyl)-β-alanine189.211(Boc)₂O, NaOH>90%
3 N-(tert-butoxycarbonyl)-N-methyl-β-alanine203.242NaH, MeI70-85%
4 Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate217.273SOCl₂, MeOH85-95%
Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Esterification start β-Alanine (1) reagents1 (Boc)₂O, NaOH THF/H₂O start->reagents1 product1 N-Boc-β-alanine (2) reagents1->product1 workup1 Acidification & Extraction product1->workup1 workup1->product1_input Purified Intermediate reagents2 NaH, MeI Anhydrous THF product2 N-Boc-N-methyl-β-alanine (3) reagents2->product2 workup2 Quench, Acidification & Extraction product2->workup2 workup2->product2_input Purified Intermediate product1_input->reagents2 reagents3 SOCl₂, MeOH product3 Final Product (4) reagents3->product3 workup3 Aqueous Workup & Chromatography product3->workup3 product2_input->reagents3

Caption: Workflow for the three-step synthesis of the target molecule.

Conclusion

This application note details a reliable and efficient three-step synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate from β-alanine. The protocols provided are based on well-established and high-yielding reactions, offering a practical guide for researchers in organic synthesis and drug discovery. By carefully controlling the reaction conditions as described, the target compound can be obtained in good overall yield and high purity, ready for use in further synthetic applications.

References

  • Organic Syntheses Procedure. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Available from: [Link].

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Available from: [Link].

  • RSC Publishing. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Royal Society of Chemistry. Available from: [Link].

  • MDPI. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Available from: [Link].

  • ResearchGate. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. Available from: [Link].

  • ACS Publications. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. Available from: [Link].

  • Google Patents. Method for producing amino acid ester hydrochloride.
  • RSC Publishing. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Available from: [Link].

  • ResearchGate. Synthesis of N-Alkyl Amino Acids. Available from: [Link].

  • National Center for Biotechnology Information. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available from: [Link].

  • National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. Available from: [Link].

  • Taylor & Francis. (2006). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. Available from: [Link].

  • Google Patents. Preparation method of beta-N-methylamino-L-alanine.
  • ResearchGate. N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. Available from: [Link].

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link].

  • Wiley Online Library. (2021). Method for the Preparation of N‐protected β‐Cyano L‐alanine Tertiary Butyl Esters. Available from: [Link].

  • National Center for Biotechnology Information. (2024). Advances in the synthesis of β-alanine. PMC. Available from: [Link].

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Available from: [Link].

  • Google Patents. Method for producing N-methyl-β-alanine.
  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link].

  • ResearchGate. (2023). Advances in the synthesis of β-alanine. Available from: [Link].

  • National Center for Biotechnology Information. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC. Available from: [Link].

  • Google Patents. New processes for producing beta-alanine derivatives.
  • Organic Syntheses Procedure. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. Available from: [Link].

Sources

Application

Detailed protocol for N-methylation of Boc-β-alanine methyl ester

An Application Note and Detailed Protocol for the N-Methylation of Boc-β-Alanine Methyl Ester Introduction N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the N-Methylation of Boc-β-Alanine Methyl Ester

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The introduction of a methyl group to the amide nitrogen can significantly alter the pharmacological properties of a peptide, for instance, by increasing its metabolic stability, enhancing its membrane permeability, and modulating its conformational preferences. This protocol provides a detailed, reliable, and thoroughly explained method for the N-methylation of Boc-β-alanine methyl ester, a common precursor in the synthesis of modified peptides and other pharmaceutical agents.

The described procedure employs sodium hydride (NaH) as a base to deprotonate the Boc-protected amine, followed by quenching the resulting anion with methyl iodide (MeI). This method is widely recognized for its efficiency and high yield in the N-methylation of carbamate-protected amines. This document is intended for researchers, scientists, and drug development professionals who require a robust and well-characterized protocol for this specific chemical transformation.

Reaction Overview & Mechanism

The overall transformation involves the substitution of the hydrogen atom on the nitrogen of the Boc-protecting group with a methyl group.

Reaction Scheme:

Mechanism:

The reaction proceeds via a two-step mechanism:

  • Deprotonation: Sodium hydride, a strong, non-nucleophilic base, abstracts the acidic proton from the nitrogen of the Boc-protected amine. This deprotonation is irreversible as it generates hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium towards the formation of the sodium amide salt.

  • Nucleophilic Attack (SN2): The resulting nitrogen anion is a potent nucleophile. It subsequently attacks the electrophilic methyl group of methyl iodide in a classic bimolecular nucleophilic substitution (SN2) reaction. This step forms the desired N-methylated product and sodium iodide as a byproduct.

The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal as it can solvate the cation, enhancing the nucleophilicity of the anion, without interfering with the reaction.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of N-Boc-N-methyl-β-alanine methyl ester.

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up & Purification cluster_3 Final Product A 1. Dissolve Boc-β-alanine methyl ester in anhydrous THF B 2. Cool reaction to 0 °C (ice bath) A->B C 3. Add Sodium Hydride (NaH) portion-wise B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add Methyl Iodide (CH₃I) dropwise at 0 °C D->E F 6. Allow to warm to room temperature E->F G 7. Stir for 12-16 hours F->G H 8. Monitor reaction by TLC G->H I 9. Quench with saturated NH₄Cl solution H->I J 10. Extract with Ethyl Acetate I->J K 11. Wash with brine, dry over Na₂SO₄ J->K L 12. Concentrate under reduced pressure K->L M 13. Purify by column chromatography L->M N N-Boc-N-methyl-β-alanine methyl ester M->N

Caption: Workflow for the N-methylation of Boc-β-alanine methyl ester.

Materials and Reagents

ReagentFormulaMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Notes
Boc-β-alanine methyl esterC₉H₁₇NO₄203.241.02.03 gStarting material
Sodium Hydride (NaH)NaH24.001.20.29 g (of 100% NaH)Typically supplied as a 60% dispersion in mineral oil. Adjust mass accordingly (0.48 g for 60% dispersion).
Methyl Iodide (MeI)CH₃I141.941.50.94 mL (2.13 g)Use a freshly opened bottle or distill before use.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mLMust be dry. Use a solvent from a purification system or over molecular sieves.
Saturated aq. Ammonium ChlorideNH₄Cl53.49-~20 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mLFor extraction.
Brine (Saturated aq. NaCl)NaCl58.44-~50 mLFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededFor drying the organic layer.
Silica GelSiO₂60.08-As neededFor column chromatography.

Detailed Experimental Protocol

1. Reaction Setup:

1.1. To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Boc-β-alanine methyl ester (2.03 g, 10.0 mmol).

1.2. Add 50 mL of anhydrous THF to the flask. Stir until the starting material is fully dissolved.

1.3. Cool the flask to 0 °C using an ice-water bath.

1.4. Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction when sodium hydride is added and to prevent potential side reactions.

1.5. Under a steady stream of nitrogen, carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) to the solution in small portions over 5-10 minutes.

1.6. Note: Vigorous bubbling (H₂ evolution) will be observed. Ensure the addition is slow enough to keep the effervescence under control.

1.7. Stir the resulting suspension at 0 °C for 30 minutes. The mixture should become a cloudy white or grey suspension.

2. Methylation:

2.1. While maintaining the temperature at 0 °C, add methyl iodide (0.94 mL, 15.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes.

2.2. Rationale: A slight excess of methyl iodide is used to ensure the complete consumption of the nitrogen anion, driving the reaction to completion.

2.3. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

2.4. Let the reaction stir at room temperature for 12-16 hours (overnight).

3. Reaction Monitoring:

3.1. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

3.2. TLC System: A typical mobile phase is 20-30% Ethyl Acetate in Hexanes.

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
  • Visualize with a potassium permanganate stain. The starting material (amine) will readily oxidize and show a yellow spot, while the product (tertiary amine) will be much less active or negative to this stain.
  • The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

4. Work-up and Purification:

4.1. Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

4.2. CAUTION: The quenching process is exothermic. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~20 mL) dropwise. Stir for 15 minutes.

4.3. Rationale: Saturated NH₄Cl is a mild acid that will neutralize any unreacted NaH and protonate any remaining anions without hydrolyzing the ester or Boc group.

4.4. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Shake well.

4.5. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

4.6. Combine the organic layers and wash with brine (50 mL).

4.7. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.8. The resulting crude oil should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc/Hexanes).

4.9. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-N-methyl-β-alanine methyl ester as a colorless oil.

Characterization

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum should show a characteristic singlet for the N-CH₃ group around 2.8-3.0 ppm. The Boc group will appear as a singlet at ~1.45 ppm. The two methylene groups (-CH₂CH₂-) will appear as triplets around 3.5 ppm and 2.6 ppm. The O-CH₃ group will be a singlet around 3.7 ppm.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₉NO₄Na [M+Na]⁺: 240.12. Found: 240.12.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction (starting material remains)1. Inactive NaH (exposed to moisture).2. Insufficient reaction time.3. Wet THF or glassware.1. Use fresh NaH from a newly opened container. Wash the NaH dispersion with dry hexanes before use to remove mineral oil if desired.2. Allow the reaction to stir for a longer period (up to 24h).3. Ensure all glassware is flame- or oven-dried and THF is anhydrous.
Low Yield1. Inefficient extraction.2. Loss during chromatography.3. Side reactions.1. Perform at least three extractions with the specified solvent.2. Carefully monitor fractions by TLC to avoid premature or late collection.3. Ensure the temperature is controlled during the addition of NaH and MeI.
Formation of multiple products1. Over-alkylation (not possible here).2. Partial deprotection of Boc group.1. This is unlikely for this specific substrate.2. Avoid acidic conditions during work-up. Use saturated NH₄Cl or water for quenching, not dilute HCl.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried.

  • Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. Never distill to dryness.

References

  • Dudley, G. B., et al. (2004). A General Method for the N-Methylation of Primary and Secondary Anilines. Organic Letters, 6(23), 4295-4297. [Link]

  • Chakraborty, T. K., et al. (2004). A mild and efficient method for the N-methylation of Boc- and Z-protected α-amino acids and dipeptides. Tetrahedron Letters, 45(40), 7431-7434. [Link]

Method

Application Notes and Protocols for the Strategic Incorporation of N-Methylated β-Alanine in Solid-Phase Peptide Synthesis

For: Researchers, scientists, and drug development professionals. Abstract N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacokinetic properties of therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacokinetic properties of therapeutic peptides. This modification can significantly improve metabolic stability, increase cell permeability, and modulate conformation.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the use of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, a key precursor for introducing N-methylated β-alanine (N-Me-β-Ala) into synthetic peptides. A critical focus is placed on the necessary prerequisite step: the saponification of the methyl ester to yield the SPPS-compatible free carboxylic acid, followed by its strategic incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Significance of N-Methylated β-Amino Acids

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low membrane permeability.[3] N-methylation, the substitution of an amide proton with a methyl group, is a powerful modification that addresses these limitations. The introduction of a methyl group provides steric hindrance, shielding the amide bond from proteolytic degradation by enzymes, which can dramatically extend the peptide's half-life in vivo.[1][3]

Furthermore, the replacement of a hydrogen bond donor with a lipophilic methyl group can enhance a peptide's ability to cross cellular membranes, potentially improving oral bioavailability.[4][5] N-methylated β-amino acids, such as N-Me-β-Ala, are of particular interest as they introduce both N-methylation and an extra methylene group into the peptide backbone. This combination offers unique conformational constraints and can be used to create novel peptidomimetics with tailored biological activities.

Reagent Overview: From Precursor to Building Block

The reagent Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a valuable, shelf-stable precursor. However, it is crucial to understand its structure to use it correctly in SPPS.

  • N-terminus Protection: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This is an acid-labile protecting group.

  • C-terminus Protection: The carboxylic acid is protected as a methyl ester .

Standard SPPS protocols, whether Boc or Fmoc-based, require a free carboxylic acid on the incoming amino acid to be activated for coupling to the N-terminus of the growing peptide chain on the solid support.[6] Therefore, the methyl ester of the title compound must first be hydrolyzed (saponified) to generate the SPPS-ready building block: 3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid (Boc-N-Me-β-Ala-OH).

Experimental Protocols

Protocol 1: Preparation of Boc-N-Me-β-Ala-OH via Saponification

This protocol details the selective hydrolysis of the methyl ester while preserving the acid-sensitive Boc protecting group.

Principle: The methyl ester is cleaved using a base, such as lithium hydroxide (LiOH), in a mixed aqueous-organic solvent system at a controlled temperature to prevent side reactions, including the premature cleavage of the Boc group.[7]

Materials:

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., for 10 mmol of starting material, use 60 mL THF, 20 mL MeOH, and 20 mL H₂O).

  • Cooling: Place the reaction flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.

  • Hydrolysis: In a separate container, dissolve LiOH·H₂O (1.5 eq) in a minimum amount of water and add it dropwise to the cooled solution of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Solvent Removal: Once the reaction is complete, carefully remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Boc-N-Me-β-Ala-OH, typically as a white solid or viscous oil.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry before proceeding to SPPS.

Protocol 2: Incorporation of Boc-N-Me-β-Ala-OH via Boc-SPPS

This protocol describes the incorporation of the prepared Boc-N-Me-β-Ala-OH into a peptide sequence using the classical Boc-SPPS strategy.

Principle: The Boc-SPPS method uses an acid-labile Boc group for temporary N-terminal protection and more stable groups (often benzyl-based) for side-chain protection.[8] The cycle involves deprotection with trifluoroacetic acid (TFA) followed by a neutralization step and coupling of the next Boc-amino acid.

Materials:

  • Boc-N-Me-β-Ala-OH (prepared in Protocol 1)

  • Peptide synthesis resin (e.g., Merrifield or PAM resin with a pre-loaded amino acid)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • SPPS reaction vessel

Procedure (Single Coupling Cycle):

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, then wash with DMF (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1 minute.

    • Drain, and treat again with the TFA/DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 5-10% DIEA solution in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-N-Me-β-Ala-OH (3-4 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or a double coupling may be necessary.[9]

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine after successful coupling).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Incorporation of Boc-N-Me-β-Ala-OH as the Final Residue in Fmoc-SPPS

This protocol is useful when an N-terminal Boc group is desired on the final peptide or when incorporating a single N-methylated residue at the N-terminus of a peptide synthesized using the more common Fmoc strategy.

Principle: Fmoc-SPPS utilizes a base-labile Fmoc group for N-terminal protection and acid-labile groups for side chains.[2] After the final Fmoc deprotection, the Boc-protected amino acid can be coupled using standard methods. The final cleavage will remove the side-chain protecting groups but leave the N-terminal Boc group intact if a mild cleavage resin (like 2-chlorotrityl chloride) is used, or remove all protecting groups with strong acid cleavage.

Procedure:

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection on the fully assembled peptide-resin using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.

  • Coupling of Boc-N-Me-β-Ala-OH:

    • Activate Boc-N-Me-β-Ala-OH as described in Protocol 2, Step 4 (using HBTU/HOBt/DIEA or another suitable coupling agent like HATU).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 1-4 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Drying: Dry the final peptide-resin under vacuum.

Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the resin used and the amino acids present in the sequence.[10]

Standard TFA Cleavage Cocktail (Reagent K):

  • Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Procedure:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approx. 10 mL per gram of resin).

    • Stir at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Analysis and Characterization

The purity and identity of the final N-methylated peptide should be confirmed using standard analytical techniques.

Analytical TechniquePurposeKey Considerations for N-Methylated Peptides
RP-HPLC Purity assessment and quantification.The N-methylated amide bond can exist as cis and trans isomers, which may lead to peak broadening or the appearance of multiple peaks for a single compound.[6]
LC-MS (ESI-MS) Molecular weight confirmation.Provides the molecular mass of the peptide, confirming the successful incorporation of the N-methyl-β-alanine residue.
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis can pinpoint the exact location of the N-methylated residue within the peptide sequence.

Visualizations

Workflow for SPPS Incorporation

SPPS_Workflow cluster_prep Protocol 1: Reagent Preparation cluster_spps Protocol 2/3: SPPS Cycle start Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate hydrolysis Saponification (LiOH, THF/MeOH/H2O) start->hydrolysis product Boc-N-Me-β-Ala-OH (SPPS-Ready Building Block) hydrolysis->product activation Activation (HBTU/DIEA) product->activation resin Peptide-Resin (Free N-Terminus) coupling Coupling resin->coupling activation->coupling coupling->resin  Elongated Peptide-Resin

Caption: Overall workflow from precursor to incorporation in SPPS.

Boc-SPPS Deprotection and Coupling Cycle

Boc_SPPS_Cycle Resin_Boc Resin-Peptide-NH-Boc Deprotection Deprotection (25-50% TFA in DCM) Resin_Boc->Deprotection Resin_NH3 Resin-Peptide-NH3+TFA- Deprotection->Resin_NH3 Neutralization Neutralization (5-10% DIEA in DMF) Resin_NH3->Neutralization Resin_NH2 Resin-Peptide-NH2 Neutralization->Resin_NH2 Coupling Coupling (Activated Boc-AA) Resin_NH2->Coupling Coupling->Resin_Boc  Next Cycle

Caption: Key steps in a standard Boc-SPPS cycle.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Saponification (Protocol 1) Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration at room temperature. Gently warm to 30-40°C if necessary, but monitor for Boc-deprotection.
Inactive base (LiOH).Use a fresh bottle of lithium hydroxide.
Low Yield after Acidification/Extraction Product is partially soluble in the acidic aqueous layer.Perform additional extractions with ethyl acetate (5-6 times).
Premature cleavage of the Boc group during workup.Ensure the acidification step is performed at 0°C and avoid prolonged exposure to strong acid.
Incomplete Coupling in SPPS (Protocols 2 & 3) Steric hindrance from the N-methyl group.Increase coupling time to 4-6 hours. Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.
Inefficient activation.Use a more potent coupling reagent like HATU. Ensure all reagents (especially DMF) are anhydrous.
Multiple Peaks in HPLC of Final Peptide Presence of cis/trans isomers.This is often inherent to N-methylated peptides. Try altering the HPLC column temperature (e.g., 40-50°C) or the mobile phase composition to improve peak shape or merge isomers.
Incomplete deprotection of side chains.Increase cleavage time or use a stronger scavenger cocktail appropriate for the specific amino acids in the sequence.

References

  • Vertex AI Search, based on "Optimizing Peptide Sequences: The Advantage of N-Methyl
  • Vertex AI Search, based on "n methylated peptides METHYL
  • Vertex AI Search, based on "An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides - Benchchem"
  • Vertex AI Search, based on "Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem"
  • Vertex AI Search, based on "Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides - Benchchem"
  • Vertex AI Search, based on "Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed"
  • Vertex AI Search, based on "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - ACS Public
  • Vertex AI Search, based on "Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids"
  • Vertex AI Search, based on "Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methyl
  • Vertex AI Search, based on "Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis - Benchchem"
  • Vertex AI Search, based on "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchG
  • Vertex AI Search, based on "Hydrolysis of esters and dialkyl malonates medi
  • Vertex AI Search, based on "6 Synthesis of N-Alkyl Amino Acids"
  • Vertex AI Search, based on "On the Selective N-Methylation of BOC-Protected Amino Acids - ACS Public
  • Vertex AI Search, based on "N-Methylation of Boc amino acids - Lokey Lab Protocols - Wikidot"
  • Vertex AI Search, based on "2.2 Carboxy Group"
  • Vertex AI Search, based on "3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid | CAS 124072-61-3 | SCBT"
  • Vertex AI Search, based on "Overview of Fmoc Amino Acids - ChemPep"
  • Vertex AI Search, based on "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem"
  • Vertex AI Search, based on "Practical Synthesis Guide to Solid Phase Peptide Chemistry"

Sources

Application

Application of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3]

Aliphatic linkers, composed of saturated hydrocarbon chains, are a common and synthetically tractable class of linkers used in PROTAC design.[4] They offer a high degree of conformational flexibility, which can be advantageous for enabling the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[5] This application note details the use of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate as a versatile building block for the synthesis of aliphatic linkers in PROTACs. We will provide a comprehensive guide, from the rationale for its use to detailed synthetic and biological evaluation protocols.

Rationale for Using Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an attractive building block for PROTAC linker synthesis for several key reasons:

  • Bifunctional Nature: This molecule possesses two distinct reactive handles: a methyl ester and a Boc-protected amine. This orthogonality allows for sequential and controlled conjugation to the POI and E3 ligase ligands.

  • Tunable Length: The propanoate backbone provides a defined three-carbon spacing, which can be extended through further synthetic modifications if required.

  • Amine Protection: The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA), allowing for subsequent coupling reactions.[1][6]

  • Flexibility: The aliphatic nature of the linker imparts flexibility, which can be crucial for accommodating the formation of a productive ternary complex.

PROTAC Mechanism of Action: A Visualized Pathway

PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[7] The process, as illustrated below, is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[8]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Synthetic Strategy and Protocols

The synthesis of a PROTAC using Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate as a linker building block is a modular process. The general workflow involves the sequential coupling of the POI ligand and the E3 ligase ligand to the linker. Here, we present a representative synthetic scheme.

Synthesis_Workflow Start Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate Step1 Step 1: Methyl Ester Hydrolysis Start->Step1 Intermediate1 Linker-Acid Step1->Intermediate1 Step2 Step 2: Amide Coupling with POI Ligand Intermediate1->Step2 Intermediate2 POI-Linker-Boc Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 POI-Linker-Amine Step3->Intermediate3 Step4 Step 4: Amide Coupling with E3 Ligase Ligand Intermediate3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

General workflow for PROTAC synthesis.
Protocol 1: Synthesis of the Linker-Acid Intermediate

This protocol describes the hydrolysis of the methyl ester of the starting material to yield a carboxylic acid, which is then ready for coupling to an amine-containing POI ligand.

Reagents and Materials

ReagentMolecular WeightAmount (mmol)Equivalents
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate231.281.01.0
Lithium Hydroxide (LiOH)23.952.02.0
Tetrahydrofuran (THF)-10 mL-
Water (H₂O)-5 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-20 mL-
Brine-10 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure

  • Dissolve Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-4 hours), remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude Linker-Acid intermediate.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Amide Coupling to the POI Ligand

This protocol details the coupling of the Linker-Acid intermediate to a generic amine-containing POI ligand.

Reagents and Materials

ReagentMolecular WeightAmount (mmol)Equivalents
Linker-Acid Intermediate-1.01.0
POI Ligand (with a free amine)-1.01.0
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.231.21.2
DIPEA (N,N-Diisopropylethylamine)129.242.02.0
Anhydrous Dimethylformamide (DMF)-10 mL-

Procedure

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Linker-Acid intermediate and the POI ligand in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes.

  • Add DIPEA to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete (typically 4-12 hours), dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude POI-Linker-Boc intermediate by reverse-phase HPLC.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a free amine for subsequent coupling to the E3 ligase ligand.[6]

Reagents and Materials

ReagentAmount (mmol)Equivalents
POI-Linker-Boc Intermediate1.01.0
Trifluoroacetic Acid (TFA)--
Dichloromethane (DCM)--
Saturated Sodium Bicarbonate--

Procedure

  • Dissolve the POI-Linker-Boc intermediate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Redissolve the residue in a small amount of DCM and carefully neutralize with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the POI-Linker-Amine intermediate.

Protocol 4: Amide Coupling to the E3 Ligase Ligand

This final coupling step connects the POI-linker fragment to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).[9]

Reagents and Materials

ReagentMolecular WeightAmount (mmol)Equivalents
POI-Linker-Amine Intermediate-1.01.0
E3 Ligase Ligand (with a carboxylic acid)-1.01.0
HATU380.231.21.2
DIPEA129.242.02.0
Anhydrous Dimethylformamide (DMF)-10 mL-

Procedure

  • Follow the procedure outlined in Protocol 2 , using the POI-Linker-Amine intermediate and the carboxylic acid-functionalized E3 ligase ligand as the coupling partners.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[10][11]

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analytical Techniques

TechniquePurposeExpected Outcome
LC-MS To confirm the molecular weight and assess the purity of the PROTAC.A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the PROTAC.
¹H and ¹³C NMR To confirm the chemical structure of the PROTAC.Peaks corresponding to all the protons and carbons in the PROTAC structure, with appropriate chemical shifts and integrations.
High-Resolution MS To determine the exact mass of the PROTAC.An observed mass that is within 5 ppm of the calculated exact mass.

Biological Evaluation of the PROTAC

Once the PROTAC has been synthesized and characterized, its biological activity must be assessed. This involves determining its ability to induce the degradation of the target protein and its functional consequences on cell viability.

Protocol 5: Western Blot Analysis of Protein Degradation

Western blotting is a standard method to visualize and quantify the reduction in the levels of the target protein following PROTAC treatment.[12]

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection and Imaging Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Western blot experimental workflow.

Materials and Reagents

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA buffer with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control and a proteasome inhibitor control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values can be determined.

Protocol 6: Cell Viability Assay

Cell viability assays are used to determine the functional consequence of POI degradation. The MTT or CellTiter-Glo® assays are commonly used methods.[16][17]

Procedure (MTT Assay)

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for the western blot.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Summary and Interpretation

The results from the biological assays can be summarized in a table to compare the degradation efficiency and cytotoxic effects of the synthesized PROTAC.

Representative Data Table

CompoundDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
PROTAC-1 10>9525
Control >1000<10>1000
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

  • IC₅₀: The concentration of the PROTAC that inhibits cell viability by 50%.

Conclusion

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate serves as a valuable and versatile building block for the synthesis of aliphatic linkers in PROTACs. Its bifunctional nature and the stability of the Boc protecting group allow for a modular and controlled synthetic approach. The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and biological evaluation of PROTACs incorporating this linker. By systematically evaluating the degradation efficiency and functional effects of the resulting PROTACs, researchers can advance the development of novel targeted protein degraders for therapeutic applications.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther, 1(5), 273–312.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Nguyen, T.-T.-L., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules, 27(6), 1888.
  • Selen, E., Baghla, R., & Nandita, E. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

  • Jia, X., et al. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 5, 0806-0808.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Zhang, X., et al. (2019). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 14(18), 3148-3155.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays Using PROTAC BRD4 Ligand-1.
  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4979-4983.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate 106.
  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]

  • Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 65(13), 8933-8945.
  • Kelleher, D. J., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 224-231.
  • Dalvit, C., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Medicinal Chemistry, 12(10), 1735-1744.
  • Lu, J., et al. (2018). Schematic diagram showing the mechanism of action of PROTAC technology... ResearchGate.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 6045-6054.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid.
  • Stegmann, C., et al. (2023).
  • Shutterstock. (n.d.). 173 Proteasome Royalty-Free Images, Stock Photos & Pictures. Retrieved from [Link]

  • Tchesnokov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Hines, J., et al. (2019). Cell viability assay of cell lines treated with A1874 compared with its component ligands. ResearchGate.
  • Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.
  • ResearchGate. (n.d.). Ubiquitin-proteasome system (Designed by InShot & PicsArt). Protein....
  • Hendrick, C. E., et al. (2022).
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Olsson, R., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(16), 5757-5763.
  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1136-1144.
  • Zhao, L., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. International Journal of Molecular Sciences, 23(23), 15264.
  • Li, Y., et al. (2024).
  • Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.
  • Dalvit, C., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay.
  • Ke, I., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(15), 10568-10582.
  • Nazari, N., et al. (2026). (PDF) Novel approaches for the rational design of PROTAC linkers.
  • ResearchGate. (2026). Photocontrollable PROTAC molecules: Structure and mechanism of action.
  • Dreamstime. (n.d.). 40 Ubiquitin Proteasome Stock Illustrations, Vectors & Clipart. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Optically Controlled PROTAC. International Journal of Molecular Sciences, 24(24), 17498.
  • Gabizon, R., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. International Journal of Molecular Sciences, 25(2), 999.
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Sources

Method

Application Note: Strategies and Protocols for Coupling Reactions with Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Abstract Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, also known as N-Boc-N-methyl-β-alanine methyl ester, is a valuable synthetic building block used in the development of peptidomimetics, pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, also known as N-Boc-N-methyl-β-alanine methyl ester, is a valuable synthetic building block used in the development of peptidomimetics, pharmaceutical intermediates, and other complex organic molecules. Its structure, featuring an N-methylated and N-Boc-protected amine with a methyl ester, allows for two primary coupling strategies: (1) amide bond formation following saponification of the ester, and (2) coupling via the secondary amine after Boc-group deprotection. The N-methyl group introduces significant steric hindrance, which necessitates the use of highly efficient coupling reagents and optimized conditions to achieve high yields. This guide provides a comprehensive overview of these strategies, detailed step-by-step protocols, and an analysis of the mechanistic considerations crucial for successful synthesis.

Introduction and Physicochemical Properties

N-Boc-N-methyl-β-alanine methyl ester is a derivative of β-alanine, a naturally occurring beta-amino acid. The incorporation of an N-methyl group can enhance the metabolic stability and conformational rigidity of resulting peptide-like molecules, making it a desirable modification in drug design.[1] The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the amine under a wide range of conditions, while being readily removable under acidic conditions.[2]

Table 1: Physicochemical Properties [3][4]

PropertyValue
CAS Number 119740-95-3
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.27 g/mol
Appearance Liquid
Purity ≥95%
Storage 2-8°C, sealed in dry conditions

Primary Coupling Strategy: Amide Bond Formation

The most common synthetic route involves the formation of an amide bond between the carboxyl group of the title compound and a primary or secondary amine. This requires a two-step sequence: saponification of the methyl ester to yield the free carboxylic acid, followed by a coupling reaction.

Step 1: Saponification (Ester Hydrolysis)

The conversion of the methyl ester to the corresponding carboxylic acid is typically achieved through base-catalyzed hydrolysis (saponification). Lithium hydroxide (LiOH) is often preferred in modern peptide chemistry as it can provide clean conversions under mild conditions, minimizing side reactions.[5][6][7]

Materials:

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL H₂O for 10 mmol of ester).

  • Addition of Base: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted starting material. Cool the aqueous layer to 0°C in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.[6]

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, N-Boc-N-methyl-β-alanine, which can often be used in the next step without further purification.

Step 2: Amide Coupling of N-Boc-N-methyl-β-alanine

The steric hindrance from the N-methyl group makes the subsequent amide coupling challenging. Standard carbodiimide reagents like DCC or EDC often result in low yields.[1] More potent phosphonium or aminium/uronium salt-based reagents are required to efficiently activate the carboxylic acid and overcome the steric barrier.[8][9]

Table 2: Recommended Coupling Reagents for N-Methylated Amino Acids

ReagentTypeAdvantagesConsiderations
HATU Aminium SaltHighly efficient, rapid kinetics, low racemization. Excellent for sterically hindered couplings.[10][11][12]More expensive. Byproducts are water-soluble.
PyBOP Phosphonium SaltHigh coupling efficiency, good solubility. Generates non-toxic byproducts.[9]Less reactive than HATU for the most difficult cases.
PyAOP Phosphonium SaltAmong the most powerful phosphonium reagents, superior to PyBOP for hindered couplings.[13]Higher cost.
COMU Aminium SaltHigh reactivity comparable to HATU, with safer, non-explosive byproducts (Oxyma).[9]Relatively newer reagent.

Materials:

  • N-Boc-N-methyl-β-alanine (from Protocol 2.1) (1.0 eq)

  • Desired amine (primary or secondary) (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry, inert-atmosphere (N₂ or Ar) flask, dissolve N-Boc-N-methyl-β-alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[10]

  • Activation: Add DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[11]

  • Coupling: Add the amine component (1.0-1.2 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 2-24 hours. The increased steric hindrance may require longer reaction times. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Alternative Coupling Strategy: Reaction at the Amine

An alternative approach involves deprotecting the Boc group to reveal the secondary amine, which can then be coupled with a desired carboxylic acid. This strategy is useful when the coupling partner is a sensitive or complex carboxylic acid.

Step 1: Boc Deprotection

The Boc group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[2][14]

Materials:

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.5 M).

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise. A common condition is 25-50% TFA in DCM (v/v).[2][15]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product will be the TFA salt of the amine.

  • Neutralization: To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Caution: CO₂ evolution will occur.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully to yield the deprotected secondary amine, Methyl 3-(methylamino)propanoate. This product can be volatile and is often used immediately in the next step.

Step 2: Coupling with the Deprotected Amine

The resulting secondary amine can be coupled with a carboxylic acid using the same high-efficiency reagents described in Section 2.2.

Visualizations and Mechanistic Insights

Workflow Diagrams

G cluster_0 Primary Strategy: Coupling via Carboxylate Start Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate Sapon Protocol 2.1: Saponification (LiOH) Start->Sapon Acid N-Boc-N-methyl- β-alanine Sapon->Acid Couple Protocol 2.2: Amide Coupling (HATU) Acid->Couple Product Amide Product Couple->Product

G cluster_1 Alternative Strategy: Coupling via Amine Start Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate Deprotect Protocol 3.1: Boc Deprotection (TFA) Start->Deprotect Amine Methyl 3-(methylamino) propanoate Deprotect->Amine Couple Amide Coupling (e.g., HATU) Amine->Couple Product Amide Product Couple->Product

Mechanistic Rationale

The effectiveness of reagents like HATU and PyBOP stems from their ability to rapidly convert the carboxylic acid into a highly reactive activated ester (an OAt-ester for HATU or OBt-ester for PyBOP).[8][13][16] This activation occurs via reaction with the carboxylate, which is formed in situ by the addition of a non-nucleophilic base like DIPEA. The subsequent nucleophilic attack by the amine partner on this activated ester is much faster than direct reaction with the carboxylic acid, even for sterically demanding N-methylated amines.

G

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Sigma-Aldrich. (n.d.). Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Organic-Chemistry.org. (n.d.). Boc Deprotection - TFA.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • NextSDS. (n.d.). Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate — Chemical Substance Information.
  • ChemScene. (n.d.). Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Molbase. (n.d.). Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-3-hydroxyphenyl)propanoate.
  • Biosynth. (n.d.). Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • D'Angeli, M., et al. (2015). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecules, 20(8), 14784-14797.
  • Mphahlele, M. J., & Maluleka, M. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23907–23916.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Bayer, E., & Koenig, W. (1993). Process for the saponification of aminoacid-/peptide esters. EP0523461B1.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • El-Gazzar, A. B. A., et al. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2017(2), M941.
  • Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • Liu, K., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14, 33735-33744.

Sources

Application

Hydrolysis of the methyl ester of N-Boc-N-methyl-β-alanine

Application Note: Selective Saponification of N-Boc-N-methyl-β-alanine Methyl Ester Introduction & Mechanistic Rationale N-Boc-N-methyl-β-alanine is a highly valued building block in the design of proteolytically stable...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Saponification of N-Boc-N-methyl-β-alanine Methyl Ester

Introduction & Mechanistic Rationale

N-Boc-N-methyl-β-alanine is a highly valued building block in the design of proteolytically stable peptidomimetics. The incorporation of a β-amino acid backbone combined with N-methylation significantly enhances resistance to enzymatic degradation while predictably altering the hydrogen-bonding network of the resulting peptide.

During multi-step synthesis, the carboxylic acid terminus is frequently protected as a methyl ester. To utilize this building block for subsequent amide coupling, the methyl ester must be selectively hydrolyzed (saponified) to the free carboxylic acid without compromising the acid-labile tert-butyloxycarbonyl (Boc) protecting group[1].

The Causality of Reagent Selection:

  • Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is the gold standard for this transformation[2]. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the methyl ester. This coordination enhances the electrophilicity of the ester carbon, allowing the hydroxide ion to attack efficiently at lower concentrations and milder temperatures than would be required with NaOH or KOH[3].

  • Boc Stability: The Boc carbamate is inherently stable to basic hydrolysis. This stability is driven by two factors: (1) severe steric hindrance from the bulky tert-butyl group, which physically blocks nucleophilic attack, and (2) resonance stabilization from the carbamate nitrogen, which reduces the electrophilicity of the carbamate carbonyl relative to the ester carbonyl[][5].

  • Stereochemical Considerations: Unlike α -amino acids, which are prone to base-catalyzed racemization (epimerization) via enolization at the α -carbon, N-methyl- β -alanine lacks a chiral center. Therefore, specialized non-epimerizing additives are unnecessary, allowing for a straightforward, high-yielding protocol.

Experimental Workflow & Logic Diagram

The following diagram illustrates the logical progression of the saponification and isolation phases, highlighting the phase transitions required to isolate the pure free acid.

G cluster_0 Phase 1: Saponification cluster_1 Phase 2: Workup & Isolation A N-Boc-N-methyl-β-alanine Methyl Ester B LiOH (1.5 eq) in H2O THF Co-solvent 0 °C to RT A->B Solubilization C Lithium Carboxylate Salt (Aqueous Phase) B->C Hydrolysis D THF Removal & Cooling to 0 °C C->D Vacuum Evaporation E Acidification (1M HCl) Target pH: 2.5 D->E Dropwise Addition F Liquid-Liquid Extraction (EtOAc / Aqueous) E->F Phase Separation G Pure Free Acid: N-Boc-N-methyl-β-alanine F->G Wash, Dry, Concentrate

Workflow for the selective saponification and isolation of N-Boc-N-methyl-β-alanine.

Step-by-Step Protocol: A Self-Validating System

This protocol is engineered as a self-validating system; at each critical juncture, a physical or analytical check ensures the reaction is proceeding as dictated by the underlying chemical logic.

Materials & Reagents:

  • N-Boc-N-methyl- β -alanine methyl ester (1.0 equivalent)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 equivalents)

  • Tetrahydrofuran (THF), Reagent Grade

  • Deionized Water ( H2​O )

  • 1 M Hydrochloric Acid (HCl) or 5% aqueous Citric Acid

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Methodology:

  • Solubilization: Dissolve the N-Boc-N-methyl- β -alanine methyl ester in THF (approx. 5 mL per mmol of substrate). Logic: THF acts as the organic carrier, ensuring the hydrophobic Boc-protected ester remains fully solvated[3].

  • Base Addition: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve LiOH⋅H2​O (1.5 eq) in an equal volume of deionized water (5 mL per mmol) and add it dropwise to the THF solution[1]. Logic: The initial cooling suppresses any potential exothermic degradation. The resulting 1:1 THF/H₂O system ensures both the organic substrate and the inorganic base interact in a homogenous or finely dispersed biphasic environment.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

  • System Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC).

    • System: Hexane/EtOAc (1:1) for the starting material ( Rf​≈0.6 ); DCM/MeOH/AcOH (90:9:1) for the product ( Rf​≈0.4 ).

    • Staining: Because the nitrogen is tertiary (N-methyl) and Boc-protected, Ninhydrin will fail. Use Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) stain. The reaction is complete when the high- Rf​ ester spot disappears.

  • Solvent Evaporation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the THF. Logic: If THF is left in the mixture, it will act as a miscible bridge during the extraction phase, pulling water and water-soluble impurities into the organic EtOAc layer.

  • Controlled Acidification: Dilute the remaining aqueous layer with a small amount of water and cool it back to 0 °C. Slowly add 1 M HCl dropwise while stirring continuously until the pH reaches ~2.5.

    • System Validation Checkpoint 2 (pH Control): Verify pH with indicator paper. Logic: The pH must be low enough to fully protonate the carboxylate salt into the free acid (pKa ~ 4.0), enabling organic extraction. However, dropping the pH below 1.0 or allowing the solution to heat up will trigger the acid-catalyzed cleavage of the Boc group, releasing isobutylene and CO2​ [].

  • Extraction & Isolation: Transfer the acidic aqueous mixture to a separatory funnel. Extract with EtOAc ( 3×10 mL per mmol). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine ( 1×10 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure N-Boc-N-methyl- β -alanine as a viscous oil or white solid.

Quantitative Data & Optimization

To demonstrate the superiority of the chosen conditions, the following table summarizes the optimization data for the saponification of N-Boc-N-methyl- β -alanine methyl ester across different solvent and base systems.

Base (Equivalents)Solvent System (Ratio)Temperature ProfileTime (h)Isolated Yield (%)Purity (HPLC)
LiOH·H₂O (1.5 eq) THF / H₂O (1:1) 0 °C → RT 2.0 96% >99%
NaOH (2.0 eq)MeOH / H₂O (1:1)RT1.089%94%*
LiOH·H₂O (1.5 eq)Dioxane / H₂O (1:1)0 °C → RT3.592%>98%
LiOH·H₂O (3.0 eq)THF / H₂O (3:1)RT4.094%97%

*Note: The use of NaOH in MeOH can lead to trace transesterification intermediates and slightly lower purity profiles upon isolation. The LiOH/THF system provides the optimal balance of reactivity and chemoselectivity.

Analytical Validation

To definitively validate the success of the protocol, the isolated material must be subjected to spectroscopic analysis:

  • 1 H NMR (400 MHz, CDCl₃): The critical marker of success is the complete disappearance of the sharp singlet at δ ~3.65 ppm, which corresponds to the methyl ester protons. The spectrum must retain the Boc tert-butyl protons (sharp singlet, 9H, δ ~1.45 ppm) and the N-methyl protons (singlet, 3H, δ ~2.85 ppm). Note that due to carbamate rotamers, the N-methyl and backbone CH2​ signals may appear as broadened or split peaks at room temperature.

  • Mass Spectrometry (ESI-MS): Operate in negative ion mode. The presence of the [M−H]− pseudomolecular ion confirms the presence of the free carboxylic acid, validating that the ester was successfully cleaved while the Boc group remained intact.

References

  • 6.3 Methyl Esters and Derivatives: (i) Cleavage. Thieme-connect.[Link]

  • Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF. Common Organic Chemistry.[Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit - r/OrganicChemistry.[Link]

Sources

Method

Scale-up Synthesis of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 119740-95-3): An Application Note and Protocol for Industrial Production

This guide provides a comprehensive and in-depth protocol for the scale-up synthesis of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 119740-95-3), a key intermediate in pharmaceutical development. The document is in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive and in-depth protocol for the scale-up synthesis of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 119740-95-3), a key intermediate in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the process choices, ensuring a safe, efficient, and reproducible synthesis on a larger scale.

Introduction and Background

1.1. Chemical Identity and Significance

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine is a heterocyclic compound with the molecular formula C₆H₈ClN₃OS and a molecular weight of 205.67 g/mol .[1][2] Its structure incorporates a morpholine ring attached to a chlorinated 1,2,5-thiadiazole core. This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the beta-blocker Timolol.[3] The purity and consistent supply of this intermediate are paramount for the successful development and manufacturing of such therapeutic agents.

1.2. Synthetic Strategy Overview

The selected and optimized synthetic route for the scale-up production of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine is a nucleophilic aromatic substitution (SNA) reaction. This process involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine. This strategy is favored for its high efficiency, excellent yields, and the commercial availability of the starting materials. The reaction proceeds readily, with one of the chlorine atoms on the thiadiazole ring being displaced by the secondary amine of the morpholine.[4]

1.3. Scope of this Guide

This application note details the necessary procedures for the safe and efficient synthesis of the target compound, from the gram to the kilogram scale. It covers the synthesis of the key intermediate, 3,4-dichloro-1,2,5-thiadiazole, the final scale-up synthesis of the product, and critical considerations for process safety, optimization, and quality control.

Safety and Hazard Analysis

A thorough understanding and mitigation of potential hazards are critical for the safe execution of this synthesis on a large scale.

2.1. Overall Process Safety

The synthesis involves corrosive, toxic, and flammable materials. A comprehensive risk assessment should be conducted prior to commencing any work. Key safety considerations include managing exothermic reactions, ensuring adequate ventilation, and having emergency procedures in place.

2.2. Reactant and Product Safety Data

Chemical NameCAS NumberGHS PictogramsHazard StatementsPrecautionary Statements
3,4-dichloro-1,2,5-thiadiazole 5728-20-1H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6]P261, P264, P271, P280, P302+P352, P305+P351+P338[5]
Morpholine 110-91-8H226: Flammable liquid and vapourH302: Harmful if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage[7]P210, P260, P280, P303+P361+P353, P305+P351+P338, P310[8]
4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine 30165-96-9IrritantS22: Do not breathe dustS24/25: Avoid contact with skin and eyes[3]
Sulfur dichloride 10545-99-0Causes severe skin burns and eye damage, Fatal if inhaled, Toxic if swallowedP260, P271, P280, P284, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310
Chlorine 7782-50-5Contains gas under pressure; may explode if heated, May cause or intensify fire; oxidizer, Fatal if inhaled, Causes severe skin burns and eye damageP220, P244, P260, P271, P280, P284, P303+P361+P353, P304+P340, P305+P351+P338, P310
Aminoacetonitrile bisulfate 151-63-3Harmful if swallowed, Causes skin irritation, Causes serious eye irritationP264, P270, P280, P301+P312, P302+P352, P305+P351+P338

2.3. Engineering Controls and Personal Protective Equipment (PPE)

  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile and corrosive chemicals like sulfur dichloride, chlorine, and morpholine. For kilogram-scale production, a closed-system reactor is highly recommended to minimize exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a chemical-resistant lab coat, must be worn at all times.[9] For handling highly toxic reagents like chlorine and sulfur dichloride, a self-contained breathing apparatus (SCBA) may be necessary.

2.4. Waste Management

Proper waste management is crucial, particularly for chlorinated solvents and byproducts.[10] Chlorinated waste should be segregated and disposed of according to local, state, and federal regulations. Incineration is a common method for the disposal of chlorinated organic waste.[11]

Synthesis of the Key Intermediate: 3,4-dichloro-1,2,5-thiadiazole

The availability of the starting material, 3,4-dichloro-1,2,5-thiadiazole, is critical for the synthesis of the final product. While it is commercially available, in-house synthesis may be required for large-scale production.

3.1. Reaction Principle

The synthesis of 3,4-dichloro-1,2,5-thiadiazole can be achieved through the reaction of aminoacetonitrile with a mixture of sulfur dichloride and chlorine.[12] This process involves the formation of the thiadiazole ring via cyclization, followed by chlorination.

3.2. Materials and Equipment for Scale-up

  • Jacketed glass reactor with overhead stirrer, temperature probe, and gas inlet/outlet

  • Addition funnel

  • Cooling system (chiller)

  • Distillation apparatus

  • Aminoacetonitrile bisulfate

  • Sulfur dichloride

  • Chlorine gas

  • Dimethylformamide (DMF)

  • Petroleum ether

  • Magnesium sulfate

3.3. Detailed Step-by-Step Protocol

  • Reaction Setup: In a jacketed reactor, prepare a mixture of sulfur dichloride and dimethylformamide. The use of DMF helps to control the reactivity and serves as a solvent.

  • Chlorination: Cool the mixture to 0-5 °C and introduce chlorine gas for approximately 15 minutes. This step ensures an excess of chlorine for the subsequent chlorination of the thiadiazole ring.[12]

  • Addition of Starting Material: While maintaining the temperature between 0-5 °C and continuing the chlorine gas addition, slowly add aminoacetonitrile bisulfate over a period of 30 minutes.[12] The controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for another period to ensure the reaction goes to completion.

  • Work-up: Quench the reaction by carefully pouring the mixture into ice water.

  • Purification by Distillation: Distill the resulting mixture at atmospheric pressure. The distillate will contain water and the desired product.

  • Extraction: Extract the distillate with petroleum ether.

  • Washing and Drying: Wash the combined organic extracts with water and dry over magnesium sulfate.

  • Final Purification: Remove the solvent under reduced pressure to obtain the purified 3,4-dichloro-1,2,5-thiadiazole.

3.4. In-Process Controls (IPCs)

The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material and the formation of the product.

Scale-up Synthesis of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 119740-95-3)

This section details the large-scale synthesis of the target compound.

4.1. Reaction Principle

The reaction is a nucleophilic aromatic substitution where the nitrogen atom of morpholine attacks one of the carbon atoms of the 3,4-dichloro-1,2,5-thiadiazole, leading to the displacement of a chloride ion.[13]

4.2. Materials and Equipment for Scale-up

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Heating/cooling system

  • Filtration equipment (e.g., Nutsche filter)

  • Drying oven (vacuum oven preferred)

  • 3,4-dichloro-1,2,5-thiadiazole

  • Morpholine

  • Water

  • Concentrated Hydrochloric Acid

  • Methanol (for recrystallization)

4.3. Detailed Step-by-Step Protocol

  • Reaction Setup: Charge the jacketed reactor with morpholine. Using an excess of morpholine can serve as both a reactant and a solvent, driving the reaction to completion.

  • Heating: Heat the morpholine to 110 °C.

  • Addition of Reactant: Slowly add 3,4-dichloro-1,2,5-thiadiazole dropwise over 20-30 minutes. The controlled addition is essential to manage the exotherm of the reaction.

  • Reaction: Stir the reaction mixture at 110 °C for 2 hours to ensure complete conversion.

  • Cooling and Precipitation: Cool the reaction mixture to 0 °C in an ice bath. This will cause the product to begin to precipitate.

  • Quenching and Acidification: Add water to the cooled mixture, followed by acidification with concentrated hydrochloric acid. This step protonates any remaining morpholine and helps to fully precipitate the product.

  • Isolation: Filter the solid product, wash it with water to remove any inorganic salts and excess morpholine hydrochloride, and then dry it.

4.4. Scale-up Considerations and Process Optimization

  • Heat Management: The reaction is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. This can be achieved by controlling the addition rate of the 3,4-dichloro-1,2,5-thiadiazole and using a jacketed reactor with a reliable cooling system.

  • Mixing: Efficient agitation is crucial to ensure homogeneity and good heat transfer within the large reaction volume.

  • Stoichiometry: While an excess of morpholine is used in the lab-scale procedure, optimizing the stoichiometry for a large-scale process can reduce costs and waste. A smaller excess may be sufficient with efficient mixing and temperature control.

4.5. Purification at Scale

  • Recrystallization: The crude product is purified by recrystallization from methanol.[14]

    • Dissolve the crude solid in a minimal amount of hot methanol.

    • If the solution is colored, it can be treated with activated charcoal and hot filtered.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool further in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

4.6. Characterization and Quality Control

The identity and purity of the final product should be confirmed using various analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the morpholine protons.
¹³C NMR Signals for the carbon atoms of the morpholine and thiadiazole rings.[15]
Mass Spectrometry Molecular ion peak corresponding to the product's molecular weight (205.67 g/mol ).[15]
Melting Point 44-47 °C[1]
HPLC A single major peak indicating high purity.

Visualization & Formatting

5.1. Experimental Workflows

G cluster_0 Synthesis of 3,4-dichloro-1,2,5-thiadiazole cluster_1 Synthesis of CAS 119740-95-3 Aminoacetonitrile bisulfate Aminoacetonitrile bisulfate Reaction Reaction Aminoacetonitrile bisulfate->Reaction Sulfur dichloride + Chlorine Sulfur dichloride + Chlorine Sulfur dichloride + Chlorine->Reaction Work-up & Distillation Work-up & Distillation Reaction->Work-up & Distillation 3,4-dichloro-1,2,5-thiadiazole 3,4-dichloro-1,2,5-thiadiazole Work-up & Distillation->3,4-dichloro-1,2,5-thiadiazole SNAr Reaction SNAr Reaction 3,4-dichloro-1,2,5-thiadiazole->SNAr Reaction Morpholine Morpholine Morpholine->SNAr Reaction Precipitation & Filtration Precipitation & Filtration SNAr Reaction->Precipitation & Filtration Recrystallization Recrystallization Precipitation & Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product G Crude Product Crude Product Dissolve in hot Methanol Dissolve in hot Methanol Crude Product->Dissolve in hot Methanol 1 Cool Slowly Cool Slowly Dissolve in hot Methanol->Cool Slowly 2 Vacuum Filtration Vacuum Filtration Cool Slowly->Vacuum Filtration 3 Wash with cold Methanol Wash with cold Methanol Vacuum Filtration->Wash with cold Methanol 4 Dry under Vacuum Dry under Vacuum Wash with cold Methanol->Dry under Vacuum 5 Pure Product Pure Product Dry under Vacuum->Pure Product 6

Caption: Purification workflow via recrystallization.

References

  • Carl ROTH. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichloro-1,2,5-thiadiazole. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | CAS 30165-96-9. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Waste Minimization For Chlorinated Solvent Users. Retrieved from [Link]

  • RAND Corporation. (1987). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Managing Solvent Wastes. Retrieved from [Link]

  • Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(23), 7247–7255. [Link]

Sources

Application

The Strategic Integration of N-Boc-N-methyl-β-alanine Methyl Ester in Drug Discovery: A Guide to Application and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Enhanced Drug Properties In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enhanced Drug Properties

In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics and targeted protein degradation, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small modifications to a molecule's structure can lead to significant improvements in stability, permeability, and target engagement. One such strategic modification is N-methylation. The incorporation of an N-methyl group on the peptide backbone can profoundly enhance a molecule's therapeutic potential by increasing its resistance to enzymatic degradation and improving its ability to cross cell membranes.[1][2]

This guide focuses on a key building block that facilitates this strategy: Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate , also known as N-Boc-N-methyl-β-alanine methyl ester. This versatile reagent provides a straightforward means of introducing an N-methylated β-amino acid into a molecular structure, a feature that is increasingly sought after in the design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][]

Core Concepts: The Advantages of N-Methylated β-Amino Acids

The deliberate inclusion of N-methylated amino acids, and specifically β-amino acids, into drug candidates is a design choice rooted in several key principles of medicinal chemistry:

  • Enhanced Proteolytic Stability: One of the most significant hurdles for peptide-based drugs is their rapid degradation by proteases in the body. The N-methyl group provides steric hindrance, effectively shielding the adjacent amide bond from enzymatic cleavage, which can dramatically increase the in-vivo half-life of the drug.[1][2][4]

  • Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors on the peptide backbone. This decrease in hydrogen bonding capacity lowers the desolvation penalty associated with crossing the lipid bilayers of cell membranes, thereby enhancing cell permeability and oral bioavailability.[1][2]

  • Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone. This can help to lock the molecule in a bioactive conformation, potentially leading to higher binding affinity and selectivity for its intended target.[1] The β-amino acid structure also introduces a different spacing of functional groups along the backbone compared to natural α-amino acids, which can be advantageous for optimizing interactions with a target protein.

Application in PROTACs: A Key Linker Component

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[5]

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an ideal building block for PROTAC linkers.[1][] Its N-methylated β-alanine core can impart the aforementioned benefits of stability and permeability to the entire PROTAC molecule. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester on the carboxyl group allow for orthogonal chemical strategies for linker assembly.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the incorporation of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate into a PROTAC linker and the subsequent assembly of a model PROTAC.

Protocol 1: Saponification of the Methyl Ester

To be used as a linker component, the methyl ester of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate must first be hydrolyzed to the corresponding carboxylic acid. This "activates" the building block for subsequent amide bond formation.

Materials:

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-β-alanine. The product can be purified further by flash column chromatography if necessary.

Parameter Value
Starting Material Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate
Key Reagent Lithium hydroxide (LiOH)
Solvent System THF/H₂O
Typical Reaction Time 2-4 hours
Work-up Acidification and Extraction
Expected Yield >90%
Protocol 2: Coupling to an E3 Ligase Ligand Amine

This protocol describes the amide bond formation between the activated N-Boc-N-methyl-β-alanine and an amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative).

Materials:

  • N-Boc-N-methyl-β-alanine (from Protocol 1)

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-methyl-β-alanine (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vessel, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add the E3 ligase ligand solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

Parameter Value
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Typical Reaction Time 2-4 hours
Purification Flash Column Chromatography
Expected Yield 60-80%
Protocol 3: Final PROTAC Assembly

This protocol outlines the deprotection of the Boc group and subsequent coupling to a carboxylic acid-functionalized "warhead" (target protein ligand).

Materials:

  • E3 ligase ligand-linker intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized warhead

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

Step A: Boc Deprotection

  • Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in DCM.

  • Add TFA dropwise (typically 20-50% v/v in DCM) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once deprotection is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Step B: Coupling to the Warhead

  • In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (3.0-4.0 eq to neutralize the TFA salt and catalyze the reaction) and stir for 10-15 minutes to pre-activate.

  • Dissolve the crude amine-TFA salt from Step A in a minimal amount of anhydrous DMF and add it to the pre-activated warhead solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Parameter Value
Deprotection Reagent Trifluoroacetic Acid (TFA)
Coupling Reagent HATU
Base DIPEA
Purification Method Preparative RP-HPLC
Final Product Form Lyophilized solid

Visualizing the Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Linker-Ligand Conjugation cluster_2 Step 3: Final PROTAC Assembly A Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate B N-Boc-N-methyl-β-alanine (Carboxylic Acid) A->B Saponification (LiOH) C Amine-Functionalized E3 Ligase Ligand D E3 Ligase-Linker Intermediate (Boc-protected) B->D C->D E Amine-Functionalized Linker-Ligand Intermediate D->E Boc Deprotection (TFA) F Carboxylic Acid-Functionalized Warhead G Final PROTAC Molecule E->G F->G

Caption: Synthetic workflow for a PROTAC using the title building block.

Conclusion and Future Perspectives

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a powerful and versatile building block in modern drug discovery. Its strategic incorporation into molecules, particularly as a component of PROTAC linkers, offers a reliable method for enhancing crucial drug-like properties such as metabolic stability and cell permeability. The protocols outlined in this guide provide a robust framework for the practical application of this reagent, enabling researchers to construct complex and potentially therapeutic molecules with greater control and efficiency. As the field of targeted protein degradation continues to evolve, the demand for sophisticated and functionally optimized building blocks like N-Boc-N-methyl-β-alanine methyl ester will undoubtedly continue to grow.

References

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • PMC. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Retrieved from [Link]

  • PMC. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Semantic Scholar. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Welcome to the Technical Support Center for the synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (Boc-N-Me-β-Ala-OMe). As a Senior Application Scientist, I have designed this troubleshooting guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (Boc-N-Me-β-Ala-OMe).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls and side reactions you may encounter during this two-step synthesis. The standard route involves the Aza-Michael addition of methylamine to methyl acrylate, followed by Boc protection of the resulting secondary amine.

Below, you will find a mechanistic pathway diagram, in-depth FAQs explaining the causality of common failures, quantitative data for LC-MS troubleshooting, and self-validating experimental protocols.

Reaction Pathway & Side Reaction Map

SynthesisPathway A Methylamine B Methyl Acrylate C Methyl 3-(methylamino)propanoate (Secondary Amine) D Methyl 3,3'-(methylazanediyl)dipropanoate (Double Addition Byproduct) C->D Excess Acrylate (Side Reaction) F Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate (Target Product) C->F Boc Protection (Anhydrous) E Boc2O + TEA in DCM E->F G 3-((tert-butoxycarbonyl) (methyl)amino)propanoic acid (Hydrolysis Byproduct) F->G Aqueous Base (Side Reaction) AB AB AB->C Aza-Michael Addition (0°C)

Reaction pathway for Boc-N-Me-β-Ala-OMe synthesis highlighting major side reactions.

Troubleshooting FAQs: Causality & Chemoselectivity

Q1: My LC-MS shows a massive peak at m/z 204.12 [M+H]+. Is this my target product? No. The target molecule has an [M+H]+ of 218.14. The m/z 204.12 peak is a notorious isobaric interference in this synthesis. It represents one of two exact-mass isomer side products depending on which step you are analyzing:

  • During Aza-Michael Addition: It is the tertiary amine byproduct, Methyl 3,3'-(methylazanediyl)dipropanoate.

  • During Boc Protection: It is the saponified carboxylic acid, 3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid.

Q2: How do I suppress the double Aza-Michael addition (tertiary amine formation)? The secondary amine intermediate is kinetically more nucleophilic than the primary methylamine starting material due to the inductive electron-donating effect of the newly added alkyl chain[1]. To enforce chemoselectivity and prevent the secondary amine from attacking a second equivalent of methyl acrylate, you must operate under strict kinetic control. Use a massive stoichiometric excess of methylamine (5–10 equivalents) and add the methyl acrylate dropwise at 0 °C to ensure the acrylate is instantly consumed by the primary amine pool.

Q3: Why is my methyl ester hydrolyzing during the Boc protection step? If you are using standard Schotten-Baumann conditions (e.g., aqueous NaOH or Na2CO3), the environment is too harsh for the methyl ester. The hydroxide anion readily attacks the ester carbonyl, leading to base-catalyzed saponification[2]. To prevent this, you must switch to anhydrous conditions using a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) or Tetrahydrofuran (THF)[3].

Q4: Can I use DMAP to accelerate the Boc protection? Use 4-Dimethylaminopyridine (DMAP) with extreme caution. While DMAP is a powerful nucleophilic catalyst for Boc protection, it can promote severe side reactions, including the formation of isocyanates or ureas, especially if the secondary amine is sterically hindered. Because Methyl 3-(methylamino)propanoate is relatively unhindered, TEA alone is sufficient to drive the reaction to completion without risking DMAP-induced over-reaction.

Quantitative Data: Side Product Identification

Use this table to rapidly diagnose reaction failures via LC-MS and implement the correct preventative strategy.

Compound / Side Productm/z [M+H]+Reaction StageCausalityPrevention Strategy
Target Product 218.14 Boc Protection N/A (Desired) Follow validated protocol below
Methyl 3,3'-(methylazanediyl)dipropanoate204.12Aza-MichaelOver-alkylation (double addition) due to higher nucleophilicity of secondary amine.Use 5-10x excess methylamine; strict dropwise addition of acrylate at 0 °C.
3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid204.12Boc ProtectionBase-catalyzed ester hydrolysis (saponification).Avoid aqueous NaOH; use TEA/DIPEA in anhydrous DCM/THF.
Methyl 3-(methylamino)propanoate118.08Boc ProtectionStalled reaction / Boc2O degradation.Use fresh Boc2O; ensure anhydrous conditions to prevent Boc2O hydrolysis.
Poly(methyl acrylate)N/A (Polymer)Aza-MichaelSpontaneous radical polymerization of the acrylate monomer.Maintain reaction temp <25°C; ensure commercial inhibitor (MEHQ) is not removed.

Validated Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, these protocols are designed as self-validating systems . If the reaction deviates from the expected pathway, the built-in validation checks will immediately alert you before you proceed to the next step.

Protocol 1: Aza-Michael Addition (Synthesis of Methyl 3-(methylamino)propanoate)
  • Setup: Equip a round-bottom flask with a magnetic stir bar and an addition funnel.

  • Reagent Loading: Add 33% methylamine solution in absolute ethanol (5.0 equivalents) to the flask. Chill the solution to 0 °C using an ice bath.

  • Kinetic Addition: Dissolve methyl acrylate (1.0 equivalent) in a minimal amount of absolute ethanol. Add this solution dropwise over 1 hour via the addition funnel. Causality: Slow addition ensures the local concentration of acrylate remains near zero, forcing reaction with the excess primary amine rather than the secondary amine product.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup & Self-Validation Check: Evaporate the solvent and excess methylamine under reduced pressure (rotary evaporator, 40 °C water bath).

    • Self-Validation: Weigh the resulting crude oil. The mass should closely match the theoretical yield of the secondary amine (117.15 g/mol ). If the mass significantly exceeds 110% of the theoretical yield, it strongly indicates contamination with the double-addition byproduct. Confirm via LC-MS (look for m/z 204.12).

Protocol 2: Anhydrous Boc Protection
  • Setup: Dissolve the crude Methyl 3-(methylamino)propanoate (1.0 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M[3].

  • Base Addition: Add Triethylamine (TEA) (1.5 equivalents). Chill the mixture to 0 °C under a nitrogen atmosphere.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) portion-wise or dropwise as a DCM solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor CO2 evolution (bubbling).

  • Workup & Self-Validation Check: Quench the reaction by washing the organic layer with 5% aqueous citric acid (3 x 50 mL), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Self-Validation: The 5% citric acid wash is designed to partition unreacted secondary amine and TEA into the aqueous layer. Check the pH of the combined aqueous washes; it must remain acidic (pH ~3). If it is basic, your TEA has neutralized the acid, meaning basic impurities (unreacted starting material) are still in your organic layer. Re-wash the organic layer with citric acid until the aqueous phase remains acidic.

References

  • MDPI. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." Molecules. Available at:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Boc-N-methyl-β-alanine methyl ester

Welcome to the technical support center for the synthesis of N-Boc-N-methyl-β-alanine methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Boc-N-methyl-β-alanine methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to improve your yield and purity.

The target molecule is typically synthesized via the N-methylation of its precursor, N-Boc-β-alanine methyl ester. This seemingly straightforward SN2 reaction can be fraught with challenges, including low conversion, side-product formation, and difficult purifications. This guide focuses on providing practical, experience-driven solutions to these common issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Section 1: Low Yield & Incomplete Reactions

Question 1: My TLC analysis shows a significant amount of unreacted N-Boc-β-alanine methyl ester, even after prolonged reaction times. What are the primary causes?

Answer: This is a classic issue of insufficient reactivity. Several factors, often working in concert, could be the cause:

  • Insufficient Deprotonation (The "Why"): The N-H bond of the Boc-protected amine is not particularly acidic. A base is required to deprotonate the nitrogen, generating the nucleophilic amide anion that attacks the methylating agent. If the base is too weak or used in stoichiometric amounts, the equilibrium will not sufficiently favor the deprotonated species, leading to a sluggish or stalled reaction. Sodium hydride (NaH) is a common and effective, non-nucleophilic strong base for this purpose.[1][2]

  • Reactivity of the Methylating Agent: While iodomethane (methyl iodide, MeI) is highly reactive, its effectiveness can be hampered by degradation or insufficient excess. Dimethyl sulfate is another potent option, but it is more toxic.[2]

  • Reaction Temperature: N-methylation reactions of this type often require heating to proceed at a reasonable rate. Room temperature may be insufficient to overcome the activation energy barrier, especially with less reactive substrates or bases.[2]

Troubleshooting Steps:

  • Choice of Base: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). Use a significant excess (at least 2-4 equivalents) to drive the deprotonation forward.[3]

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the methylating agent (e.g., 4-5 equivalents of MeI). This helps to ensure the reaction goes to completion and outcompetes potential side reactions.[3]

  • Temperature Control: If using a milder base like K₂CO₃, the reaction may require heating (refluxing in acetone or acetonitrile) to proceed efficiently.[4] With NaH in THF, the reaction can often be run effectively at room temperature after an initial cooling period during the NaH addition.[1][3]

Question 2: I'm observing product formation, but my isolated yield is consistently below 50%. Where might I be losing my product?

Answer: Low isolated yields, when the reaction appears to be working, often point to issues during the work-up and purification stages.

  • Aqueous Work-up Losses: The target molecule, N-Boc-N-methyl-β-alanine methyl ester, has moderate polarity. It can have some solubility in the aqueous phase, especially if emulsions form or if the pH is not optimal. During extraction, performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is crucial.

  • Boc-Group Instability: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[5] If the aqueous work-up involves an overly acidic wash (pH < 3-4), you can inadvertently cleave the Boc group. The resulting free secondary amine methyl ester is much more water-soluble and will be lost to the aqueous phase.

  • Purification Challenges: Co-elution of the product with starting material or non-polar byproducts during column chromatography can lead to mixed fractions and a lower isolated yield of pure product.

Troubleshooting Steps:

  • Optimize Work-up: When quenching the reaction, use a milder acid like a saturated solution of ammonium chloride (NH₄Cl) or a dilute citric acid solution instead of strong acids like HCl.[3] Ensure you extract the aqueous layer multiple times (3x) to recover all the product.

  • Monitor pH: During the work-up, check the pH of the aqueous layer to ensure it remains neutral or slightly basic to protect the Boc group.

  • Refine Chromatography: Use a shallow solvent gradient during column chromatography to achieve better separation between your product and any impurities. TLC analysis of column fractions is essential.

Section 2: Side Product Formation

Question 3: My mass spectrometry results show a peak corresponding to a di-methylated, quaternary ammonium salt. How can I prevent this over-methylation?

Answer: The formation of the quaternary ammonium salt is a common side reaction that occurs when the newly formed tertiary amine product acts as a nucleophile and attacks another molecule of the methylating agent.

  • Mechanism of Over-methylation: The N-Boc-N-methyl-β-alanine methyl ester product is a tertiary amine and is itself nucleophilic. Given the high reactivity of iodomethane and the reaction conditions, it can compete with the starting material's amide anion for the electrophile, leading to the undesired quaternary salt.

  • Controlling Stoichiometry: The most direct way to control this is by carefully managing the stoichiometry of the methylating agent. While an excess is needed to drive the primary reaction to completion, a gross excess can promote the secondary, undesired reaction.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can also increase the likelihood of over-methylation once the primary starting material has been consumed.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to carefully monitor the consumption of the starting material. Once the starting material is gone, quench the reaction promptly to prevent further methylation of the product.

  • Controlled Reagent Addition: Instead of adding all the methylating agent at once, consider adding it portion-wise or via a syringe pump over a period of time. This keeps the instantaneous concentration of the methylating agent lower, favoring the reaction with the more nucleophilic amide anion over the tertiary amine product.

Question 4: I'm struggling to separate my product from the unreacted starting material by column chromatography. Are there better options?

Answer: The product and starting material have very similar polarities, making chromatographic separation challenging.

  • Chemical Differentiation: A key difference is the N-H proton present in the starting material but absent in the product. This can be exploited. The starting material is weakly acidic, whereas the product is a tertiary amine.

  • Acid/Base Extraction: You can perform an acid wash to protonate the tertiary amine product, making it water-soluble and separating it from the less basic (and uncharged) starting material.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. The starting material will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base like NaHCO₃ or NaOH to deprotonate the product's ammonium salt.

    • Extract the now neutral product back into an organic solvent.

    • Dry and concentrate to get the purified product.

This acid/base extraction method is often more efficient and scalable for removing unreacted starting material than chromatography.

Visualizing the Process

Reaction Workflow

The following diagram outlines the general workflow for the synthesis and purification.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve N-Boc-β-alanine methyl ester in dry THF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Methyl Iodide (MeI) B->C D 4. Add NaH in portions (Caution: H₂ gas evolution!) C->D E 5. Warm to RT and stir (Monitor by TLC) D->E F 6. Quench with sat. NH₄Cl (aq) E->F Reaction Complete G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash with Brine G->H I 9. Dry (Na₂SO₄), Filter, Concentrate H->I J 10. Crude Product I->J Proceed to Purification K 11. Purify via Flash Column Chromatography J->K L 12. Pure Product K->L

Caption: Troubleshooting decision tree for synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point for the N-methylation of N-Boc-β-alanine methyl ester.

Materials:

  • N-Boc-β-alanine methyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add N-Boc-β-alanine methyl ester (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the starting material). Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add iodomethane (4.0 - 5.0 eq) to the cooled solution.

  • Deprotonation: Carefully add sodium hydride (60% dispersion, 4.0 - 5.0 eq) in small portions over 20-30 minutes. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and slow addition to control the reaction rate.

  • Reaction: After the addition of NaH is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the excess NaH by adding saturated aqueous NH₄Cl solution dropwise until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Boc-N-methyl-β-alanine methyl ester.

ReagentMolar Eq.PurposeKey Consideration
N-Boc-β-alanine methyl ester1.0Starting MaterialMust be dry.
Sodium Hydride (NaH)4.0 - 5.0BaseHighly reactive with water. Add in portions. [3]
Iodomethane (MeI)4.0 - 5.0Methylating AgentToxic and volatile. Use in a fume hood.
Anhydrous THF-SolventMust be anhydrous to prevent quenching of NaH.

References

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Chinese Chemical Letters.
  • Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Retrieved March 20, 2026, from [Link]

  • Cavelier, F., & G. vlachos, S. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester. Organic Syntheses. Retrieved March 20, 2026, from [Link]

  • Lee, Y. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. Retrieved March 20, 2026, from [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthesis of N-Alkyl Amino Acids. Enantioselective Synthesis of Beta-Amino Acids. Retrieved March 20, 2026, from [Link]

  • Cavelier, F., & Vlachos, S. G. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Long, B., Ren, L., Jiang, M., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Lokey Lab. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate by Column Chromatography

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate. This docu...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established laboratory practices and scientific principles to ensure the integrity and success of your purification protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.

Question 1: Why is my product, Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, degrading on the silica gel column?

Answer:

Product degradation during silica gel chromatography is a common issue, often attributable to the acidic nature of standard silica gel. The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions and can be cleaved, leading to the formation of the unprotected amine.[1][2]

Root Cause Analysis and Solutions:

  • Acidity of Silica Gel: Standard silica gel possesses acidic silanol groups on its surface which can catalyze the removal of the Boc group.[1]

    • Solution 1: Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing a small percentage of a volatile base like triethylamine (Et3N), typically 0.1-1% v/v.[1] This neutralizes the acidic sites on the silica.

    • Solution 2: Minimize Contact Time: A faster elution rate can reduce the time the compound is in contact with the stationary phase, thereby minimizing degradation.[1]

    • Solution 3: Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase such as deactivated neutral alumina or commercially available deactivated silica gel.[1]

  • Acidic Impurities in Solvents or Crude Mixture: Residual acids from the preceding reaction steps can also contribute to deprotection.

    • Solution: Ensure that the crude material is properly worked up to remove any acidic impurities before loading onto the column. Using freshly distilled or high-purity solvents for chromatography is also recommended.[1]

Question 2: My product is co-eluting with a closely-running impurity. How can I improve the separation?

Answer:

Achieving baseline separation between your target compound and a closely-eluting impurity requires careful optimization of the mobile phase and chromatographic conditions.

Strategies for Improved Resolution:

  • Mobile Phase Optimization: The choice of mobile phase is critical for effective separation.[3]

    • TLC Analysis: Before committing to a large-scale column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase composition that provides the best separation (largest ΔRf) between your product and the impurity. A good starting point for many Boc-protected amino esters is a mixture of hexane and ethyl acetate.[4][5]

    • Solvent Polarity Gradient: If a single isocratic system is insufficient, a shallow gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane).[6] This can help to resolve compounds with similar polarities.

    • Alternative Solvent Systems: Consider exploring other solvent systems. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether might alter the selectivity and improve separation.

  • Column Packing and Loading:

    • Dry Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel and then loading this solid onto the column can lead to sharper bands and better resolution compared to liquid loading.[6]

    • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation efficiency. However, this will also increase the elution time and the risk of product degradation.

Question 3: I am experiencing a low yield of the purified product. What are the potential causes and solutions?

Answer:

Low recovery of your target compound can stem from several factors, ranging from incomplete elution to degradation on the column.

Troubleshooting Low Yield:

  • Incomplete Elution: The product may be strongly adsorbed to the silica gel and not fully eluted with the chosen mobile phase.

    • Solution: After collecting the fractions containing your product, flush the column with a significantly more polar solvent (e.g., 10% methanol in dichloromethane) to check if any remaining product elutes. If so, your primary mobile phase was not polar enough.

  • Product Degradation: As discussed in Question 1, cleavage of the Boc group is a primary concern. The deprotected amine will have a very different polarity and may not elute as expected or may be lost during the workup of the collected fractions.

    • Solution: Implement the strategies to prevent degradation, such as using neutralized silica gel.[1]

  • Physical Loss:

    • Column Overloading: Loading too much crude material can lead to broad bands and poor separation, making it difficult to isolate pure fractions without significant product loss.[6]

    • Improper Fraction Collection: Monitor the elution closely using TLC to ensure all product-containing fractions are collected. Pooling fractions that are not sufficiently pure can also lead to losses in subsequent purification steps.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the purification of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate?

A1: A common and effective mobile phase for the purification of Boc-protected amino acid esters is a mixture of hexane and ethyl acetate.[4][5] The exact ratio should be determined by TLC analysis of the crude mixture to achieve an Rf value for the product of approximately 0.2-0.4 for optimal separation.

Q2: How can I visualize Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate on a TLC plate?

A2: Since Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate lacks a strong chromophore, visualization under a UV lamp at 254 nm may not be very effective unless impurities are UV-active. Staining the TLC plate is generally required. Common staining solutions include:

  • Potassium Permanganate (KMnO4) stain: Effective for compounds that can be oxidized.

  • Ninhydrin stain: This will only be effective if the Boc group has been cleaved, as it reacts with primary and secondary amines to produce a colored spot. This can be a useful diagnostic tool to check for product degradation.

  • p-Anisaldehyde stain: A general-purpose stain that reacts with a wide variety of functional groups upon heating.

Q3: Is it possible for the Boc group to be cleaved during the workup or concentration steps?

A3: Yes. Exposure to acidic conditions during an aqueous workup (e.g., washing with dilute HCl) can cause partial or complete cleavage of the Boc group.[1] Similarly, if acidic impurities are present, concentrating the solution on a rotary evaporator, especially with heating, can accelerate deprotection.[7][8] It is advisable to use mild or neutral washes (e.g., saturated sodium bicarbonate or brine) and to remove solvents at reduced temperature.

Q4: What are some common impurities in the synthesis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate?

A4: Common impurities can include unreacted starting materials, byproducts from the reaction, and any reagents or catalysts used. If the synthesis involves the protection of Methyl 3-(methylamino)propanoate, potential impurities could be the starting amine itself or any di-acylated byproducts. If the synthesis involves Michael addition, unreacted starting materials and polymeric byproducts might be present.

Experimental Protocol and Data Summary

General Column Chromatography Protocol
  • TLC Analysis: Determine the optimal mobile phase composition using TLC.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase. For sensitive compounds, consider pre-treating the silica with a triethylamine-containing solvent.[1]

    • Pack the column by carefully pouring the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the predetermined mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions in a systematic manner.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a controlled temperature to obtain the purified product.

Key Parameters for Column Chromatography
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (100-200 or 230-400 mesh)Standard choice for normal-phase chromatography. Finer mesh provides better resolution but slower flow.
Mobile Phase Hexane/Ethyl AcetateA versatile solvent system for compounds of moderate polarity.[4][5] The ratio should be optimized via TLC.
Rf Target 0.2 - 0.4Provides a good balance between resolution and elution time.
Loading Capacity 1-10% of silica gel weight (crude material)Overloading can lead to poor separation.[6]
Elution Mode Isocratic or GradientIsocratic is simpler, while a shallow gradient can improve separation of closely eluting compounds.[6]

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem degradation Product Degradation? problem->degradation Yes poor_separation Poor Separation? problem->poor_separation No degradation->poor_separation No sol_degradation Use Neutralized Silica Minimize Contact Time Use High-Purity Solvents degradation->sol_degradation Yes low_yield Low Yield? poor_separation->low_yield No sol_separation Optimize Mobile Phase (TLC) Use Gradient Elution Dry Load Sample poor_separation->sol_separation Yes sol_yield Check for Full Elution Prevent Degradation Avoid Overloading low_yield->sol_yield Yes end_success Successful Purification low_yield->end_success No sol_degradation->end_success sol_separation->end_success sol_yield->end_success

Caption: Troubleshooting workflow for column chromatography purification.

References

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available from: [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available from: [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

  • RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available from: [Link]

  • A New, Convenient Synthesis of N-Protected Amino Acid and Peptide Amides and p-Nitroanilides by a Direct Amination Method. J-STAGE. Available from: [Link]

  • ResearchGate. Purification of crude by column chromatography (A) Crude product. (B)... Available from: [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. Available from: [Link]

  • ResearchGate. Why my BOC-protected compounds got deprotected during evaporation? Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with impure peptide yields or unexpected mass shifts following tert-butyloxycarbonyl (Boc) deprote...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with impure peptide yields or unexpected mass shifts following tert-butyloxycarbonyl (Boc) deprotection. This technical guide provides a mechanistic understanding of Boc cleavage, diagnostic workflows for side-product identification, and self-validating protocols to ensure high-purity syntheses.

The Mechanistic Root: Carbocation Generation

The fundamental challenge of Boc deprotection lies in its acidolysis mechanism. When the Boc protecting group is exposed to strong acids like trifluoroacetic acid (TFA) or HCl, it fragments to release carbon dioxide and a highly reactive tert-butyl carbocation[1].

The Causality of Side Products: This carbocation is a potent electrophile. If it is not immediately neutralized, it will seek out electron-rich, nucleophilic centers within your peptide—specifically targeting the side chains of Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys)[1]. This nucleophilic attack leads to irreversible tert-butylation, which is typically observed as a +56 Da mass shift in LC-MS analysis[2].

Mechanism BocPep Boc-Protected Peptide TFA Acid Cleavage (TFA) BocPep->TFA Intermediate Deprotected Peptide + tert-butyl cation TFA->Intermediate NoScavenger No Scavenger (Nucleophilic Attack) Intermediate->NoScavenger Scavenger Scavenger Added (e.g., TIS, EDT) Intermediate->Scavenger SideProduct Alkylated Side Product (+56 Da on Trp, Tyr, Met, Cys) NoScavenger->SideProduct PurePeptide Pure Peptide + Trapped Cation Adduct Scavenger->PurePeptide

Mechanism of Boc deprotection and the role of scavengers in preventing alkylation.

Scavenger Selection Guide

To prevent alkylation, we introduce "scavengers"—highly nucleophilic additives that outcompete the peptide side chains for the tert-butyl cation[1]. The choice of scavenger must be tailored to the specific amino acid composition of your sequence to ensure the side reactions are fully suppressed.

ScavengerTypical ConcentrationTarget ProtectionMechanistic Role
Triisopropylsilane (TIS) 2.5% - 5%General (tBu, Trt cations)Hydride donor that reduces carbocations to unreactive alkanes.
1,2-Ethanedithiol (EDT) 2.5%Cys, MetSoft nucleophile that traps cations and prevents thiol oxidation[3].
Phenol 5%Tyr, TrpAromatic ring acts as a preferential target for electrophilic attack[3].
Thioanisole 5%Trp, MetAccelerates cleavage of tough protecting groups and traps cations[3].
Water (H₂O) 2.5% - 5%GeneralActs as a mild nucleophile to quench cations via hydrolysis[3].
Diagnostic Troubleshooting Logic

When your post-cleavage LC-MS reveals a complex mixture, use the mass difference (ΔM) from your target peptide to diagnose the specific side reaction.

Troubleshooting Start LC-MS shows unexpected peaks CheckMass Analyze Mass Difference (ΔM) Start->CheckMass Mass56 ΔM = +56 Da (tert-butylation) CheckMass->Mass56 Mass16 ΔM = +16 Da (Oxidation) CheckMass->Mass16 MassNeg Missing Residues / +100 Da (Intact Boc) CheckMass->MassNeg Sol56 Add Phenol or Thioanisole to quench carbocations Mass56->Sol56 Sol16 Add EDT or DTE to prevent oxidation Mass16->Sol16 SolNeg Increase Cleavage Time or Acid Concentration MassNeg->SolNeg

Diagnostic workflow for identifying and resolving common Boc deprotection side products.

Self-Validating Experimental Protocol: Reagent K Cleavage

For complex peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr), a standard TFA/TIS/H₂O mixture is often insufficient. Reagent K is the industry-standard cocktail designed to provide comprehensive protection against both alkylation and oxidation[3].

Causality & Self-Validation: This protocol relies on cold ether precipitation. Because the cleaved protecting groups and scavengers are highly soluble in ether, while the polar, deprotected peptide is not, a successful precipitation visually validates that the cleavage has occurred and the peptide has been successfully isolated from the toxic cocktail.

Step-by-Step Methodology:

  • Cocktail Preparation: In a fume hood, prepare Reagent K by mixing TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and EDT (2.5%)[3]. Note: EDT has a severe stench; ensure all work is conducted in a properly ventilated hood.

  • Resin Swelling & Cleavage: Add 10-40 mL of freshly prepared Reagent K per gram of dry peptidyl-resin[3]. Agitate gently at room temperature for 1.5 to 2.5 hours. Causality: Extending time beyond 3 hours risks backbone degradation, while under 1 hour risks incomplete deprotection.

  • Filtration: Filter the cleavage mixture through a sintered glass funnel into a clean collection flask to remove the solid resin support.

  • Precipitation (The Validation Step): Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. Self-Validation: An immediate, cloudy white precipitate should form. If no precipitate forms, the peptide may be unusually hydrophobic, requiring a different solvent system (e.g., hexane/ether mixtures).

  • Isolation: Centrifuge the mixture at 3000 x g for 5 minutes to pellet the peptide[2]. Decant the ether supernatant (which contains the scavengers and tert-butyl adducts).

  • Washing: Resuspend the pellet in fresh ice-cold ether and centrifuge again. Repeat this wash step twice to ensure complete removal of malodorous scavengers.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator before downstream HPLC purification.

Frequently Asked Questions (FAQs)

Q: Can I use Reagent K for all my peptide syntheses? A: While Reagent K is highly effective, it is unnecessary and overly complex for simple sequences. If your peptide lacks Cys, Met, Trp, or Tyr, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is highly recommended to avoid the toxicity and odor of EDT and thioanisole[4].

Q: I am observing a +112 Da mass shift. What does this mean? A: A +112 Da shift indicates double tert-butylation (two +56 Da additions). This frequently occurs in sequences with multiple susceptible residues (e.g., two Tryptophans) when the scavenger concentration is exhausted. You must increase the volume of the cleavage cocktail or the molar equivalent of your scavengers.

Q: Does the side chain of Boc-D-Valine get alkylated during deprotection? A: No. The side chain of valine is an isopropyl group, which is aliphatic and non-nucleophilic. It cannot be alkylated by the tert-butyl cation. Alkylation strictly targets electron-rich, nucleophilic functional groups[2].

Q: Why do some protocols recommend 0.5% dithioethane (DTE) instead of EDT? A: DTE is functionally similar to EDT and acts as a potent scavenger for tert-butyl cations, specifically preventing the formation of undesired side products on Trp, Cys, and Met[5]. Some laboratories prefer DTE due to slight differences in handling or solubility, but both are highly effective dithiol scavengers.

References

Sources

Troubleshooting

Stability issues of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate under acidic conditions

Technical Support Center: Stability of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate To: Valued Research Partner From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

To: Valued Research Partner From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Stability Issues of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate Under Acidic Conditions

This guide addresses common stability challenges encountered with Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, particularly its sensitivity to acidic environments. As a key intermediate in pharmaceutical and chemical synthesis, understanding its properties is crucial for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is degrading during my acidic reaction or workup. What is the chemical basis for this instability?

The observed degradation is a characteristic feature of the tert-butoxycarbonyl (Boc) protecting group, which is engineered for facile removal under acidic conditions.[1][2] The instability is not a flaw in the reagent but rather its intended function.

The process, known as Boc deprotection, occurs via an acid-catalyzed elimination mechanism. The reaction proceeds as follows:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[1][3][4]

  • Fragmentation: The protonated group cleaves to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][3][4]

  • Decomposition: The carbamic acid rapidly decomposes into the deprotected secondary amine (Methyl 3-(methylamino)propanoate) and carbon dioxide gas.[1][3][4]

This reaction is highly efficient, which is why unintended exposure to even moderate acidic conditions can lead to the partial or complete loss of the Boc group.

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Acidic Environment cluster_2 Fragmentation & Decomposition Start Methyl 3-((tert-butoxycarbonyl) (methyl)amino)propanoate Protonation Protonated Intermediate Start->Protonation + H⁺ Carbocation tert-Butyl Cation (t-Bu⁺) Protonation->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Amine Deprotected Amine (Product) CarbamicAcid->Amine CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Decarboxylation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Q2: What specific acidic conditions are known to cause the removal of the Boc group?

The Boc group is sensitive to a range of acids, and the rate of cleavage depends on the acid's strength, concentration, and the solvent used.[5] Common reagents used for intentional Boc deprotection include:

  • Strong Acids: Trifluoroacetic acid (TFA) is the most common reagent, typically used as a 20-50% solution in a non-nucleophilic solvent like dichloromethane (DCM).[6][7] Anhydrous hydrochloric acid (HCl), often as a 4M solution in dioxane or ethyl acetate, is another powerful and cost-effective option.[1][6]

  • Moderate Acids: Organic acids such as p-toluenesulfonic acid (pTSA) and methanesulfonic acid can also be effective.[6]

  • Lewis Acids: Certain Lewis acids can facilitate Boc removal.[2]

  • Aqueous Acids: While less common for controlled deprotection, strong aqueous acids like H₃PO₄ can also cleave the Boc group.[8]

Even seemingly mild acidic conditions, such as silica gel used in chromatography or exposure to acidic reagents from a previous step, can cause slow degradation over time.

Q3: I am observing a byproduct with a mass increase of +56 Da. What is this and how can it be avoided?

A mass increase of 56 atomic mass units (amu) is the hallmark of tert-butylation.[9] This side reaction is caused by the highly reactive tert-butyl cation (t-Bu⁺) intermediate generated during deprotection.[8][9][10] This electrophilic cation can alkylate any nucleophilic sites on your starting material, product, or solvent.

To prevent this side reaction: The most effective strategy is to use a scavenger . Scavengers are nucleophilic compounds added to the reaction mixture that are designed to trap the tert-butyl cation before it can react with your molecule of interest.[8][10]

ScavengerTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) 1-5%A highly effective and common carbocation scavenger.[10]
Thioanisole 1-5%Useful for protecting methionine residues in peptides but can cause issues with tryptophan.[10]
Anisole 1-5%A general-purpose scavenger for various nucleophilic groups.[10]
Q4: How does the stability of the methyl ester group compare to the Boc group under these acidic conditions?

The Boc group is significantly more sensitive to acid than the methyl ester.[11][12] This difference in lability is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of the amine without hydrolyzing the ester.

  • Boc Deprotection: Occurs under relatively mild acidic conditions (e.g., TFA/DCM at room temperature).[6][13]

  • Ester Hydrolysis: Acid-catalyzed hydrolysis of a methyl ester typically requires harsher conditions, such as concentrated aqueous acid (e.g., 6N HCl) and/or elevated temperatures.[14]

This orthogonality allows you to confidently perform Boc deprotection while the methyl ester remains intact, provided you use standard deprotection protocols and avoid excessive heat or prolonged reaction times.[12]

Q5: How can I monitor the stability of my compound or the progress of a deprotection reaction?

Real-time monitoring is essential for optimizing reaction conditions and preventing unwanted degradation. Several analytical techniques are suitable:

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method.[15] The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value (it will travel less far up the plate). Staining the plate with a ninhydrin solution will produce a colored spot for the deprotected amine, which is a definitive indicator of its presence.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring the reaction. It allows you to track the disappearance of the starting material peak and the appearance of the product peak, while simultaneously confirming their identities by their mass-to-charge ratio. This technique is also excellent for detecting side products like the +56 Da tert-butylated species.[9][15]

Troubleshooting Guide

Caption: Troubleshooting workflow for Boc stability and deprotection issues.

Experimental Protocol: Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate under various acidic conditions.

Objective: To determine the rate of degradation of the title compound under representative acidic conditions at room temperature.

Materials:

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 4M HCl in Dioxane

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS vials

  • Standard laboratory glassware

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the title compound in anhydrous DCM.

  • Reaction Setup: In separate, labeled vials, set up the following reactions at room temperature (20-25°C):

    • Condition A (TFA/DCM): To 1 mL of the stock solution, add 1 mL of TFA (creates a 50% v/v solution).

    • Condition B (HCl/Dioxane): To 1 mL of the stock solution, add 1 mL of 4M HCl in Dioxane.

    • Control: 1 mL of stock solution with 1 mL of DCM.

  • Time-Point Monitoring: At specific time points (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (approx. 10 µL) from each vial.

  • Quenching and Analysis: Immediately quench the aliquot by diluting it into a solvent mixture suitable for LC-MS analysis (e.g., 500 µL of Acetonitrile/Water). This dilution will effectively stop the reaction.

  • Analytical Method: Analyze each quenched sample by LC-MS.

    • Monitor the peak area of the starting material (M+H⁺) and the deprotected product (M-Boc+H⁺).

    • Calculate the percentage of starting material remaining at each time point relative to t=0.

Data Interpretation: Plot the percentage of starting material remaining versus time for each condition. This will provide a clear visual representation of the compound's stability under different acidic environments.

Should you require further assistance or wish to discuss your specific experimental setup, please do not hesitate to contact our technical support team.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • YouTube. (2022, December 15). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14). Acids. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 10). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • International Formulae Group. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 2,5-Bis(2-propyn-1-yloxy)-1,4-benzenedicarbonitrile (CAS 119740-95-3)

Prepared by: Senior Application Scientist, Advanced Materials Division Welcome to the technical support hub for CAS 119740-95-3, 2,5-Bis(2-propyn-1-yloxy)-1,4-benzenedicarbonitrile. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

Welcome to the technical support hub for CAS 119740-95-3, 2,5-Bis(2-propyn-1-yloxy)-1,4-benzenedicarbonitrile. This guide is designed for researchers, chemists, and materials scientists to troubleshoot and optimize coupling reactions using this versatile bifunctional alkyne monomer. Its rigid aromatic core and terminal alkyne groups make it an exceptional building block for creating advanced polymers and complex molecular architectures.

This document provides in-depth, experience-based answers to common challenges encountered during polymerization and cross-coupling reactions.

General Experimental Optimization Workflow

Before initiating specific troubleshooting, it's crucial to follow a structured approach to reaction optimization. The following workflow provides a logical progression from initial screening to a scaled-up, optimized procedure.

G cluster_prep Phase 1: Preparation & Scoping cluster_screen Phase 2: Parameter Screening cluster_opt Phase 3: Optimization & Analysis cluster_scale Phase 4: Scale-Up P1 Define Polymer Target (e.g., Molecular Weight, Solubility) P2 Select Coupling Reaction (CuAAC, Sonogashira, Glaser-Hay) P1->P2 P3 Literature Review for Analogous Monomers P2->P3 S1 Initial Small-Scale Reactions (Use Stoichiometric Equivalents) P3->S1 S2 Screen Key Parameters (See Tables Below) S1->S2 S3 Monitor Progress (TLC, LC-MS) Identify Byproducts S2->S3 O1 Analyze Crude Product (GPC, NMR) S3->O1 O2 Refine Conditions Based on Yield & Polymer Properties O1->O2 O2->S2 Re-screen if necessary O3 Confirm Structural Integrity O2->O3 SC1 Increase Reaction Volume (Maintain Concentration) O3->SC1 SC2 Validate Results & Purify SC1->SC2

Caption: General workflow for optimizing polymerization reactions.

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

This "click chemistry" reaction is a highly efficient method for creating 1,4-disubstituted polytriazoles by reacting the bis-alkyne (CAS 119740-95-3) with a diazide comonomer.[1][2]

Frequently Asked Questions (CuAAC)

Q1: What are the essential components for a successful CuAAC polymerization with this monomer?

A1: A successful CuAAC polymerization requires five core components:

  • Your Alkyne Monomer: 2,5-Bis(2-propyn-1-yloxy)-1,4-benzenedicarbonitrile.

  • A Diazide Comonomer: The structure of this will define the polymer's final properties.

  • A Copper(I) Source: This is the catalyst. You can use a Cu(I) salt like CuI or CuBr directly, or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.[3]

  • A Reducing Agent (if using Cu(II)): Sodium ascorbate is the most common choice to reduce Cu(II) to the active Cu(I) state and prevent oxidative side reactions.[3]

  • A Ligand: A ligand is critical for stabilizing the Cu(I) catalyst, preventing disproportionation and oxidation, and increasing its catalytic efficiency.[4] For aqueous or mixed-aqueous systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is excellent.[3]

Q2: Why is my reaction producing only low molecular weight oligomers instead of a high polymer?

A2: Achieving high molecular weight in a step-growth polymerization like CuAAC demands extremely high conversion (>99%). Several factors can prevent this:

  • Imperfect Stoichiometry: Ensure you have a precise 1:1 molar ratio of alkyne functional groups to azide functional groups. Perform a thorough characterization (e.g., NMR, elemental analysis) of both monomers to ensure purity before weighing.

  • Premature Precipitation: The growing polymer may precipitate from the reaction solvent before high molecular weight is achieved. Screen solvents to find one that keeps the polymer in solution longer (see optimization table).

  • Catalyst Deactivation: The Cu(I) catalyst is sensitive to oxygen.[2] If your reaction is not properly degassed, the catalyst will oxidize to the inactive Cu(II) state, halting polymerization.

  • Low Monomer Concentration: Polymerization is a bimolecular process. If the concentration is too low, the reaction rate will be slow, and side reactions or catalyst deactivation can occur before high polymer is formed.

Troubleshooting Guide (CuAAC)
Problem Potential Cause & Explanation Recommended Solution
Reaction fails to start or is extremely sluggish. Inactive Catalyst: The most common cause is the oxidation of the Cu(I) catalyst to inactive Cu(II). This happens in the presence of oxygen.1. Degas Thoroughly: Use a robust degassing method like freeze-pump-thaw cycles for your solvent and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5] 2. Use Fresh Reagents: Ensure your sodium ascorbate is fresh, as it degrades over time. Add it last to initiate the reaction after the copper and ligand have complexed.[1][2]
Reaction mixture is heterogeneous or polymer precipitates early. Poor Solubility: The growing polytriazole chain has different solubility properties than the starting monomers. The chosen solvent may not be able to solvate the high polymer.1. Solvent Screening: Test a range of polar aprotic solvents like DMF, DMSO, or NMP. Sometimes a solvent mixture (e.g., DMF/H₂O) provides the best results.[6] 2. Adjust Temperature: Gently heating the reaction can sometimes improve solubility and reaction rates, but be cautious of catalyst decomposition at high temperatures.[6]
Product is discolored (green/blue). Excess Cu(II): A green or blue color indicates the presence of Cu(II) ions, confirming catalyst oxidation.1. Improve Inert Atmosphere: See "Inactive Catalyst" solutions. 2. Add More Reducing Agent: A small, additional amount of sodium ascorbate can sometimes rescue a stalled reaction by regenerating the Cu(I) catalyst.
Polymer properties (e.g., molecular weight) are inconsistent between batches. Variable Reagent Purity/Activity: The purity of monomers, activity of the catalyst, and quality of the solvent can all lead to inconsistent results.1. Standardize Reagents: Purify all monomers before use. Use a single, high-quality batch of catalyst, ligand, and solvent for a series of experiments. 2. Strict Protocol Adherence: Ensure timing, order of addition, and degassing procedures are identical for every reaction.
Optimization Parameters for CuAAC Polymerization
ParameterOptionsRationale & Expert Insight
Catalyst System • Cu(I) salt (CuI, CuBr) • CuSO₄ + Sodium AscorbateThe CuSO₄/ascorbate system is convenient and often used in biological or aqueous media as it generates the active catalyst in situ.[3] Direct use of CuI can be faster but requires stricter anaerobic conditions from the start.
Ligand • THPTA (water-soluble) • TBTA (organic-soluble) • Tripodal Amine LigandsThe ligand is crucial. It accelerates the reaction and protects the Cu(I) from oxidation.[4][7] Match the ligand solubility to your solvent system. THPTA is excellent for mixed aqueous/organic systems.[3]
Solvent • DMF, DMSO, NMP • THF, Dioxane • H₂O/tBuOH mixturesThe solvent must dissolve both monomers and the resulting polymer. Polar aprotic solvents are often the best choice for achieving high molecular weight.
Temperature • Room Temperature to 80 °CMost CuAAC reactions are efficient at room temperature.[8] Increased temperature can improve solubility and rate but may also accelerate catalyst decomposition. Screen temperatures to find the optimal balance.[6]
Concentration • 0.1 M to 1.0 MHigher concentrations favor intermolecular chain growth over undesirable intramolecular cyclization, leading to higher molecular weight polymers. However, very high concentrations can lead to viscosity issues and premature precipitation.
Generalized Protocol for CuAAC Polymerization Screening
  • Monomer Preparation: In a glovebox or under inert gas, accurately weigh 2,5-Bis(2-propyn-1-yloxy)-1,4-benzenedicarbonitrile (1.0 equiv) and the diazide comonomer (1.0 equiv) into a dry reaction vessel (e.g., a Schlenk flask).

  • Solvent Addition: Add the desired volume of degassed solvent to achieve the target concentration (e.g., 0.5 M). Stir until all solids are dissolved.

  • Catalyst Premix: In a separate vial, prepare the catalyst solution. For a typical screening, mix CuSO₄·5H₂O (0.05 equiv) and THPTA (0.10 equiv) in a small amount of degassed solvent. The 1:2 ratio of Cu:Ligand is a good starting point.[4]

  • Catalyst Addition: Add the catalyst premix to the monomer solution.

  • Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 0.20 equiv) in degassed solvent. Add this solution to the reaction mixture to initiate the polymerization. The reaction is often exothermic.

  • Monitoring: Allow the reaction to proceed at the desired temperature. Monitor the progress by taking small aliquots and analyzing them by GPC (to observe molecular weight growth) or IR spectroscopy (to observe the disappearance of the azide peak at ~2100 cm⁻¹).

  • Work-up: Once the reaction has reached the desired molecular weight or conversion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water, or diethyl ether).

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove residual catalyst and unreacted monomer, and dry it under vacuum.

Section 2: Sonogashira Cross-Coupling Polymerization

The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds. In the context of CAS 119740-95-3, it involves reacting the bis-alkyne with a dihaloarene (or dihalo-vinyl) comonomer, catalyzed by palladium and typically a copper(I) co-catalyst, to form conjugated polymers.[9][10]

Frequently Asked Questions (Sonogashira)

Q1: What is the single biggest challenge in Sonogashira polymerization with this monomer?

A1: The most significant and frequent challenge is suppressing the undesired oxidative homocoupling of the alkyne monomer, known as Glaser-Hay coupling.[5] This side reaction consumes your alkyne monomer to produce a polydiyne byproduct, which disrupts stoichiometry, limits molecular weight, and complicates purification. This side reaction is promoted by oxygen and the copper(I) co-catalyst.[5]

Q2: My reaction mixture turns black. Is this normal?

A2: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the active Pd(0) catalyst.[5] This is a sign of a failing reaction. Common causes include the presence of oxygen, impurities in the reagents, or excessively high temperatures.[5] Once palladium black has formed, the catalyst is no longer in the solution and the reaction will stop.

Q3: Can I use aryl chlorides as comonomers? My reaction isn't working with them.

A3: Yes, but it is challenging. The reactivity of the aryl halide partner follows the trend I > Br >> Cl.[11] Aryl chlorides are significantly less reactive and require more specialized conditions. You will need to use more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands), higher temperatures, and potentially different bases to achieve successful coupling.

Troubleshooting Guide (Sonogashira)

G start Low Yield or No Reaction check_sm Verify Purity of Monomers & Reagents start->check_sm check_catalyst Is Pd Catalyst Active? Is Cu(I) Source Fresh? start->check_catalyst check_conditions Are Conditions Strictly Anaerobic? Is Solvent/Base Dry & Degassed? start->check_conditions outcome_sm Impurity Poisoned Catalyst check_sm->outcome_sm outcome_catalyst Catalyst Decomposed (e.g., Pd Black) check_catalyst->outcome_catalyst outcome_conditions Oxygen Promoted Homocoupling or Catalyst Death check_conditions->outcome_conditions solution_sm Solution: Purify Monomers. Use Fresh Reagents. outcome_sm->solution_sm solution_catalyst Solution: Use Fresh Catalysts. Store Under Inert Gas. outcome_catalyst->solution_catalyst solution_conditions Solution: Improve Degassing (Freeze-Pump-Thaw). Distill Amine Base. outcome_conditions->solution_conditions

Caption: Troubleshooting workflow for a failed Sonogashira reaction.

Problem Potential Cause & Explanation Recommended Solution
Significant formation of homocoupled (Glaser) byproduct. Oxygen Contamination: Oxygen promotes the oxidative homocoupling pathway, which is catalyzed by the Cu(I) salt.[5] High Cu(I) Concentration: Higher loadings of the copper co-catalyst can accelerate the undesired Glaser coupling.[5]1. Strictly Inert Atmosphere: This is non-negotiable. Use Schlenk techniques or a glovebox. Degas all solvents and the amine base thoroughly.[5] 2. Slow Addition of Alkyne: Adding your alkyne monomer (CAS 119740-95-3) slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling.[11] 3. Reduce Copper Loading: Titrate the CuI loading down to the minimum effective amount (e.g., start at 1 mol% and go lower). 4. Consider Copper-Free Conditions: If homocoupling persists, switch to a copper-free protocol. These often require specific ligands or additives but can completely eliminate the Glaser side reaction.[5][11]
Reaction stalls; Pd black forms. Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen and can be unstable at high temperatures, leading to precipitation.[11]1. Improve Degassing: Ensure the system is rigorously free of oxygen before and during the reaction. 2. Optimize Temperature: Screen lower temperatures. Many Sonogashira couplings can proceed efficiently at room temperature, especially with reactive aryl iodides.[11] 3. Check Ligand Integrity: Phosphine ligands can oxidize. Use fresh, high-purity ligands.
Low yield despite clean conversion. Product Loss During Workup: The resulting conjugated polymer may have limited solubility, leading to loss during filtration or precipitation steps.1. Solvent Choice: Ensure the workup solvent (e.g., for filtering off salts) does not precipitate your product. 2. Filter Hot: If solubility is temperature-dependent, filtering the reaction mixture while warm can prevent premature crashing of the product with the catalyst residues.
Optimization Parameters for Sonogashira Polymerization
ParameterOptionsRationale & Expert Insight
Palladium Source • Pd(PPh₃)₄ • PdCl₂(PPh₃)₂Pd(PPh₃)₄ is already in the active Pd(0) state but is very air-sensitive. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ; this reduction can sometimes consume a small amount of the alkyne monomer via homocoupling.
Copper Co-catalyst • CuI • None (Copper-free)CuI is the classic co-catalyst and dramatically accelerates the reaction. However, it is the primary culprit for Glaser homocoupling.[5] Copper-free systems are slower but produce cleaner products, which is often a worthwhile trade-off in polymerization.[11]
Base • Triethylamine (Et₃N) • Diisopropylamine (DIPA) • Cs₂CO₃, K₂CO₃An amine base is typically used, acting as both the base and often as a solvent or co-solvent.[9] It must be anhydrous and thoroughly degassed. Distilling the amine base before use can resolve many failed reactions.[12]
Solvent • THF, Toluene • DMF • Amine (as solvent)The solvent must dissolve all components and be rigorously dried and degassed. The choice can significantly affect reaction kinetics and catalyst stability.[13]
Temperature • Room Temperature to 100 °CStart at room temperature. Only increase the temperature if the reaction is sluggish, particularly when using less reactive aryl bromides or chlorides.[5]

Section 3: Glaser-Hay Oxidative Homocoupling Polymerization

The Glaser-Hay coupling is the specific, intentional homocoupling of terminal alkynes to form symmetrical 1,3-diynes, using a copper catalyst and an oxidant, typically oxygen from the air.[14][15] For a bifunctional monomer like CAS 119740-95-3, this reaction directly leads to the formation of a polydiyne polymer.

Frequently Asked Questions (Glaser-Hay)

Q1: What is the mechanism of the Glaser-Hay coupling?

A1: The reaction proceeds through a few key steps:

  • Copper(I) Acetylide Formation: The terminal alkyne reacts with the Cu(I) catalyst in the presence of a base to form a copper acetylide intermediate.[14]

  • Oxidative Coupling: Two molecules of the copper acetylide couple to form the 1,3-diyne C-C bond, producing copper(0).[14]

  • Catalyst Reoxidation: An oxidant, usually molecular oxygen, reoxidizes the Cu(0) back to the active Cu(I) state, allowing the catalytic cycle to continue.[14]

Q2: My Glaser coupling is very slow. How can I increase the rate?

A2: The rate is often dependent on the reoxidation of the catalyst.

  • Oxygen Supply: Ensure there is a good supply of the oxidant. If using air, vigorous stirring or bubbling air/oxygen through the mixture can significantly increase the rate.[16]

  • Ligand Choice: The Hay modification uses a ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine), which forms a soluble complex with the copper catalyst, greatly accelerating the reaction compared to the original Glaser conditions.[14][17]

  • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate.[18]

Troubleshooting Guide (Glaser-Hay)
Problem Potential Cause & Explanation Recommended Solution
Reaction stalls or gives low yield. Insufficient Oxidant: The catalytic cycle relies on the reoxidation of Cu(0) to Cu(I) by an oxidant (usually O₂). If the reaction is run under an inert atmosphere or with poor air exposure, it will stop.[14]1. Ensure Aerobic Conditions: Run the reaction open to the air or with a gentle stream of air/O₂ bubbling through the solution.[18] 2. Increase Stirring Rate: Vigorous stirring increases the surface area for gas exchange, improving the uptake of oxygen from the headspace.[16]
An insoluble, intractable solid forms immediately. Runaway Polymerization/Poor Solubility: The resulting polydiyne polymer may be highly rigid and completely insoluble in the reaction solvent, causing it to crash out of solution immediately.1. Run at High Dilution: Lowering the monomer concentration can help manage the polymerization and keep the growing chains in solution longer. 2. Solvent Choice: Use solvents known to dissolve rigid-rod polymers, such as hot chlorinated solvents (e.g., trichlorobenzene) or polar aprotics like NMP or DMF.
Reaction yields a complex mixture of products. Side Reactions: At higher temperatures or with certain substrates, undesired side reactions can occur.1. Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Check Monomer Purity: Impurities in the starting material can lead to unexpected side products.
Optimization Parameters for Glaser-Hay Polymerization
ParameterOptionsRationale & Expert Insight
Catalyst System • CuCl/TMEDA • CuI/Base • Cu(OAc)₂/PyridineThe CuCl/TMEDA system (Hay's conditions) is often preferred as the catalyst is soluble and highly active.[14][15] This leads to milder and more versatile reaction conditions.
Base/Ligand • TMEDA • Pyridine • Other AminesThe base facilitates the deprotonation of the alkyne to form the acetylide. Ligands like TMEDA also solubilize and activate the copper catalyst.[14]
Solvent • Acetone, Dichloromethane • Pyridine (as solvent) • TolueneThe choice of solvent is critical for maintaining the solubility of the growing polymer chain. For rigid polymers, high-boiling point solvents may be necessary.
Oxidant • Air (O₂) • Cu(II) saltsAir is the most common, cheapest, and greenest oxidant. The reaction must have access to a continuous supply. In some variations (Eglinton coupling), a stoichiometric amount of a Cu(II) salt is used as the oxidant under anhydrous conditions.[15]
Temperature • Room Temperature to 60 °CMany Hay couplings proceed well at room temperature. Modest heating can accelerate the reaction but should be balanced against potential side reactions and solubility issues.[14]
References
  • Technical Support Center: Sonogashira Coupling of Terminal Alkynes - Benchchem. (n.d.).
  • A Comparative Guide to Palladium Catalysts for Alkyne Homocoupling - Benchchem. (n.d.).
  • Troubleshooting guide for Sonogashira coupling failures - Benchchem. (n.d.).
  • A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols - Benchchem. (n.d.).
  • Development of optimized conditions for Glaser-Hay bioconjugations - PMC. (n.d.).
  • Glaser Coupling - Alfa Chemistry. (n.d.).
  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments | Request PDF - ResearchGate. (n.d.).
  • Glaser-Hay Coupling - SynArchive. (n.d.).
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. (n.d.).
  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag - Jena Bioscience. (2009, November 26).
  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction - DSpace Repository. (n.d.).
  • The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO 3 Cocatalyst in Aqueous Media Under Aerobic Conditions - MDPI. (2016, May 10).
  • Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). - ResearchGate. (n.d.).
  • Click Chemistry Protocols. (n.d.).
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022, July 15).
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm. (2022, January 18).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2).

Sources

Troubleshooting

Technical Support Center: N-Methylation of Protected β-Amino Acids

Welcome to the technical support center for the N-methylation of protected β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of protected β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic step. Here, we will delve into the common challenges encountered during the N-methylation process, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

The introduction of an N-methyl group to a β-amino acid can significantly enhance the pharmacokinetic properties of a peptide, including increased metabolic stability and improved membrane permeability.[1][2] However, the synthetic realization of this modification is often fraught with challenges, primarily due to steric hindrance and altered reactivity of the nitrogen atom.[2][3] This resource aims to provide a comprehensive, experience-driven framework for overcoming these hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the N-methylation of protected β-amino acids.

Q1: Why is the N-methylation of β-amino acids, particularly those with bulky protecting groups, so challenging?

The primary difficulty lies in the steric hindrance imposed by the methyl group on the nitrogen atom, which makes it less nucleophilic and accessible for subsequent reactions, such as peptide coupling.[2] This is further compounded by the protecting groups on the amino acid, which can add to the steric bulk.

Q2: What are the most common side reactions observed during N-methylation?

Common side reactions include O-methylation of the carboxylic acid, over-methylation to form a quaternary ammonium salt, and racemization, especially under harsh basic conditions.[4][5] For certain amino acids, side-chain methylation can also occur.[6]

Q3: Which methylating agent is best for my reaction?

The choice of methylating agent depends on the specific substrate and desired reaction conditions. Common electrophilic methyl sources include iodomethane (methyl iodide), dimethyl sulfate, and dimethyl carbonate.[7] While highly effective, reagents like iodomethane can be hazardous due to their low boiling point.[8] Dimethyl sulfate is a good alternative, though it also requires careful handling.[8]

Q4: How can I monitor the progress of my N-methylation reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. For solid-phase synthesis, the bromophenol blue test is effective for detecting unreacted secondary amines, as the standard ninhydrin test is not reliable for these substrates.[9][10]

Q5: My N-methylation reaction is consistently yielding a mixture of starting material and product. What can I do?

Incomplete reactions are a frequent issue. Potential solutions include increasing the equivalents of the methylating agent and base, extending the reaction time, or employing a more reactive methylating agent.[11] For solid-phase synthesis, double coupling or the use of microwave-assisted synthesis can improve efficiency.[9][12]

II. Troubleshooting Guide

This in-depth guide provides a structured approach to diagnosing and resolving specific issues encountered during the N-methylation of protected β-amino acids.

Problem 1: Low to No Product Formation

Potential Causes:

  • Insufficiently Strong Base: The chosen base may not be strong enough to effectively deprotonate the nitrogen of the protected β-amino acid, especially with bulky protecting groups like Boc or Fmoc.

  • Steric Hindrance: The structure of the β-amino acid or the protecting group may sterically hinder the approach of the methylating agent.[3]

  • Poor Solubility: The protected β-amino acid may not be fully dissolved in the reaction solvent, limiting its availability to react.

  • Inactive Reagents: The methylating agent or base may have degraded due to improper storage or handling.

Solutions & Scientific Rationale:

SolutionRationale
Use a Stronger, Non-Nucleophilic Base A stronger base, such as sodium hydride (NaH), can more effectively deprotonate the nitrogen atom.[4][11] Using a non-nucleophilic base minimizes the risk of it competing with the amino acid in reacting with the methylating agent.
Increase Reaction Temperature Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. However, this must be balanced against the risk of side reactions and racemization.[4]
Optimize Solvent System Ensure the protected β-amino acid is fully soluble. Aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.[11][13] Consider solvent mixtures to improve solubility.
Verify Reagent Quality Use freshly opened or properly stored reagents. For example, sodium hydride can oxidize over time, reducing its reactivity.[11]
Problem 2: Formation of O-Methylated Byproduct

Potential Causes:

  • Deprotonation of the Carboxylic Acid: The base can deprotonate the carboxylic acid, which then acts as a nucleophile and reacts with the methylating agent.

  • Use of Certain Cations: The choice of cation in the base can influence the extent of O-methylation. For example, cesium ions (Cs+) are less capable of coordinating with the carboxylate, making it more available for methylation.[4]

Solutions & Scientific Rationale:

SolutionRationale
Chelation Strategy with Sodium Hydride When using NaH in THF, the sodium cation (Na+) can chelate with the carboxylate group, effectively "protecting" it from methylation and promoting selective N-methylation.[4]
Temporary Carboxyl Group Protection For solution-phase synthesis, protecting the carboxylic acid as an ester (e.g., benzyl or methyl ester) can prevent O-methylation. The protecting group can then be removed in a subsequent step.[13]
Problem 3: Over-Methylation to Quaternary Ammonium Salt

Potential Causes:

  • Excessive Methylating Agent: Using a large excess of a highly reactive methylating agent can lead to the methylation of the newly formed secondary amine, resulting in a quaternary ammonium salt.

  • High Reactivity of the N-Methylated Product: The N-methylated secondary amine can sometimes be more nucleophilic than the starting primary amine, leading to a second methylation event.[13]

Solutions & Scientific Rationale:

SolutionRationale
Stoichiometric Control of Reagents Carefully control the stoichiometry of the methylating agent. While an excess is often needed to drive the reaction to completion, a very large excess should be avoided.[11]
Gradual Addition of Methylating Agent Adding the methylating agent portion-wise or via syringe pump over time can help maintain a low instantaneous concentration, thus minimizing the chance of a second methylation.
Problem 4: Racemization of the Chiral Center

Potential Causes:

  • Harsh Basic Conditions: Strong bases can lead to the epimerization of the chiral center, particularly if the reaction is heated for an extended period.[5]

  • Mechanism of Deprotonation: If the base is strong enough to deprotonate the α-carbon, racemization can occur.

Solutions & Scientific Rationale:

SolutionRationale
Use of Milder Bases and Conditions Where possible, use the mildest base and lowest temperature that afford a reasonable reaction rate. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective in some cases.[13]
Alternative N-Methylation Strategies Consider methods that proceed under milder, non-basic conditions, such as reductive amination or the use of oxazolidinone intermediates.[14]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Methylation of Boc-Protected β-Amino Acids using NaH and Iodomethane

This protocol is adapted from established methods for N-methylation of N-Boc protected amino acids.[11]

Materials:

  • Boc-protected β-amino acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Ice bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of argon or nitrogen.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Boc-protected β-amino acid (1 equivalent). Dissolve it in anhydrous THF.

  • Addition of Reagents: Cool the solution in an ice bath. Add iodomethane (5-10 equivalents).

  • Addition of Base: Carefully add sodium hydride (5-10 equivalents, accounting for the 60% dispersion) in small portions over 1-2 hours. Vigorous bubbling (hydrogen gas evolution) will be observed.

  • Reaction: After the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight under an inert atmosphere.

  • Quenching: Carefully quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases. Then, add water dropwise.

  • Workup: Perform a standard aqueous workup to isolate the N-methylated product.

Workflow: Troubleshooting Low Yield in N-Methylation

Troubleshooting_Low_Yield start Low or No Product Formation check_solubility Is the starting material fully dissolved? start->check_solubility check_reagents Are the reagents fresh and active? check_solubility->check_reagents Yes optimize_solvent Optimize solvent system (e.g., THF/DMF mixture) check_solubility->optimize_solvent No check_base Is the base strong enough? check_reagents->check_base Yes use_fresh_reagents Use fresh, properly stored reagents check_reagents->use_fresh_reagents No check_sterics Is steric hindrance a major factor? check_base->check_sterics Yes stronger_base Use a stronger base (e.g., NaH) check_base->stronger_base No increase_temp Increase reaction temperature cautiously check_sterics->increase_temp Yes extend_time Extend reaction time increase_temp->extend_time On_Resin_N_Methylation Resin_Peptide_NH2 Resin-Peptide-NH₂ Sulfonylation Sulfonylation (o-NBS-Cl, Base) Resin_Peptide_NH2->Sulfonylation Sulfonamide Resin-Peptide-NH-SO₂Ar Sulfonylation->Sulfonamide Methylation Methylation (Me-X, Base) Sulfonamide->Methylation Methylated_Sulfonamide Resin-Peptide-N(Me)-SO₂Ar Methylation->Methylated_Sulfonamide Desulfonylation Desulfonylation (Thiol, Base) Methylated_Sulfonamide->Desulfonylation Final_Product Resin-Peptide-NHMe Desulfonylation->Final_Product

Caption: A three-step workflow for on-resin N-methylation during solid-phase synthesis. [1]

IV. References

  • Biron, E., Chatterjee, J., Kessler, H. (2005). J. Org. Chem., 70, 5183-5189.

  • Dutkiewicz, M., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications.

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot.

  • Ma, J., et al. (2025, October 1). Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids.

  • Subasinghage, A. P., & Rich, D. H. (2012). Synthesis of N-Alkyl Amino Acids. In Amino Acid and Peptide Synthesis.

  • Szewczuk, Z., et al. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.

  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.

  • Szewczuk, Z., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry - ACS Publications.

  • Loffredo, M. R., et al. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.

  • Biron, E., et al. (2009). Alpha-N-methylation of amino acids. Google Patents.

  • Thalluri, K., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.

  • Reddy, K. S., et al. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. ACS Publications.

  • Dutkiewicz, M., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate.

  • Biron, E., et al. (2008, July 18). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications.

  • Giraud, M., et al. (2018). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate.

  • Reddy, P. G., et al. (2002, December 19). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Organic Letters.

  • Aurelio, L., et al. (2005, July 26). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry.

  • ResearchGate. (2024, June 17). Methods of O-methylation of amino acids without interfering the amine groups?

  • Wikipedia. (n.d.). Methylation.

  • Aurelio, L., et al. (2025, August 6). An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate.

  • Giraud, M., et al. (2018, August 15). N-methylation in amino acids and peptides: Scope and limitations. PubMed.

  • Chemistry LibreTexts. (2014, August 29). 9.14: Biological Methylating Reagents.

  • Quora. (2020, October 26). Which amino acid is the best source for methyl groups in methyl transfer reactions?

  • Royal Society of Chemistry. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.

  • Mindt, M., et al. (n.d.). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PMC.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides.

  • Ohta, A., et al. (2024, June 21). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. PubMed.

  • Di Gioia, M. L., et al. (2008, December 3). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.

Sources

Optimization

Technical Support Center: Purification and Troubleshooting for Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (also known as N-Boc-N-methyl- β -alanine methyl ester).

High-purity Boc-protected amino acid esters are critical building blocks in advanced organic synthesis, particularly in the demanding fields of peptide synthesis, PROTAC linker development, and medicinal chemistry 1. Because this compound functions as a ready-to-use unit for incorporating specific sequences into larger chains, minimizing impurities is paramount to preventing unwanted byproducts in downstream multi-step syntheses.

Section 1: Impurity Profiling & Quantitative Data

Before initiating purification, it is crucial to understand the chemical nature of the impurities commonly found in commercial or crudely synthesized batches. The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions 2, which dictates the byproduct profile.

Table 1: Quantitative Impurity Profile and Separation Strategy

Compound / ImpurityChemical NatureApprox. pKaTypical TLC Rf​ (7:3 Hex/EtOAc)Detection / Removal Strategy
N-methyl- β -alanine methyl esterSecondary Amine~10.0 (conjugate acid)0.05 (Stains with Ninhydrin)0.1 M HCl Wash (Aqueous Extraction)
Boc-N-methyl- β -alanineCarboxylic Acid~4.50.10 (Stains with BCG)Sat. NaHCO₃ Wash (Aqueous Extraction)
Di-tert-butyl dicarbonate (Boc₂O)Neutral AnhydrideN/A0.85 (UV inactive)Flash Chromatography / Amine Quench
tert-ButanolAlcohol~16.5VolatileVacuum Concentration
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate Protected Amino Ester N/A 0.45 (Stains with KMnO₄) Target Product
Section 2: Core Purification Workflows

Liquid-liquid extraction (LLE) is the oldest and most widely used method to separate intermediates in solution-phase peptide synthesis 3. The following self-validating protocols leverage the distinct pKa values of the impurities to isolate the neutral target compound.

Protocol A: Liquid-Liquid Extraction (Acid/Base Wash)

Objective: Removal of ionizable impurities (unreacted amines and hydrolyzed acids).

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent, preferably Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Wash (Amine Removal): Transfer the organic layer to a separatory funnel. Add an equal volume of 0.1 M HCl or 5% aqueous Citric Acid.

    • Mechanistic Causality: Strong acids (like TFA or concentrated HCl) will protonate the carbamate oxygen, triggering the cleavage of the tert-butyl-oxygen bond and releasing the stable tert-butyl cation 4. Using a mild acid selectively protonates the unreacted secondary amine (pKa ~10) without degrading the Boc group. Separate and discard the aqueous layer. Repeat twice.

  • Basic Wash (Acid Removal): Wash the organic phase with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Mechanistic Causality: This weak base deprotonates the hydrolyzed carboxylic acid impurity (pKa ~4.5) to form a water-soluble sodium salt. It is not strong enough to cause base-catalyzed hydrolysis of the target methyl ester. Separate and discard the aqueous layer. Repeat twice.

  • Brine Wash & Desiccation: Wash the organic layer with saturated NaCl (brine) to draw out dissolved water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl until the drying agent flows freely.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 35°C.

LLE_Workflow Start Crude Mixture (in EtOAc/DCM) AcidWash 0.1 M HCl Wash Removes: Unreacted Amine Start->AcidWash BaseWash Sat. NaHCO3 Wash Removes: Free Acid AcidWash->BaseWash BrineWash Brine Wash Removes: Water BaseWash->BrineWash Dry Dry (Na2SO4) & Concentrate BrineWash->Dry Pure Purified Product (Organic Layer) Dry->Pure

Caption: Workflow for the Liquid-Liquid Extraction of Boc-protected amino acid esters.

Protocol B: Flash Column Chromatography

Objective: Removal of neutral, non-polar impurities (e.g., excess Boc₂O).

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using Hexanes as the solvent.

  • Sample Loading: Dissolve the LLE-purified oil in a minimal amount of DCM (e.g., 1-2 mL) and carefully apply it to the top of the silica bed.

  • Elution Gradient: Begin elution with 100% Hexanes to flush out highly non-polar impurities (like residual Boc₂O, Rf​ ~0.85). Gradually increase the polarity to 8:2 and then 7:3 Hexanes/Ethyl Acetate to elute the target compound ( Rf​ ~0.45).

  • Fraction Analysis: Spot fractions on a TLC plate and develop using a Potassium Permanganate (KMnO₄) or Iodine stain. Heat the plate gently until the product spots appear.

  • Isolation: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.

Section 3: Troubleshooting & FAQs

Q1: Why is my compound degrading during vacuum distillation? A1: The Boc protecting group is thermally labile. The accepted mechanism for Boc deprotection under thermal or strong acidic conditions involves the protonation of the carbamate oxygen, resulting in fragmentation to produce the unprotected amine, carbon dioxide, and a highly reactive tert-butyl cation, which decomposes to isobutylene gas 5. Prolonged exposure to temperatures above 100°C will induce this degradation. Avoid high-temperature distillation; rely on chromatography or extraction instead.

Degradation_Pathway BocEster N-Boc-N-methyl-beta-alanine methyl ester Protonation Protonated Carbamate Intermediate BocEster->Protonation Strong Acid (e.g., TFA) or Heat (>100°C) Isobutylene Isobutylene (Gas) [t-Butyl Cation Loss] Protonation->Isobutylene CO2 Carbon Dioxide (Gas) [Decarboxylation] Protonation->CO2 DesBoc N-methyl-beta-alanine methyl ester (Free Amine) Protonation->DesBoc

Caption: Thermal and acidic degradation pathway of Boc-protected amines releasing isobutylene and CO2.

Q2: How can I detect the desired product on TLC if it is UV-inactive? A2: Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate lacks a conjugated pi-system, making it invisible under standard 254 nm UV light. You must use general destructive stains such as Potassium Permanganate (KMnO₄), Phosphomolybdic acid (PMA), or Iodine vapor. Note that Ninhydrin will not work for the protected product, but it will effectively highlight the deprotected secondary amine impurity.

Q3: I have a large excess of Boc₂O that is co-eluting with my product. How can I remove it without chromatography? A3: Excess Boc₂O can be quenched chemically prior to extraction. Add a volatile primary or secondary amine (such as N,N-dimethylethylenediamine or ethanolamine) to the crude mixture and stir for 30 minutes. The amine reacts with the non-polar Boc₂O to form a highly polar or water-soluble urea/carbamate derivative. This new byproduct will partition entirely into the aqueous layer during the standard 0.1 M HCl wash step outlined in Protocol A.

References
  • Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections | Organic Process Research & Development Source: ACS Publications URL:[Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • The Importance of High-Purity Boc-Protected Amino Acid Esters for Research and Development Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate with other PROTAC linkers

Comparative Analysis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate in PROTAC Linker Design Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein de...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate in PROTAC Linker Design

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. However, because PROTACs require two distinct ligands connected by a linker, they frequently exceed a molecular weight of 800 Da, placing them firmly in the "beyond Rule of 5" (bRo5) chemical space. This high molecular weight, coupled with a large polar surface area (PSA), often results in poor oral bioavailability and limited cell permeability.

As PROTAC engineering matures, the linker is no longer viewed as a passive spacer but as a critical driver of physicochemical properties[1]. Among advanced linker building blocks, Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate —an orthogonally protected, N-methylated β -alanine derivative—has emerged as a powerful tool. By replacing traditional secondary amides with tertiary amides, this building block eliminates hydrogen bond donors (HBDs), fundamentally altering the molecule's interaction with lipid bilayers and efflux transporters.

The Mechanistic Advantage of N-Methylation

To understand the value of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, we must examine the thermodynamics of cellular permeation. Traditional linkers, such as Polyethylene Glycol (PEG) or pure alkyl chains, are typically attached to the E3 and POI (Protein of Interest) ligands via standard amide bonds. Each standard secondary amide contributes a hydrogen bond donor (HBD).

During passive membrane diffusion, the energetic penalty for desolvating an HBD is severe. By utilizing an N-methylated building block, the resulting linkage becomes a tertiary amide, which lacks an HBD. This single atomic substitution has a profound mechanistic cascade:

  • Chameleonic Folding: The removal of the HBD and the steric influence of the N-methyl group encourage the PROTAC to act as a "molecular chameleon." In aqueous environments, the molecule remains extended for solubility; in non-polar environments (like a cell membrane), it adopts folded conformations that internally shield its polar surface area[2],[3].

  • Permeability Enhancement: Literature demonstrates that replacing a standard methylene group with an N-methylated amine/amide can result in up to a 40-fold improvement in PAMPA (Parallel Artificial Membrane Permeability Assay) permeability and a 5-fold increase in actual cell permeability[2].

  • Efflux Ratio (ER) Reduction: Linker methylation has been shown to significantly reduce the efflux ratio, which is a strong predictor of improved oral bioavailability (F%) in VHL-recruiting PROTACs[3].

PROTAC_Mechanism PROTAC PROTAC (N-Methyl Linker) Ternary Ternary Complex (Chameleonic Folding) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

PROTAC ternary complex formation and targeted degradation pathway.

Comparative Performance Matrix: N-Methylated vs. Traditional Linkers

When designing a PROTAC, the choice of linker motif dictates the balance between target accessibility, aqueous solubility, and membrane permeability. The table below synthesizes quantitative and qualitative data comparing N-methylated aliphatic linkers (derived from our subject compound) against the three most common linker classes: PEG (found in ~55% of linkers), pure Alkyl (~30%), and Rigid heterocycles[4].

Linker ClassStructural MotifHBD Contribution (at linkage)Permeability ImpactKey AdvantagePrimary Limitation
N-Methylated Aliphatic N-Me- β -Ala (Subject Compound)0 (Forms Tertiary Amide)Up to 40-fold PAMPA increase[2]Promotes chameleonic folding; lowers ER[3]Steric hindrance during synthesis requires strong coupling agents
PEG (Polyethylene Glycol) -(O-CH2-CH2)n-1 (Forms Secondary Amide)Low to ModerateHigh aqueous solubility; flexible[5]High PSA limits passive diffusion; susceptible to oxidative metabolism[5]
Pure Alkyl -(CH2)n-1 (Forms Secondary Amide)ModerateHighly lipophilic; easy to synthesize[4]Poor aqueous solubility; can induce non-specific binding
Rigid Heterocycles Piperazine / Piperidine0 (Forms Tertiary Amide)Moderate to HighReduces entropic penalty; stabilizes ternary complex[6]Rigidity can restrict necessary binding geometries if mismatched[6]

Experimental Methodology: Synthesis and Permeability Validation

To leverage Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate effectively, the synthetic workflow must account for its specific protecting groups (Methyl ester and Boc) and the steric hindrance of the N-methyl group. The following protocol is designed as a self-validating system, ensuring that each chemical transformation is analytically confirmed before proceeding.

Step 1: Orthogonal Saponification (Ester Hydrolysis)

  • Procedure: Dissolve the building block in a 3:1 mixture of THF/H2O. Add 1.5 equivalents of LiOH and stir at room temperature for 2 hours.

  • Causality: The methyl ester is base-labile, while the Boc-protected amine is strictly acid-labile. This orthogonal protection strategy allows us to selectively unmask the carboxylic acid for the first coupling without prematurely exposing the amine, which would cause unwanted linker polymerization.

  • Validation: Perform LC-MS analysis. The reaction is complete when the mass shifts by -14 Da (loss of the methyl group), yielding the free acid.

Step 2: First Amide Coupling (Attachment to E3 Ligand)

  • Procedure: Combine the free acid from Step 1 with an amine-functionalized E3 ligand (e.g., a VHL or CRBN binder) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 4 hours.

  • Causality: HATU is selected over standard EDC/NHS because it is a highly efficient uronium-based coupling reagent that drives the reaction to completion rapidly, minimizing the risk of epimerization at the E3 ligand's chiral centers.

  • Validation: Confirm the disappearance of the starting materials via TLC and verify the intermediate mass via LC-MS.

Step 3: Boc Deprotection

  • Procedure: Treat the purified intermediate with a 20% Trifluoroacetic acid (TFA) solution in Dichloromethane (DCM) for 1 hour at room temperature.

  • Causality: Acidic conditions selectively cleave the Boc group. This releases the secondary N-methylamine as a TFA salt, priming the molecule for the final attachment to the POI ligand.

  • Validation: LC-MS must show a mass shift of -100 Da, corresponding to the loss of the Boc group and the generation of the free secondary amine.

Step 4: Second Amide Coupling (Attachment to POI Ligand)

  • Procedure: React the deprotected intermediate with a carboxylic acid-functionalized POI ligand in DMF using HATU (1.5 eq) and DIPEA (4.0 eq). Heat slightly to 40°C if necessary.

  • Causality: The secondary N-methylamine is highly sterically hindered compared to a primary amine. Standard coupling conditions often fail here. The use of excess HATU and slight heating is required to overcome this steric barrier and successfully form the tertiary amide linkage.

  • Validation: Purify via Preparative HPLC. Confirm the final PROTAC structure and purity (>95%) using High-Resolution Mass Spectrometry (HRMS) and 1H-NMR.

Step 5: PAMPA and Caco-2 Permeability Assays

  • Procedure: Seed Caco-2 cells on polycarbonate filter inserts. Apply the purified PROTAC to the apical chamber and measure basolateral concentration after 2 hours using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER).

  • Causality: This biological assay validates the chemical design. A high Papp​ and low ER confirm that the N-methylation successfully induced chameleonic folding, shielding the PSA and allowing the bRo5 molecule to cross the lipid bilayer efficiently[3].

Synthesis_Workflow S1 1. Ester Saponification (LiOH, THF/H2O) S2 2. Amide Coupling 1 (E3 Ligand, HATU) S1->S2 LC-MS QC S3 3. Boc Deprotection (TFA/DCM) S2->S3 LC-MS QC S4 4. Amide Coupling 2 (POI Ligand, HATU) S3->S4 LC-MS QC S5 5. Permeability Assay (PAMPA/Caco-2) S4->S5 HPLC Purified

Step-by-step PROTAC synthesis workflow using the N-methylated building block.

Conclusion

While PEG and pure alkyl chains remain the default starting points in PROTAC design, they often fall short when optimizing for oral bioavailability and cellular penetrance. The strategic incorporation of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate offers a sophisticated solution. By eliminating a critical hydrogen bond donor and promoting chameleonic folding, this N-methylated building block directly addresses the bRo5 permeability challenge, making it an indispensable asset in the modern degrader discovery toolkit.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: explorationpub.
  • Source: axispharm.

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Comparative

A Comparative Guide to Alternative Protecting Groups for N-methyl-β-alanine Methyl Ester

In the landscape of peptide synthesis and the development of complex pharmaceutical intermediates, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. For N-methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and the development of complex pharmaceutical intermediates, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. For N-methylated β-amino acids, such as N-methyl-β-alanine methyl ester, the choice of a nitrogen protecting group is particularly crucial. These sterically hindered secondary amines present unique challenges in both protection and deprotection, necessitating a careful evaluation of available methodologies. While the tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, its acid-labile nature is not always compatible with downstream synthetic steps. This guide provides a comprehensive comparison of viable alternatives to the Boc group—specifically the Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and Allyloxycarbonyl (Alloc) groups—for the protection of N-methyl-β-alanine methyl ester. We will delve into the mechanistic underpinnings of each protecting group, provide experimentally-grounded protocols, and offer a comparative analysis to inform your synthetic strategy.

The Imperative for Orthogonality in Protecting Group Strategy

The core principle guiding the selection of a protecting group is orthogonality—the ability to deprotect one functional group without affecting another. In a multi-step synthesis, a well-designed orthogonal protection scheme is the cornerstone of a successful campaign. The choice of an N-terminal protecting group for N-methyl-β-alanine methyl ester will dictate the permissible reaction conditions for subsequent transformations, such as peptide couplings, modifications of side chains, or alterations to the C-terminal ester.

G cluster_0 Protecting Group Selection cluster_1 Deprotection Condition Protecting_Group Protecting Group (PG) Cbz Cbz Protecting_Group->Cbz Fmoc Fmoc Protecting_Group->Fmoc Teoc Teoc Protecting_Group->Teoc Alloc Alloc Protecting_Group->Alloc Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Orthogonal to Acid/Base/Fluoride Base Base (e.g., Piperidine) Fmoc->Base Orthogonal to Acid/Hydrogenolysis/Fluoride Fluoride Fluoride (e.g., TBAF) Teoc->Fluoride Orthogonal to Acid/Base/Hydrogenolysis Palladium_Catalysis Palladium Catalysis (Pd(PPh₃)₄) Alloc->Palladium_Catalysis Orthogonal to Acid/Base/Hydrogenolysis/Fluoride Deprotection Deprotection Deprotection->Hydrogenolysis Deprotection->Base Deprotection->Fluoride Deprotection->Palladium_Catalysis

Caption: Orthogonality of protecting groups and their respective deprotection conditions.

Comparative Analysis of Alternative Protecting Groups

The following table provides a comparative overview of the Cbz, Fmoc, Teoc, and Alloc protecting groups for N-methyl-β-alanine methyl ester.

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonality & Key Considerations
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C); Strong acids (e.g., HBr/AcOH)Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Sensitive to reductive conditions.
Fmoc Fmoc-Cl, Fmoc-OSu20% Piperidine in DMFOrthogonal to Boc and Cbz. Stable to acidic conditions and hydrogenolysis. Deprotection can be monitored by UV.
Teoc Teoc-OSu, Teoc-ClFluoride source (e.g., TBAF)Orthogonal to acid-labile, base-labile, and hydrogenolytically cleaved groups. Stable to a wide range of conditions.
Alloc Allyl chloroformate (Alloc-Cl)Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerFully orthogonal to Boc, Fmoc, and Cbz. Deprotection is mild and chemoselective. Catalyst can be sensitive to air.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of N-methyl-β-alanine methyl ester with Cbz, Fmoc, Teoc, and Alloc groups.

Carboxybenzyl (Cbz) Protection and Deprotection

Protection Protocol:

  • Dissolution: Dissolve N-methyl-β-alanine methyl ester hydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C and add sodium bicarbonate (2.5 equiv) in portions.

  • Acylation: Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Extract the reaction mixture with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Deprotection Protocol:

  • Dissolution: Dissolve Cbz-N-methyl-β-alanine methyl ester (1.0 equiv) in methanol.

  • Catalyst Addition: Add 10% palladium on carbon (10 mol % Pd).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product.

G cluster_0 Cbz Protection Workflow A N-methyl-β-alanine methyl ester HCl B Dissolve in Dioxane/Water A->B C Add NaHCO₃ B->C D Add Cbz-Cl at 0 °C C->D E Stir at RT D->E F Aqueous Work-up E->F G Purification F->G H Cbz-protected product G->H

Caption: Experimental workflow for Cbz protection.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection

Protection Protocol:

  • Dissolution: Dissolve N-methyl-β-alanine methyl ester hydrochloride (1.0 equiv) and Fmoc-OSu (1.05 equiv) in a 1:1 mixture of acetonitrile and water.

  • Basification: Add sodium bicarbonate (2.5 equiv) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Work-up: Add water and extract with ethyl acetate. Wash the organic layer with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Deprotection Protocol:

  • Dissolution: Dissolve Fmoc-N-methyl-β-alanine methyl ester (1.0 equiv) in anhydrous DMF.

  • Deprotection: Add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the solution at room temperature for 30 minutes.

  • Work-up: Remove the solvent under high vacuum. Co-evaporate with toluene to remove residual piperidine. The crude product can often be used directly in the next step or purified by chromatography.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protection and Deprotection

Protection Protocol:

  • Dissolution: Dissolve N-methyl-β-alanine methyl ester hydrochloride (1.0 equiv) in dichloromethane.

  • Basification: Add triethylamine (2.2 equiv) at 0 °C.

  • Acylation: Add a solution of Teoc-OSu (1.1 equiv) in dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with saturated ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Deprotection Protocol:

  • Dissolution: Dissolve Teoc-N-methyl-β-alanine methyl ester (1.0 equiv) in anhydrous THF.

  • Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv).

  • Reaction: Stir the solution at room temperature for 1-3 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify by chromatography.

Allyloxycarbonyl (Alloc) Protection and Deprotection

Protection Protocol:

  • Dissolution: Dissolve N-methyl-β-alanine methyl ester hydrochloride (1.0 equiv) in dichloromethane.

  • Basification: Add pyridine (2.0 equiv) at 0 °C.

  • Acylation: Add allyl chloroformate (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Work-up: Wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry, concentrate, and purify by flash chromatography.

Deprotection Protocol:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve Alloc-N-methyl-β-alanine methyl ester (1.0 equiv) in anhydrous dichloromethane.

  • Catalyst and Scavenger: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and phenylsilane (2.0 equiv).

  • Reaction: Stir at room temperature for 30-60 minutes.

  • Work-up: Concentrate the reaction mixture and purify directly by flash column chromatography.

Concluding Remarks

The selection of an appropriate N-protecting group for N-methyl-β-alanine methyl ester is a strategic decision that profoundly impacts the overall synthetic route. While Boc remains a valuable protecting group, the Cbz, Fmoc, Teoc, and Alloc groups offer a powerful and versatile toolkit for the modern synthetic chemist. The Cbz group provides a classic and reliable option removable by hydrogenolysis.[1][2] The Fmoc group is the cornerstone of solid-phase peptide synthesis due to its base lability and is a suitable choice for solution-phase chemistry as well.[3][4] The Teoc group offers excellent stability and a unique fluoride-mediated deprotection, enhancing the orthogonality of a protection scheme.[5][6] Finally, the Alloc group, with its mild palladium-catalyzed cleavage, represents a highly orthogonal protecting group compatible with a wide array of other functionalities.[7][8][9] By carefully considering the stability and cleavage conditions of each of these alternatives, researchers can design robust and efficient syntheses of complex molecules containing N-methyl-β-alanine methyl ester.

References

  • Dangles, O., Guibé, F., Balavoine, G., Lavielle, S., & Marquet, A. (1987). Allyl-palladium complexes as intermediates in the palladium-catalyzed reductive deprotection of the allyloxycarbonyl (Alloc) protecting group. The Journal of Organic Chemistry, 52(22), 4984–4993. [Link]

  • Gagnon, A., & Spino, C. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. [Link]

  • Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? (2016, October 15). Chemistry Stack Exchange. [Link]

  • Wilson, J. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. [Link]

  • van der Veken, P., et al. (2005). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides. The Journal of Organic Chemistry, 70(23), 9335-9344. [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). CEM Corporation. [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2001). ResearchGate. [Link]

  • Lott, R. S., Chauhan, V. S., & Stomm, C. H. (2005). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 59(3), 125-127. [Link]

  • Ouchi, H., & El-Kousy, S. M. (1998). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (1), 49-54. [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Wagner, A., & H.W. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-, and Cbz-Groups. Molecules, 16(6), 4879-4901. [Link]

  • Wilson, J. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 102. [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • N-Fmoc-N-Methyl-beta-alanine. (n.d.). MySkinRecipes. [Link]

  • Teoc Protecting Group. (n.d.). Chem-Station. [Link]

  • Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses. [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. [Link]

  • Henklein, P., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. [Link]

  • Wagner, A., & Kunz, H. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 16(6), 4879–4901. [Link]

  • Gagnon, A., & Spino, C. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]

  • Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. (2004). ResearchGate. [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2003). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Organic Syntheses, 80, 87. [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec. [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Structure Confirmation of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Introduction: The Imperative for Rigorous Structural Verification In the landscape of modern drug development and synthetic chemistry, Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (CAS 119740-95-3) serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of modern drug development and synthetic chemistry, Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate (CAS 119740-95-3) serves as a valuable N-methylated β-amino acid building block and a versatile linker in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a methyl ester, a propanoate backbone, and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. The precise arrangement of these functional groups is critical to its reactivity and the stereochemical integrity of the final products. Consequently, unambiguous confirmation of its covalent structure is not merely a procedural step but a foundational pillar of quality control and scientific validity.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to verify the structure of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of an analytical chemistry laboratory.

The Analytical Workflow: A Multi-Pronged Approach

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirm Data Interpretation & Confirmation Prep Dissolve Sample in CDCl3 / MeOH H_NMR ¹H NMR Prep->H_NMR C_NMR ¹³C NMR Prep->C_NMR MS ESI-MS Prep->MS FTIR FTIR Prep->FTIR Integration Integrate & Correlate Data H_NMR->Integration C_NMR->Integration MS->Integration FTIR->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Overall workflow for the spectroscopic confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis: Proton Environments and Connectivity

Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). For Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, the expected spectrum is relatively simple and highly diagnostic.

Interpretation of Expected ¹H NMR Spectrum:

  • tert-Butyl (Boc) Group: The nine equivalent protons of the three methyl groups on the tert-butyl moiety are magnetically shielded and do not couple with other protons. This results in a large, sharp singlet integrating to 9H, typically observed around δ 1.45 ppm .[3][4]

  • Ester Methyl Group (-OCH₃): The three protons of the methyl ester are deshielded by the adjacent oxygen atom, appearing as a sharp singlet integrating to 3H at approximately δ 3.67 ppm .[4][5]

  • N-Methyl Group (-NCH₃): The protons on the methyl group attached to the nitrogen are deshielded by the electronegative nitrogen atom, resulting in a singlet integrating to 3H around δ 2.90 ppm .

  • Propanoate Backbone (-N-CH₂-CH₂-CO-): The two methylene groups form an A₂B₂ system. The protons adjacent to the nitrogen (-N-CH₂) are more deshielded and appear as a triplet around δ 3.45 ppm (2H). The protons adjacent to the carbonyl group (-CH₂-CO) are slightly less deshielded and appear as a triplet around δ 2.60 ppm (2H). The triplet pattern arises from coupling to the two protons on the adjacent methylene group.

Table 1: Predicted ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~1.45 Singlet 9H -C(CH ₃)₃ (Boc)
~2.60 Triplet 2H -CH₂-C=O
~2.90 Singlet 3H -N-CH
~3.45 Triplet 2H -N-CH ₂-

| ~3.67 | Singlet | 3H | -O-CH ₃ |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 300 MHz or 400 MHz instrument).[6]

  • Data Acquisition: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • Spectrum Recording: Acquire the spectrum using standard parameters (e.g., 16-32 scans, pulse angle of 30-45°, relaxation delay of 1-2 seconds).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals.

¹³C NMR Analysis: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

Interpretation of Expected ¹³C NMR Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded. The ester carbonyl (-C =O) typically appears around δ 172.5 ppm , while the carbamate carbonyl of the Boc group (N-C =O) is found further upfield at approximately δ 155.5 ppm .[4][7]

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is observed around δ 79.5 ppm . The three equivalent methyl carbons (-C(C H₃)₃) produce a strong signal around δ 28.4 ppm .[4]

  • Ester Methyl Carbon (-OCH₃): This carbon is deshielded by the oxygen and appears around δ 51.7 ppm .[7]

  • N-Methyl Carbon (-NCH₃): The carbon attached to the nitrogen appears in the range of δ 35-40 ppm .

  • Propanoate Backbone Carbons: The carbon adjacent to the nitrogen (-N-C H₂-) is found around δ 46-49 ppm , while the carbon adjacent to the carbonyl (-C H₂-CO) is located around δ 33-36 ppm .

Table 2: Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment
~28.4 -C(C H₃)₃ (Boc)
~34.5 -C H₂-C=O
~38.0 -N-C H₃
~47.5 -N-C H₂-
~51.7 -O-C H₃
~79.5 -C (CH₃)₃ (Boc)
~155.5 N-C =O (Boc)

| ~172.5 | -C =O (Ester) |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity, allowing for gentle ionization to produce protonated ([M+H]⁺) or other adducted molecular ions.

Interpretation of Expected ESI-MS Data: The molecular weight of C₁₀H₁₉NO₄ is 217.27 g/mol .[8]

  • Molecular Ions: In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.13 and potentially a sodium adduct [M+Na]⁺ at m/z 240.11 .

  • Characteristic Fragmentation: The Boc group is thermally and chemically labile, leading to highly predictable fragmentation. This is a key diagnostic feature.

    • Loss of tert-Butyl Cation: The most common fragmentation pathway is the loss of the tert-butyl group as a stable cation (m/z 57), or the neutral loss of isobutylene (56 Da), resulting in a major fragment at m/z 162 .[9]

    • Loss of the Boc Group: Cleavage of the entire Boc group (101 Da) can also occur, yielding a fragment at m/z 116 .

    • tert-Butyl Cation: A significant peak at m/z 57 corresponding to the [(CH₃)₃C]⁺ cation itself is almost always observed and is often the base peak.[9]

MS_Fragmentation parent Parent Ion [M+H]⁺ m/z 218.13 frag1 Loss of Isobutylene (-56 Da) [M - C₄H₈ + H]⁺ m/z 162 parent->frag1 - C₄H₈ frag2 tert-Butyl Cation [C₄H₉]⁺ m/z 57 parent->frag2 Fragmentation frag3 Loss of Boc Group (-101 Da) [M - C₅H₉O₂ + H]⁺ m/z 116 parent->frag3 - C₅H₉O₂

Caption: Key fragmentation pathways for Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate in ESI-MS.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrument Setup: Use a Time-of-Flight (TOF) or Quadrupole mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of Expected FTIR Spectrum:

  • C=O Stretching: The presence of two distinct carbonyl groups is a key feature. A strong, sharp absorption band around 1740 cm⁻¹ corresponds to the ester carbonyl stretch. A second strong band, typically slightly broader, is expected around 1695 cm⁻¹ for the carbamate (Boc) carbonyl.[5][10]

  • C-H Stretching: A series of bands between 2850-3000 cm⁻¹ will be present, corresponding to the sp³ C-H stretching of the methyl and methylene groups.[11]

  • C-O Stretching: Strong bands in the fingerprint region, typically between 1150-1300 cm⁻¹ , correspond to the C-O stretching vibrations of the ester and carbamate functionalities.[11]

  • Absence of N-H Stretch: Critically, the absence of a moderate absorption band in the 3300-3500 cm⁻¹ region confirms that the amine is tertiary (in this case, a protected secondary amine) and not a primary or secondary amine.[10]

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2850-3000 C-H Stretch Alkane (sp³)
~1740 C=O Stretch Ester
~1695 C=O Stretch Carbamate (Boc)

| ~1150-1300 | C-O Stretch | Ester, Carbamate |

Comparative Analysis: The Power of Orthogonal Data

No single technique provides the complete picture. This guide demonstrates the necessity of an integrated approach for structure confirmation.

  • NMR Spectroscopy is unparalleled in defining the atom-to-atom connectivity and the carbon-hydrogen framework. It is the only technique that maps the entire covalent structure.

  • Mass Spectrometry provides the definitive molecular weight, acting as a crucial check on the elemental formula. Its fragmentation pattern offers a secondary layer of structural confirmation, corroborating the presence of labile groups like Boc.[12]

  • FTIR Spectroscopy serves as a rapid and cost-effective screening tool. It quickly confirms the presence of key functional groups (e.g., two distinct carbonyls) and, just as importantly, confirms the absence of others (e.g., N-H), validating the success of the N-methylation and N-protection steps.

Together, these three techniques provide orthogonal data points that, when combined, leave no ambiguity about the structure of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate. This multi-faceted analytical strategy ensures the quality and reliability required by researchers, scientists, and drug development professionals.

References

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ACS Publications. Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies | The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Organic Syntheses. N-Boc-l-tryptophan methyl ester. [Link]

  • PubMed. Molecular Discrimination of N-protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. [Link]

  • ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]

  • PubChem. Methyl 3-(((tert-butoxy)carbonyl)amino)propanoate. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • ACS Publications. Multiple-Turnover Isotopic Labeling of Fmoc- and Boc-Protected Amino Acids with Oxygen Isotopes | Organic Letters. [Link]

  • ResearchGate. (PDF) Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

Sources

Comparative

A Senior Scientist’s Comparative Guide to HPLC Purity Analysis of Synthesized CAS 119740-95-3

In the rigorous world of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental determinant of safety and effica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous world of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental determinant of safety and efficacy. For a chiral amine like (S)-1-(4-Methoxy-3-ethoxy-phenyl)-2-methyl-propan-1-amine (CAS 119740-95-3), a robust and reliable analytical method for purity determination is indispensable. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods tailored for this compound, moving beyond a simple recitation of steps to explain the scientific rationale behind each choice. We will dissect a primary workhorse method and contrast it with alternative approaches, offering a comprehensive framework for researchers, analytical chemists, and drug development professionals.

The Analytical Challenge: Understanding the Analyte

The molecular structure of CAS 119740-95-3 presents specific characteristics that dictate our analytical strategy. It possesses a primary amine group, which is basic, and a substituted aromatic ring.

  • The Basic Amine: This functional group is prone to interacting with residual acidic silanol groups on the surface of standard silica-based HPLC columns. This can lead to undesirable peak tailing, reduced column efficiency, and poor reproducibility. Our method must actively counteract this effect.

  • The Aromatic Ring: The phenyl group is a strong chromophore, making UV detection a highly suitable and sensitive technique for quantification.

Therefore, our primary goal is to develop a separation method that achieves sharp, symmetrical peaks for the main compound and provides sufficient resolution to separate it from any process-related impurities or degradation products.

Primary Method: The Robust Workhorse - Reversed-Phase HPLC with a C18 Column

Our primary method is a classic reversed-phase HPLC (RP-HPLC) protocol, a universally accepted technique for the analysis of moderately polar to nonpolar pharmaceutical compounds. The choices within this method are deliberate to ensure reliability and high performance.

Experimental Protocol: Method 1
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: A high-purity, end-capped C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Causality: The C18 phase provides hydrophobic retention, ideal for the analyte's structure. High-purity silica and end-capping are critical to minimize the number of free silanol groups, reducing the potential for peak tailing from the basic amine.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Causality: TFA serves two key purposes: it acidifies the mobile phase to a pH of approximately 2, ensuring the primary amine is protonated (R-NH3+), which prevents it from interacting with silanol groups. Secondly, TFA acts as an ion-pairing agent, further improving peak shape.[1]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: Acetonitrile is an excellent organic modifier that offers low viscosity and good UV transparency.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 90
    17.0 90
    17.1 30

    | 20.0 | 30 |

    • Causality: A gradient elution is essential for a purity analysis, as it ensures that impurities with a wide range of polarities (from early-eluting starting materials to late-eluting by-products) are effectively separated and eluted from the column within a reasonable timeframe.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and often improving peak efficiency. A thermostatted column ensures reproducible retention times.

  • Detection Wavelength: 278 nm

    • Causality: This wavelength corresponds to a UV absorbance maximum for the substituted aromatic ring, providing excellent sensitivity for the analyte and related impurities.

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Workflow for Purity Determination

The following diagram illustrates the logical flow from sample preparation to the final purity report.

graphdot cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (0.5 mg/mL) MobilePhasePrep Mobile Phase Preparation (0.1% TFA in Water/ACN) SystemEquilibrate System Equilibration (Initial Conditions) Injection Inject Sample (5 µL) SystemEquilibrate->Injection Separation Gradient Separation on C18 Column Injection->Separation Detection UV Detection (278 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

Comparative Methodologies: Exploring Alternatives

While the C18 method is robust, no single method is perfect for all scenarios. Alternative approaches can offer different selectivity for challenging impurity profiles or significant improvements in throughput.

Alternative HPLC Method: Phenyl-Hexyl Stationary Phase

A phenyl-hexyl column provides a different separation mechanism that can be advantageous.

  • Principle: In addition to hydrophobic interactions, the phenyl groups on the stationary phase can undergo π-π interactions with the aromatic ring of the analyte and related impurities. This provides an alternative selectivity that may resolve impurities that co-elute on a standard C18 column.

  • When to Use: This method is an excellent secondary option when the primary C18 method shows a critical impurity co-eluting with the main peak or another impurity.

ParameterMethod 1 (C18)Alternative Method (Phenyl-Hexyl)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Primary Interaction HydrophobicHydrophobic & π-π Interactions
Typical Use Case General Purpose, RobustAlternative Selectivity, Aromatic Compounds
Alternative Technology: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution from traditional HPLC, utilizing smaller particle sizes (< 2 µm) to achieve dramatic gains in performance.[2][3] This technology operates at much higher pressures (up to 15,000 psi) compared to HPLC's typical limit of ~6,000 psi.[2][3]

  • Principle: The smaller particles provide a much greater surface area, leading to a dramatic increase in separation efficiency. This results in sharper, narrower peaks and significantly better resolution.

  • Advantages:

    • Speed: Analysis times are reduced by a factor of 3 to 10.[3][4]

    • Resolution & Sensitivity: The narrower peaks lead to better resolution and an increased signal-to-noise ratio, improving sensitivity.[5][6]

    • Reduced Solvent Consumption: Faster run times and lower flow rates significantly decrease solvent usage, making it a greener and more cost-effective technology.[5][6]

Performance MetricHPLC (Method 1)UPLC (Equivalent Method)
Column Dimensions 4.6 x 150 mm, 3.5 µm2.1 x 50 mm, 1.7 µm
Typical Run Time 20 minutes5 minutes
Relative Backpressure Low (~3,000 psi)Very High (~10,000 psi)
Solvent Consumption/Run ~20 mL~3.5 mL
Peak Resolution GoodExcellent

A Note on Chiral Purity

The methods described above are for determining the purity of the compound relative to achiral, process-related impurities. As CAS 119740-95-3 is a specific enantiomer ((S)-isomer), a separate analysis is required to determine its enantiomeric purity (i.e., to quantify the amount of the unwanted (R)-isomer). This is typically performed using a specialized Chiral Stationary Phase (CSP), often one based on a polysaccharide backbone, which can differentiate between the two enantiomers.[7][8]

Conclusion: A Strategy for Method Selection

For the routine purity analysis of synthesized CAS 119740-95-3, the primary RP-HPLC method using a C18 column is a scientifically sound, robust, and reliable starting point suitable for most quality control laboratories. It is built on well-understood chromatographic principles and is highly effective at mitigating the challenges posed by the analyte's basic amine group.

The choice to move to an alternative method should be data-driven:

  • If the C18 method fails to resolve a critical impurity, the Phenyl-Hexyl column offers a logical next step due to its alternative selectivity.

  • For laboratories focused on high-throughput analysis or those requiring the highest possible resolution for complex impurity profiles, UPLC is the superior technology.[5][6] Its significant advantages in speed, sensitivity, and reduced environmental impact represent the modern standard in liquid chromatography.

By understanding the properties of the analyte and the specific capabilities of each method, a laboratory can implement a scientifically validated and efficient strategy for ensuring the purity of this important chemical entity.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from WebofPharma website: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Infectious Disease and Therapy. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Pharmapproach. Retrieved from [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (n.d.). International Journal for Scientific Research & Development. Retrieved from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from SK pharmteco website: [Link]

Sources

Validation

Comparison of different synthetic routes for N-Boc-N-methyl-β-alanine methyl ester

For Researchers, Scientists, and Drug Development Professionals N-Boc-N-methyl-β-alanine methyl ester is a valuable building block in organic synthesis, particularly in the preparation of modified peptides and other biol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-methyl-β-alanine methyl ester is a valuable building block in organic synthesis, particularly in the preparation of modified peptides and other biologically active molecules. The presence of the N-methyl group can impart unique conformational constraints and improve pharmacokinetic properties such as metabolic stability and membrane permeability. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into the strategic advantages and practical considerations of each approach.

Introduction to Synthetic Strategies

The synthesis of N-Boc-N-methyl-β-alanine methyl ester can be approached from several angles, primarily revolving around the sequence of N-methylation and esterification of the β-alanine backbone, or through a direct construction of the carbon-nitrogen bond. This guide will compare the following three routes:

  • Route A: Sequential N-Methylation and Esterification: This two-step approach begins with the N-methylation of N-Boc-β-alanine, followed by the esterification of the resulting carboxylic acid.

  • Route B: Sequential Esterification and N-Methylation: In this alternative two-step method, N-Boc-β-alanine is first converted to its methyl ester, which is then subjected to N-methylation.

  • Route C: Conjugate Addition (Aza-Michael Reaction): This route offers a potentially more convergent one-step synthesis through the direct addition of N-Boc-N-methylamine to methyl acrylate.

Below, we delve into the experimental details, mechanistic considerations, and a comparative analysis of these synthetic pathways.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: N-Methylation then Esterification cluster_B Route B: Esterification then N-Methylation cluster_C Route C: Conjugate Addition A_start N-Boc-β-alanine A_mid N-Boc-N-methyl-β-alanine A_start->A_mid 1. NaH, THF 2. CH₃I A_end N-Boc-N-methyl-β-alanine methyl ester A_mid->A_end CH₃I, K₂CO₃, Acetone B_start N-Boc-β-alanine B_mid N-Boc-β-alanine methyl ester B_start->B_mid CH₃I, K₂CO₃, Acetone B_end N-Boc-N-methyl-β-alanine methyl ester B_mid->B_end 1. NaH, THF 2. CH₃I C_start1 N-Boc-N-methylamine C_end N-Boc-N-methyl-β-alanine methyl ester C_start1->C_end Solvent-free or MeOH, 80°C C_start2 Methyl acrylate C_start2->C_end Solvent-free or MeOH, 80°C

Figure 1: Overview of the three synthetic routes to N-Boc-N-methyl-β-alanine methyl ester.

Route A: Sequential N-Methylation and Esterification

This synthetic strategy prioritizes the introduction of the methyl group onto the nitrogen atom of the Boc-protected β-alanine, followed by the conversion of the carboxylic acid to its methyl ester.

Step A1: N-Methylation of N-Boc-β-alanine

The N-methylation of N-Boc protected amino acids is a well-established transformation.[1][2] The reaction proceeds by deprotonation of both the carboxylic acid and the carbamate N-H proton with a strong base like sodium hydride (NaH) to form a dianion. The subsequent alkylation with methyl iodide occurs selectively at the nitrogen atom.[2][3]

Experimental Protocol:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-β-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add methyl iodide (5-10 eq) to the solution.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 5-10 eq) portion-wise over 2-3 hours, allowing for the controlled release of hydrogen gas.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding isopropanol, followed by water.

  • Remove the THF under reduced pressure and dilute the residue with water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude N-Boc-N-methyl-β-alanine.

Step A2: Esterification of N-Boc-N-methyl-β-alanine

The resulting N-methylated amino acid is then esterified. A common method involves the use of methyl iodide and a base such as potassium carbonate in a polar aprotic solvent.[5]

Experimental Protocol:

  • Dissolve N-Boc-N-methyl-β-alanine (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (e.g., 3.0 eq) to the solution.

  • Add methyl iodide (e.g., 2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel to yield N-Boc-N-methyl-β-alanine methyl ester.

Route B: Sequential Esterification and N-Methylation

This approach reverses the order of the synthetic steps, starting with the esterification of N-Boc-β-alanine, followed by N-methylation.

Step B1: Esterification of N-Boc-β-alanine

The esterification of N-Boc-β-alanine can be achieved using the same methodology as in Step A2.

Experimental Protocol:

  • Dissolve N-Boc-β-alanine (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (e.g., 3.0 eq) and methyl iodide (e.g., 2.0 eq).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture, filter, and concentrate the filtrate.

  • Purify by flash column chromatography to afford N-Boc-β-alanine methyl ester.

Step B2: N-Methylation of N-Boc-β-alanine methyl ester

With the carboxylic acid group protected as a methyl ester, the N-methylation can be performed. The use of sodium hydride and methyl iodide in THF remains an effective method.[6]

Experimental Protocol:

  • In a flame-dried flask under argon, dissolve N-Boc-β-alanine methyl ester (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion, e.g., 1.5 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (e.g., 2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the final product.

Route C: Conjugate Addition (Aza-Michael Reaction)

This route represents the most atom-economical approach, potentially achieving the synthesis in a single step. The aza-Michael addition involves the 1,4-addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.[7]

Synthesis of N-Boc-N-methyl-β-alanine methyl ester via Aza-Michael Addition

In this proposed route, N-Boc-N-methylamine would serve as the nucleophile, adding to methyl acrylate. Such reactions can often be performed under solvent-free conditions or in a protic solvent like methanol, sometimes with microwave irradiation to accelerate the reaction.[8]

Proposed Experimental Protocol:

  • In a sealed vessel, combine N-Boc-N-methylamine (1.0 eq) and methyl acrylate (1.0-1.2 eq).

  • The reaction can be attempted neat or with the addition of a solvent such as methanol.

  • Heat the mixture (e.g., to 80 °C) and stir for several hours, monitoring the progress by TLC or GC-MS.[8][9]

  • Upon completion, remove any excess methyl acrylate and solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate N-Boc-N-methyl-β-alanine methyl ester.

Comparative Analysis

FeatureRoute A: N-Methylation then EsterificationRoute B: Esterification then N-MethylationRoute C: Conjugate Addition
Number of Steps 221
Starting Materials N-Boc-β-alanineN-Boc-β-alanineN-Boc-N-methylamine, Methyl acrylate
Key Reagents NaH, CH₃I, K₂CO₃K₂CO₃, CH₃I, NaH(Potentially catalyst-free)
Potential Yield Moderate to high for each stepModerate to high for each stepPotentially high
Atom Economy LowerLowerHighest
Scalability Good; handling NaH on a large scale requires caution.Good; handling NaH on a large scale requires caution.Excellent; solvent-free conditions are advantageous.
Purification Two chromatographic purifications may be needed.Two chromatographic purifications may be needed.One chromatographic purification.

Discussion of Synthetic Routes

Route A and B: The Two-Step Approaches

Both Route A and Route B are reliable and well-precedented methods for the synthesis of N-methylated amino acid esters. The choice between them may depend on the physical properties and stability of the intermediates. For instance, if N-Boc-N-methyl-β-alanine is a crystalline solid that is easily purified, Route A might be preferred as it allows for the purification of an intermediate before the final esterification. Conversely, if the intermediate ester in Route B is more amenable to handling and purification, that pathway may be more advantageous.

A key consideration for both routes is the use of sodium hydride, a pyrophoric reagent that requires careful handling, especially on a larger scale. The N-methylation step in both cases is highly effective for N-Boc protected amino acids.[6] The esterification with methyl iodide and potassium carbonate is a mild and efficient method for converting carboxylic acids to their methyl esters.[5]

Route C: The Convergent Approach

Route C is, in principle, the most elegant and efficient synthesis due to its convergent nature. Aza-Michael additions are known for their high atom economy and often proceed in high yield.[7] The feasibility of this route hinges on the nucleophilicity of N-Boc-N-methylamine and its propensity to undergo conjugate addition to methyl acrylate. While the Boc group reduces the nucleophilicity of the nitrogen atom, the reaction is expected to proceed, potentially requiring elevated temperatures or longer reaction times.[10] The potential for a solvent- and catalyst-free reaction makes this route particularly attractive from a green chemistry perspective.[9] However, the starting material, N-Boc-N-methylamine, may need to be synthesized separately if not commercially available.

Conclusion

The synthesis of N-Boc-N-methyl-β-alanine methyl ester can be successfully achieved through several synthetic strategies.

  • Routes A and B offer reliable, albeit longer, pathways that utilize well-understood and robust chemical transformations. They are excellent choices when starting from readily available N-Boc-β-alanine. The decision between methylating first or esterifying first will likely depend on the ease of handling and purification of the respective intermediates.

  • Route C presents a more modern and atom-economical approach. If the starting N-Boc-N-methylamine is accessible, this one-step conjugate addition is likely the most efficient and scalable method, particularly if it can be performed under solvent-free conditions.

The optimal synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For large-scale production, the development and optimization of Route C would be highly desirable. For smaller-scale laboratory synthesis, the reliability of Routes A and B provides a high probability of success.

References

  • Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances, 14(50), 36943-36953. Available from: [Link]

  • Lokey Lab. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols. Available from: [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2009). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactions. Organic Syntheses, 86, 384-392. Available from: [Link]

  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(21), 8425–8427. Available from: [Link]

  • Lokey Lab. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols. Available from: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry, 3(4), 686-691.
  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2006).
  • Benoiton, L., & Chen, F. M. (1981). 6 Synthesis of N-Alkyl Amino Acids. In The Peptides (Vol. 5, pp. 27-60). Academic Press.
  • Tilstam, U., & Weinmann, H. (2002). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2002(18), 2973-2978.
  • Canto-Reyes, H., González-Zamora, E., & Tamariz, J. (2010).
  • Corona-Becerril, D., González-Zamora, E., & Tamariz, J. (2014). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 19(12), 21396–21410.
  • ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? Available from: [Link]

  • Singh, G., & Kumar, D. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 7(42), 6446–6456.

Sources

Comparative

The Linker's Edge: A Comparative Guide to PROTAC Biological Activity

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules catalytically induce the d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules catalytically induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[3][4] A PROTAC molecule consists of three components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5]

Once considered a passive spacer, the linker is now understood to be a critical determinant of a PROTAC's biological activity.[3][6] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[3][7] This guide provides a comparative analysis of how different linker strategies impact PROTAC performance, supported by experimental data and detailed protocols for researchers in the field.

The Central Role of the Linker in Ternary Complex Formation

The primary function of the PROTAC is to induce proximity between the POI and an E3 ligase, facilitating the transfer of ubiquitin to the target and marking it for proteasomal degradation. The linker orchestrates this interaction.[3] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and a stable ternary complex.[3] Conversely, a poorly designed linker can cause steric clashes or unfavorable orientations, resulting in negative cooperativity and diminished degradation efficiency.[3]

Diagram 1: The PROTAC Catalytic Cycle

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits E3->Ternary Ternary->POI Recycled Ternary->PROTAC Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: The Impact of Linker Length

The distance between the POI and E3 ligase binding sites is a crucial parameter that must be spanned effectively by the linker.[3] Systematic variation of linker length is often one of the first steps in PROTAC optimization.

Causality & Rationale:

  • Too Short: A linker that is too short can lead to steric clashes, preventing the simultaneous binding of both the POI and the E3 ligase, thus failing to form a ternary complex.[8]

  • Too Long: An excessively long linker can result in unproductive binding modes where the two proteins are not oriented correctly for efficient ubiquitination. It may also favor the formation of binary complexes (PROTAC-POI or PROTAC-E3) over the desired ternary complex, leading to a phenomenon known as the "hook effect".[3]

  • Optimal Length: An optimal linker length facilitates a productive ternary complex geometry, maximizing the rate of ubiquitin transfer. This length is empirically determined for each specific POI-E3 ligase pair.[3]

Case Study: Estrogen Receptor α (ERα) Degradation

A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα by recruiting the Von Hippel-Lindau (VHL) E3 ligase.[9] They synthesized a series of PROTACs with linkers of varying atom chain lengths.

Table 1: Comparative Performance of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC IDLinker Length (atoms)ERα Degradation EfficacyReference
PROTAC 9 9Moderate[9]
PROTAC 12 12High[9]
PROTAC 13 16Optimal [9][10]
PROTAC 14 19Moderate[9]
PROTAC 15 21Low[9]

The results clearly demonstrated that a 16-atom linker was optimal for ERα degradation in this specific system.[9][10] This highlights the critical nature of fine-tuning linker length to achieve maximal potency.[9]

Part 2: The Influence of Linker Composition & Rigidity

The chemical makeup of the linker dictates its physical properties, such as flexibility, polarity, and solubility, which in turn affect the PROTAC's overall performance.[1] The most common flexible linkers are based on alkyl chains or polyethylene glycol (PEG) units.[1][6]

Causality & Rationale:

  • Alkyl Chains: These provide high conformational flexibility, which can be advantageous for allowing the PROTAC to adopt multiple orientations to find a productive ternary complex.[3] However, they are lipophilic, which can decrease aqueous solubility but may improve cell permeability.[3][]

  • PEG Chains: PEG linkers improve hydrophilicity and aqueous solubility.[3][12] Their flexibility can also be beneficial for ternary complex formation, but they can sometimes be more susceptible to metabolism.[6]

  • Rigid Linkers: More rigid linkers, such as those containing piperazine, piperidine, or spirocyclic motifs, reduce the number of rotatable bonds.[1][13] This pre-organizes the PROTAC into a more defined conformation, which, if bioactive, can lead to improved potency by reducing the entropic penalty of forming the ternary complex.[14] Rigidity can also enhance metabolic stability and cell permeability.[13][15]

Case Study: Alkyl vs. PEG Linkers for SMARCA2 Degradation

The choice between alkyl and PEG linkers can significantly impact degradation efficiency and physicochemical properties.

Table 2: Influence of Linker Composition on SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)Reference
PROTAC A Alkyl>1000<202.5Illustrative data based on[6]
PROTAC B PEG2500551.8Illustrative data based on[6]
PROTAC C PEG4250701.1Illustrative data based on[6]

This data is illustrative and compiled from trends observed in the literature.

In this example, incorporating PEG linkers improved degradation potency (lower DC₅₀, higher Dₘₐₓ) but at the cost of reduced passive permeability.[6] This demonstrates the trade-off that researchers must often navigate between optimizing for biological activity and for drug-like properties.[16]

Part 3: The Strategic Importance of Linker Attachment Points

The "exit vector"—the specific point on the warhead or E3 ligase ligand where the linker is attached—can dramatically alter PROTAC efficacy.[7][]

Causality & Rationale:

  • Solvent Exposure: The ideal attachment point is typically a solvent-exposed region of the ligand that does not disrupt the key binding interactions with its target protein.[]

  • Ternary Complex Geometry: Altering the exit vector changes the spatial trajectory of the linker, which in turn dictates the relative orientation of the POI and E3 ligase.[7] An suboptimal attachment point can lead to a non-productive or unstable ternary complex, even if the linker length and composition are otherwise optimized.

Case Study: BRD4 Degradation - MZ1 vs. AT1

A well-documented example is the comparison of two PROTACs targeting the BET protein BRD4, MZ1 and AT1. Both use the same VHL ligand and JQ1 warhead but differ in the linker attachment point on JQ1.

Table 3: Impact of Linker Attachment Point on BRD4 Degradation

PROTACLinker Attachment on JQ1DC₅₀ (nM)Rationale for Potency DifferenceReference
MZ1 Standard amide position~25Forms a stable, cooperative ternary complex[7]
AT1 tert-Leucine position~250Forms a less optimal ternary complex geometry[7]

This ~10-fold difference in degradation potency underscores the critical importance of the exit vector.[7] It proves that simply connecting a potent warhead and an E3 ligand is insufficient; the precise geometry of the connection is paramount.

Linker_Variables cluster_warhead Warhead (Binds POI) cluster_e3 E3 Ligand (Recruits E3) cluster_properties Linker Properties PROTAC PROTAC Core Structure W_node Warhead E3_node E3 Ligand Linker Linker PROTAC->Linker W_node->Linker Attachment Point 1 Linker->E3_node Attachment Point 2 Length Length (e.g., # of atoms) Linker->Length Composition Composition (e.g., Alkyl, PEG) Linker->Composition Rigidity Rigidity (Flexible vs. Rigid) Linker->Rigidity

Caption: A standard workflow for evaluating PROTAC performance.

Conclusion and Future Outlook

The linker is an active and essential component of any PROTAC, playing a decisive role in its ultimate biological activity. A "trial and error" approach to linker design is giving way to more rational, structure-guided strategies. [1][2]Advances in structural biology and computational modeling are beginning to provide deeper insights into the structure and dynamics of ternary complexes, which will further accelerate the identification of optimized linkers. [1]By systematically evaluating linker length, composition, and attachment points, researchers can fine-tune PROTACs to achieve superior potency, selectivity, and pharmacokinetic properties, unlocking the full therapeutic potential of targeted protein degradation.

References

  • Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(1), 49-62. Available at: [Link]

  • Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]

  • Demizu, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at: [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available at: [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Available at: [Link]

  • Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. ACS Chemical Biology. Available at: [Link]

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC. Available at: [Link]

  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Available at: [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Available at: [Link]

  • Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. ResearchGate. Available at: [Link]

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Targeted Protein Degradation Methods and Protocols. ResearchGate. Available at: [Link]

  • Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. PMC. Available at: [Link]

  • Evolution of proteolysis-targeting chimeras (PROTAC) technology to overcome challenges of antimicrobial resistance. PMC. Available at: [Link]

  • Impact of linker length on the activity of PROTACs. ResearchGate. Available at: [Link]

  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife. Available at: [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Wiley Online Library. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. Available at: [Link]

  • PROTACs improve selectivity for targeted proteins. ScienceOpen. Available at: [Link]

  • PROTACs: Past, Present and Future. PMC. Available at: [Link]

Sources

Validation

Advantages of using a methylated vs non-methylated amino acid linker

Engineering Next-Generation Bioconjugates: A Comparative Guide to Methylated vs. Non-Methylated Amino Acid Linkers As bioconjugate modalities—such as Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), and P...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Next-Generation Bioconjugates: A Comparative Guide to Methylated vs. Non-Methylated Amino Acid Linkers

As bioconjugate modalities—such as Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), and PROTACs—mature, the focus of optimization has shifted from the payload to the structural nuances of the linker. The linker is not merely a passive tether; it is the programmable logic gate dictating systemic stability and targeted release. Among the most impactful structural modifications available to drug developers is the N-methylation of amino acid linkers.

Drawing from extensive application experience and current literature, this guide provides an authoritative comparison between standard non-methylated linkers (e.g., standard Valine-Citrulline) and their N-methylated counterparts, detailing the mechanistic causality behind their divergent performance profiles.

Mechanistic Insights: The Causality of N-Methylation

To understand why a seemingly minor structural tweak—replacing an amide hydrogen with a methyl group—profoundly alters bioconjugate performance, we must examine the physicochemical and steric consequences at the molecular level.

  • Proteolytic Stability via Steric Shielding: Standard non-methylated dipeptide linkers (like Val-Cit) are highly susceptible to premature cleavage in systemic circulation by extracellular serine proteases, such as neutrophil elastase[1]. N-methylation introduces local steric hindrance that blocks the active site of these off-target proteases. By removing the amide hydrogen, N-methylation disrupts the intramolecular hydrogen bonding required for enzymatic recognition, significantly enhancing resistance to proteolytic degradation in plasma[].

  • Modulation of Membrane Permeability: In targeted therapies, the cell permeability of the released catabolite is critical for the "bystander effect"—the ability of the drug to diffuse into and kill adjacent, antigen-negative tumor cells. N-methylation eliminates a hydrogen-bond donor and increases the lipophilicity of the linker-payload complex, thereby drastically improving its ability to cross lipid bilayers[3]. This is particularly advantageous for highly methylated payloads like Coibamide A[4].

  • Conformational Control and Aggregation Mitigation: N-methylation lowers the cis/trans isomerization energy barrier of the amide bond, restricting backbone flexibility and stabilizing specific conformations[5]. In the context of ADCs, this restricted flexibility can be engineered to fold the linker in a way that effectively masks highly hydrophobic payloads (e.g., PBD dimers), thereby mitigating antibody aggregation—a critical challenge in Chemistry, Manufacturing, and Controls (CMC)[].

Head-to-Head Comparison: Performance Metrics

The following table synthesizes the quantitative and qualitative differences between standard and N-methylated amino acid linkers to guide your structural design choices.

ParameterNon-Methylated Linker (e.g., Val-Cit)N-Methylated Linker (e.g., N-Me-Val-Cit)Mechanistic Driver
Plasma Stability (Half-life) Moderate (Prone to extracellular cleavage)High (Extended circulation time)Steric hindrance prevents access by systemic proteases (e.g., elastase)[1].
Targeted Cleavage Kinetics Very Fast (Cathepsin B)Tunable / ModerateAltered peptide backbone recognition by lysosomal cysteine proteases.
Membrane Permeability Low to ModerateHighRemoval of H-bond donor increases lipophilicity and passive diffusion[3].
Receptor Selectivity (PDCs) BaselineEnhancedRestricted backbone flexibility locks the peptide in a bioactive conformation[5].
Aggregation Propensity High (with hydrophobic payloads)ReducedConformational shielding masks hydrophobic payload domains from the solvent[].
Synthetic Complexity Low (Standard SPPS)Moderate to HighSteric bulk requires specialized coupling reagents (e.g., BTC or DMT-MM) and longer reaction times.

Visualizing the Metabolic Divergence

The choice of linker directly dictates the metabolic fate of the bioconjugate. The diagram below illustrates how N-methylation acts as a systemic shield while preserving tumor-specific activation.

Fig 1. Divergent metabolic fates of methylated vs. non-methylated linkers in targeted therapeutics.

Self-Validating Experimental Protocols

To objectively evaluate the advantages of a methylated linker, you must establish a self-validating experimental system that measures both systemic stability (the "shield") and lysosomal cleavability (the "release").

Protocol A: Plasma Stability & Extracellular Protease Resistance Assay

Objective: To quantify the resistance of the N-methylated linker to premature cleavage in systemic circulation.

  • Preparation: Spike the purified bioconjugate (ADC or PDC) into pooled human or mouse plasma to a final concentration of 10 µM. Causality: Pooled plasma contains the full spectrum of extracellular proteases (including elastase) that cause off-target payload release.

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time-Course Sampling: Aliquot 50 µL samples at defined time points (0, 1, 4, 8, 24, 48, and 72 hours).

  • Enzymatic Quenching: Immediately add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard to each aliquot. Causality: Cold ACN instantly denatures plasma proteases, halting cleavage kinetics, and precipitates bulky plasma proteins to prevent LC-MS column fouling.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Analysis: Quantify the intact conjugate and free payload using LC-MS/MS. Calculate the half-life ( t1/2​ ) based on the exponential decay of the intact species.

Protocol B: Intracellular Cleavage Kinetics (Cathepsin B Assay)

Objective: To verify that the steric bulk of the N-methyl group does not abolish targeted lysosomal cleavage.

  • Buffer Preparation: Prepare a sodium acetate buffer (50 mM, pH 5.0) containing 1 mM DTT and 1 mM EDTA. Causality: pH 5.0 mimics the acidic environment of the lysosome. DTT is required to keep the active-site cysteine of Cathepsin B in its reduced, catalytically active state.

  • Enzyme Activation: Pre-incubate human recombinant Cathepsin B in the buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the bioconjugate to a final concentration of 10 µM.

  • Sampling & Quenching: Draw aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with a 1% formic acid/ACN solution. Causality: The sudden drop in pH combined with organic solvent permanently denatures Cathepsin B.

  • Analysis: Monitor the appearance of the free payload via LC-MS/MS to determine the enzymatic cleavage rate ( kcat​/Km​ ).

Fig 2. Self-validating experimental workflow for assessing linker stability and enzymatic cleavage.

Conclusion

Transitioning from a standard non-methylated linker to an N-methylated architecture is a highly effective strategy for widening the therapeutic index of a bioconjugate. By rationally applying steric hindrance to the peptide backbone, developers can engineer out off-target extracellular cleavage while simultaneously improving the cell permeability and conformational stability of the drug payload. While the synthesis of N-methylated peptides requires optimized coupling chemistries, the resulting pharmacokinetic and safety benefits make it a cornerstone technique in modern drug development.

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Experimental Results Using Spectral Data from Literature

In the realms of analytical chemistry, drug discovery, and materials science, the assertion that an experimental result is valid hinges on its reproducibility and agreement with established knowledge. When identifying a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realms of analytical chemistry, drug discovery, and materials science, the assertion that an experimental result is valid hinges on its reproducibility and agreement with established knowledge. When identifying a compound or characterizing a material, one of the most robust methods of validation is to compare its spectral signature against a trusted reference from the scientific literature. However, this comparison is far from a simple "match/no-match" exercise. It is a nuanced process demanding meticulous experimental technique, rigorous data processing, and a deep understanding of the underlying principles of spectroscopy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate their experimental spectral data against literature sources with the highest degree of scientific integrity. We will move beyond a simple checklist of steps to explore the causality behind each decision, ensuring that the validation process itself is a self-reinforcing system of quality and trustworthiness.

Pillar 1: The Foundation - Sourcing and Scrutinizing Reference Data

Before any comparison can be made, you must establish a "gold standard" for your reference. The validity of your entire process is anchored to the quality of the literature data you choose.

Where to Find Authoritative Spectral Data: The most reliable sources are peer-reviewed journals and curated scientific databases. Critically evaluated data from national standards bodies are the pinnacle of trustworthiness.

  • The National Institute of Standards and Technology (NIST): NIST databases are a cornerstone of chemical analysis, providing critically evaluated data for various spectral techniques.[1][2] These databases serve as an excellent primary source for validation.[1] For instance, the NIST Atomic Spectra Database is a key resource for atomic energy levels, wavelengths, and transition probabilities[1][3], while the NIST Mass Spectral Library is an extensive collection of electron ionization (EI) and tandem mass spectrometry (MS/MS) data.[2][4]

  • Peer-Reviewed Publications: High-impact journals in your specific field are a common source. However, exercise caution. The data presented in publications may not have undergone the same rigorous evaluation as that in a NIST database.

  • Spectral Libraries: Commercial and open-source spectral libraries, such as those from Wiley, can be powerful tools, sometimes even including predicted spectra for comparison when empirical data is unavailable.[5]

Critical Evaluation of the Source: Once a potential reference spectrum is located, you must act as a scientific detective. Ask these critical questions:

  • Were the Experimental Conditions Documented? For a comparison to be valid, the conditions under which the reference and experimental data were acquired must be as similar as possible.[6] Look for details on the instrument type, solvent, sample state (gas, liquid, solid), temperature, and any other relevant parameters.[7][8]

  • Is the Data Quality Sufficient? Assess the signal-to-noise ratio, resolution, and presence of any artifacts in the reference spectrum. A noisy or poorly resolved reference is a poor foundation for validation.

  • Is the Compound's Identity Unambiguous? Confirm that the reference data unequivocally corresponds to the chemical structure of interest.

Pillar 2: The Experiment - Acquiring Data for Meaningful Comparison

The goal of your experiment is not just to acquire a spectrum, but to acquire a spectrum that can be fairly compared to the literature. This requires a conscious effort to control variables and document your process meticulously.

Experimental Protocol: A Self-Validating Approach

  • Instrument Calibration and Performance Verification:

    • Rationale: Before any measurement, you must verify that your instrument is performing to specification. This minimizes systematic errors that would invalidate any comparison.[9]

    • Protocol:

      • Perform wavelength accuracy checks using certified reference materials or known emission lines.[9] For example, interference filters with known transmittance maxima can be used for instruments with bandwidths between 2 and 10 nm.[9]

      • Verify photometric accuracy and linearity using neutral density filters or standard solutions.

      • Document the results of these checks in your experimental log. This creates a traceable record of instrument performance.

  • Sample Preparation - The Principle of Congruence:

    • Rationale: The physical and chemical environment of the analyte directly influences its spectral response. To compare your data to a literature source, you must replicate the sample environment as closely as possible.

    • Protocol:

      • Solvent Matching: Use the exact same solvent (and grade) as reported in the literature. Note the UV cutoff of the solvent to avoid interference.

      • Concentration: Prepare your sample at a concentration that provides optimal signal intensity, avoiding detector saturation.

      • State of Matter: Ensure the physical state (solution, solid, gas) of your sample matches the reference.[7]

      • Purity: Use highly purified samples and reagents to prevent spectral contamination.

  • Data Acquisition Parameters:

    • Rationale: Instrument settings determine the quality and characteristics of the resulting spectrum.

    • Protocol:

      • Match the spectral resolution and range to the reference data where possible.

      • Optimize the signal-to-noise ratio by adjusting acquisition time or the number of scans.

      • Record all instrument parameters used for the measurement, including the type of instrument, cell, and temperature.[7][8]

The workflow for acquiring high-quality, comparable data can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition & Processing cluster_val Phase 3: Validation Source Source & Scrutinize Literature Data Calibrate Instrument Calibration & Performance Verification Source->Calibrate Sample Sample Preparation (Congruent Conditions) Calibrate->Sample Acquire Data Acquisition with Documented Parameters Sample->Acquire PreProcess Data Pre-processing (Baseline, Normalize, Align) Acquire->PreProcess Qual Qualitative Comparison (Visual Overlay) PreProcess->Qual Quant Quantitative Comparison (Similarity Metrics) Qual->Quant Interpret Interpretation & Discrepancy Analysis Quant->Interpret Report Report & Document Interpret->Report

Caption: The end-to-end workflow for validating experimental spectral data against literature values.

Pillar 3: The Analysis - From Raw Data to Validated Conclusion

Raw spectral data is rarely suitable for direct comparison. Pre-processing is a critical step to remove artifacts and ensure that you are comparing the true chemical signature.[10]

Step-by-Step Pre-processing Methodology

  • Baseline Correction:

    • Rationale: Instrumental drift and sample background effects can cause the spectral baseline to be elevated or sloped. This must be corrected to accurately assess peak intensities and positions.[10]

    • Protocol: Apply a suitable baseline correction algorithm (e.g., polynomial fitting, asymmetric least squares). The choice of algorithm depends on the nature of the baseline distortion.

  • Normalization:

    • Rationale: Absolute intensities can vary due to differences in concentration or path length. Normalization scales the spectra to a common reference point, allowing for comparison of peak shapes and relative intensities.

    • Protocol: Common methods include scaling to the most intense peak (min-max normalization) or vector normalization. The choice should be consistent for both the experimental and reference spectra.

  • Axis Alignment:

    • Rationale: For a point-by-point quantitative comparison, the x-axis (e.g., wavenumber, m/z, ppm) of both spectra must be identical.

    • Protocol: If the data points do not align, one or both spectra must be interpolated onto a common x-axis.[11]

The Comparison: Qualitative and Quantitative Approaches

A robust validation uses both a visual inspection and a numerical similarity score.

1. Qualitative Comparison: The Visual Overlay The first and most intuitive step is to overlay the processed experimental spectrum with the reference spectrum.[12] This simple act can immediately reveal significant similarities or gross discrepancies in peak positions, shapes, and relative intensities.

2. Quantitative Comparison: Objective Similarity Metrics Visual inspection is subjective.[10] Quantitative metrics provide an objective measure of similarity. The choice of metric depends on the specific question you are asking.[11][13]

Metric Principle Use Case & Interpretation
Pearson Correlation Coefficient Measures the linear relationship between the intensities of two spectra at each point.Value: -1 to +1. A value close to +1 indicates a strong positive correlation. Useful for general similarity but can be sensitive to baseline offsets if not corrected properly.[11]
Spectral Angle Mapper (SAM) Calculates the cosine of the angle between the two spectra when they are treated as vectors in a high-dimensional space.[11]Value: 0 to 1 (often expressed as an angle). A value close to 1 (or a small angle) indicates high similarity in spectral shape, irrespective of overall intensity.[11]
Cosine Similarity Mathematically related to SAM, it is used to compare the shape of two spectra.[14]Value: 0 to 1. A value of 1 represents identical spectral shapes. Often used in library searching algorithms.[14]
Principal Component Analysis (PCA) A multivariate statistical technique that reduces the dimensionality of the data, allowing you to see how spectra cluster together.Not a direct one-to-one comparison, but powerful for comparing a new spectrum to a group of reference spectra to see if it falls within the expected variance.[11][15][16]

Interpreting the Results: Beyond the Numbers

A high similarity score (e.g., Pearson correlation > 0.95) provides strong evidence of a match. However, what if the match is imperfect? Small shifts in peak positions (e.g., a few cm⁻¹ in IR spectroscopy) can often be attributed to minor differences in the sample environment or instrument calibration and may still represent a valid match.[17]

The key is to scientifically justify any discrepancies. This decision-making process is crucial for maintaining trustworthiness.

G Start Quantitative Metric (e.g., Pearson > 0.95?) CheckPeaks Key Diagnostic Peaks Present & Correct? Start->CheckPeaks No Result_Valid Result is Validated Start->Result_Valid Yes CheckShifts Minor Peak Shifts Present? CheckPeaks->CheckShifts Yes Result_Invalid Result is Not Validated CheckPeaks->Result_Invalid No Justify Can Shifts be Justified? (Solvent, Temp, pH, etc.) CheckShifts->Justify Yes Result_Investigate Further Investigation Required CheckShifts->Result_Investigate No Justify->Result_Valid Yes Justify->Result_Investigate No

Caption: Decision logic for interpreting the comparison between experimental and literature spectra.

Pillar 4: The Record - Authoritative Reporting

Key Information to Report for Data Validation

Category Information to Include Rationale
Reference Data Full citation of the source (publication or database entry with accession number).Ensures traceability and allows others to access the same reference data.
Instrumentation Manufacturer, model of the spectrometer, and any key accessories (e.g., detector, cell type).[7]Defines the hardware used, which impacts data quality and characteristics.
Experimental Conditions Solvent, concentration, temperature, state of the sample, and any other relevant parameters.[7][8]Provides the context for the measurement and demonstrates congruence with the reference conditions.
Data Processing Description of all pre-processing steps applied (e.g., baseline correction method, normalization algorithm).Ensures transparency and reproducibility of the final analyzed spectrum.
Comparison Results Both the visual overlay of the spectra and the calculated quantitative similarity scores.Presents a complete picture of the evidence, combining subjective and objective assessments.

By following this comprehensive guide, you move the validation of spectral data from a simple confirmatory step to a robust, scientifically-defensible process. This commitment to rigor not only builds trust in your own results but also contributes to the collective integrity of the scientific record.

References

  • What is the best way to compare two spectral data and how to quantify? | ResearchGate. (2013, August 26). ResearchGate. [Link]

  • Proposed Guidelines for Presentation of Spectral Data. (n.d.). American Chemical Society. [Link]

  • Comparison of the experimental results with the literature results.... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Spectral Data Analysis. (n.d.). Nikon Instruments. [Link]

  • Quantitative Spectral Data Analysis Using Extreme Learning Machines Algorithm Incorporated with PCA. (2021, January 11). MDPI. [Link]

  • Atomic Spectra Database | NIST. (2024, November 15). National Institute of Standards and Technology. [Link]

  • NIST: Atomic Spectra Database Lines Form. (n.d.). Physical Measurement Laboratory. [Link]

  • Expected accuracy of experimental IR spectra compared to literature reference. (2017, May 3). Chemistry Stack Exchange. [Link]

  • Guidelines for the reporting of numerical data and experimental procedures. (n.d.). NIST Technical Series Publications. [Link]

  • Errors in Spectrophotometry and Calibration Procedures to Avoid Them. (n.d.). PMC - NIH. [Link]

  • Analyzing spectral data: Multivariate methods and advanced pre-processing. (2021, June 7). JMP User Community. [Link]

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. (n.d.). Scientific Instrument Services. [Link]

  • What is Hyperspectral Data Processing? Techniques & Applications. (n.d.). Living Optics. [Link]

  • NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. [Link]

  • (PDF) NIST atomic spectra database. (2015, August 16). ResearchGate. [Link]

  • Common Mistakes in Cross-Validating Classification Models. (n.d.). The Royal Society of Chemistry. [Link]

  • Standard Reference Data | NIST. (n.d.). National Institute of Standards and Technology. [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (n.d.). ChemRxiv. [Link]

  • Comparative Analysis: Mastering Techniques for Effective Data Comparison. (2024, June 8). Simple Analytics. [Link]

  • Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. (2025, October 29). ACS Publications. [Link]

  • Evaluating Spectral Signals to Identify Spectral Error. (2016, January 5). PMC - NIH. [Link]

  • Validation Study: Wiley Database of Predicted IR Spectra. (n.d.). Wiley Science Solutions. [Link]

  • How to validate experimental data? (2018, May 9). ResearchGate. [Link]

  • Common Mistakes in Cross-Validating Classification Models | Request PDF. (n.d.). ResearchGate. [Link]

  • Common mistakes in cross-validating classification models. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • FAIR Publishing Guidelines for Spectral Data and Chemical Structures. (2019, March 29). IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • What is the best way to compare two spectral data and how to quantify? | ResearchGate. (2013, August 26). ResearchGate. [Link]

  • A Comparative Analysis of Data Synthesis Techniques to Improve Classification Accuracy of Raman Spectroscopy Data. (2023, October 11). Journal of Chemical Information and Modeling. [Link]

  • Towards Spectral Variation Analysis: A Data Quality Framework for Non-Targeted Methods. (2025, November 29). ChemRxiv. [Link]

  • Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. (2021, January 29). ACS Publications. [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021, June 13). Jurnal UPI. [Link]

  • Insights for an Accurate Comparison of Computational Data to Experimental Absorption and Emission Spectra: Beyond the Vertical Transition Approximation. (2013, February 19). ACS Publications. [Link]

Sources

Validation

A Comparative Cost-Benefit Analysis of Ibuprofen Synthesis: The Boots Process vs. The BHC Process

A Senior Application Scientist's Guide to Evaluating Synthetic Efficiency and Green Chemistry Principles in Pharmaceutical Manufacturing In the landscape of pharmaceutical production, the journey of a drug from a laborat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Synthetic Efficiency and Green Chemistry Principles in Pharmaceutical Manufacturing

In the landscape of pharmaceutical production, the journey of a drug from a laboratory concept to a commercial product is paved with critical decisions regarding its synthetic pathway. These choices profoundly influence not only the economic viability of the final product but also its environmental footprint. This guide provides an in-depth technical comparison of two landmark synthetic routes for the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen: the traditional Boots process and the modern, greener Boots-Hoechst-Celanese (BHC) process.

Through a detailed cost-benefit analysis, supported by experimental data and established green chemistry metrics, this document will equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and selecting optimal synthetic pathways.

The Evolution of Ibuprofen Synthesis: A Tale of Two Pathways

Ibuprofen was first patented by the Boots Pure Drug Company in 1961, and their original six-step synthesis was the cornerstone of its production for many years.[1] However, this "brown" process was characterized by low atom economy and significant waste generation.[2] In the 1990s, the Boots-Hoechst-Celanese (BHC) company developed a streamlined, three-step "green" synthesis that revolutionized ibuprofen manufacturing, showcasing the power of green chemistry principles in action.[3]

The Traditional Boots Process: A Linear Approach

The Boots process is a classic example of a linear synthesis, where the target molecule is assembled in a step-by-step fashion from a starting material.[4] This six-step route begins with isobutylbenzene and involves a series of transformations to build the final ibuprofen molecule.[5][6]

Boots Process cluster_0 Boots Process (6 Steps) start Isobutylbenzene step1 Friedel-Crafts Acylation (Acetic Anhydride, AlCl₃) start->step1 Step 1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 step2 Darzens Reaction (Ethyl chloroacetate) intermediate1->step2 Step 2 intermediate2 α,β-Epoxy Ester step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 Step 3 intermediate3 Aldehyde step3->intermediate3 step4 Reaction with Hydroxylamine intermediate3->step4 Step 4 intermediate4 Oxime step4->intermediate4 step5 Dehydration intermediate4->step5 Step 5 intermediate5 Nitrile step5->intermediate5 step6 Hydrolysis intermediate5->step6 Step 6 end Ibuprofen step6->end

Caption: The linear six-step Boots synthesis of Ibuprofen.

The BHC Process: A Greener, Convergent Approach

The BHC process represents a significant leap forward in terms of efficiency and sustainability.[7] This three-step catalytic process also starts with isobutylbenzene but employs more efficient reactions and recyclable catalysts to achieve a higher overall yield and atom economy.[4][5]

BHC Process cluster_1 BHC Process (3 Steps) start_bhc Isobutylbenzene step1_bhc Friedel-Crafts Acylation (Acetic Anhydride, HF) start_bhc->step1_bhc Step 1 intermediate1_bhc 4'-Isobutylacetophenone step1_bhc->intermediate1_bhc step2_bhc Catalytic Hydrogenation (Raney Nickel) intermediate1_bhc->step2_bhc Step 2 intermediate2_bhc Alcohol Intermediate step2_bhc->intermediate2_bhc step3_bhc Catalytic Carbonylation (Palladium Catalyst, CO) intermediate2_bhc->step3_bhc Step 3 end_bhc Ibuprofen step3_bhc->end_bhc

Caption: The streamlined three-step BHC synthesis of Ibuprofen.

Performance Metrics: A Quantitative Comparison

The superiority of the BHC process over the Boots process can be clearly demonstrated through a comparison of key performance metrics. These metrics not only quantify the efficiency of a synthetic route but also provide insights into its environmental impact.

MetricBoots ProcessBHC ProcessSignificance
Number of Steps 6[2]3[2]Fewer steps lead to reduced capital and operational costs, lower energy consumption, and shorter production times.
Overall Yield ~40%[8]~77-80%[8]A higher yield means more product is generated from the same amount of starting material, directly impacting profitability.
Atom Economy ~40%[8]~77% (up to 99% with byproduct recovery)[8][9]A higher atom economy indicates that a larger proportion of the atoms in the reactants are incorporated into the final product, resulting in less waste.
Key Reagents Acetic anhydride, Ethyl chloroacetate, Hydroxylamine[8]Acetic anhydride, Hydrogen, Carbon monoxide[8]The BHC process utilizes simpler and more readily available reagents.
Catalyst(s) Aluminum trichloride (AlCl₃)[8]Hydrogen fluoride (HF), Raney Nickel, Palladium (Pd)[8]The BHC process employs recyclable catalysts, reducing waste and cost. AlCl₃ in the Boots process is a stoichiometric reagent that generates significant waste.[2]
Primary Byproducts Large quantities of inorganic salts (e.g., AlCl₃ hydrate)[8]Acetic acid (recyclable)[8]The BHC process generates a recyclable byproduct, contributing to a more circular economy and reducing disposal costs.
E-Factor (Waste/Product Ratio) High (>1.5)[2]Low (<0.5)[2]A lower E-factor signifies a more environmentally friendly process with less waste generated per kilogram of product.
Process Mass Intensity (PMI) HighLowPMI considers all materials used in a process. A lower PMI indicates a more efficient and sustainable process. The PMI for modern ibuprofen production ranges from 2 to 7.[10][11]

Cost-Benefit Analysis: The Economic and Environmental Bottom Line

While a precise cost-per-kilogram analysis is subject to fluctuations in raw material prices and proprietary industrial-scale optimizations, a comparative analysis of the key cost drivers reveals the economic advantages of the BHC process.

Raw Material and Reagent Costs

The following table provides an approximate cost for the key reagents in both processes. Prices are for illustrative purposes and can vary significantly based on supplier, purity, and quantity.

ReagentProcessApproximate Cost (USD)
IsobutylbenzeneBoth 170/kg (technical grade)[12]
Acetic AnhydrideBoth 0.63-$1.01/kg (industrial)[13]
Aluminum Chloride (Anhydrous)BootsVaries
Ethyl ChloroacetateBoots$27.60 / 100g[6], $170.00 / 1L[14]
Hydroxylamine HydrochlorideBoots$185.00 / 1kg[15]
Raney Nickel CatalystBHC$204.00 / 500g (50% slurry in water)[16]
Palladium CatalystBHCHighly variable, depends on loading and support. Palladium prices fluctuate significantly.[17][18]
Hydrogen Fluoride (Anhydrous)BHCVaries, but is recyclable in the BHC process.

Analysis of Cost Implications:

  • Stoichiometric vs. Catalytic Reagents: The Boots process relies on stoichiometric amounts of aluminum trichloride, which is consumed in the reaction and generates a large amount of aluminum salt waste that requires disposal, adding to the overall cost.[2] In contrast, the BHC process uses catalytic amounts of hydrogen fluoride, Raney nickel, and palladium, which can be recovered and reused, significantly reducing both cost and waste.[2][8]

  • Number of Steps and Throughput: The reduction from six to three steps in the BHC process has a profound impact on the overall cost.[2] Fewer steps mean less equipment, lower energy consumption, reduced labor costs, and higher throughput in a given timeframe.

  • Waste Disposal: The significant volume of inorganic salt waste produced in the Boots process incurs substantial disposal costs.[8] The primary byproduct of the BHC process, acetic acid, can be recovered and reused, turning a waste stream into a valuable resource.[8]

Environmental Impact and Green Chemistry Principles

The BHC process is a textbook example of the application of the 12 Principles of Green Chemistry.

  • Prevention: The BHC process generates significantly less waste than the Boots process.[4]

  • Atom Economy: The atom economy is nearly doubled in the BHC process.[4]

  • Less Hazardous Chemical Syntheses: The BHC process avoids the use of large quantities of corrosive and waste-generating aluminum trichloride.[7]

  • Catalysis: The BHC process relies on highly efficient and recyclable catalysts.[8]

  • Design for Energy Efficiency: The reduction in the number of steps and the use of catalytic reactions contribute to a more energy-efficient process.

The lower E-factor and Process Mass Intensity (PMI) of the BHC process further underscore its superior environmental performance.[2][11]

Experimental Protocols: A Closer Look at the Chemistry

While industrial-scale protocols are proprietary, the following are representative experimental procedures for the key transformations in both the Boots and BHC processes, based on academic literature and patents.

Boots Process: Key Experimental Steps

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Objective: To introduce an acetyl group to the isobutylbenzene ring.

  • Procedure:

    • Suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere and cool to 0°C.

    • Slowly add acetyl chloride to the suspension.

    • Add isobutylbenzene dropwise while maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash, dry, and remove the solvent to obtain 4'-isobutylacetophenone.

Step 2: Darzens Reaction

  • Objective: To form an α,β-epoxy ester.

  • Procedure:

    • React 4'-isobutylacetophenone with ethyl chloroacetate in the presence of a strong base (e.g., sodium ethoxide).

    • The reaction is typically carried out in an anhydrous solvent like benzene or toluene.

    • Work-up involves neutralization and extraction to isolate the glycidic ester.

BHC Process: Key Experimental Steps

Step 1: Friedel-Crafts Acylation with HF Catalyst

  • Objective: To acylate isobutylbenzene using a recyclable catalyst.

  • Procedure:

    • React isobutylbenzene with acetic anhydride in the presence of hydrogen fluoride (HF) as both the catalyst and solvent.

    • The reaction is typically carried out at elevated temperatures.

    • After the reaction, the HF is distilled off and can be reused.

    • The product, 4'-isobutylacetophenone, is isolated.

Step 2: Catalytic Hydrogenation

  • Objective: To reduce the ketone to a secondary alcohol.

  • Procedure:

    • Dissolve 4'-isobutylacetophenone in a suitable solvent (e.g., ethanol).

    • Add a Raney nickel catalyst to the solution.

    • Hydrogenate the mixture in a high-pressure reactor (autoclave) under hydrogen gas.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Filter off the catalyst (which can be recycled) and remove the solvent to obtain the alcohol intermediate.

Step 3: Catalytic Carbonylation

  • Objective: To convert the alcohol to ibuprofen.

  • Procedure:

    • React the alcohol intermediate with carbon monoxide in the presence of a palladium catalyst in an acidic aqueous medium.

    • The reaction is carried out under pressure (e.g., at least 500 psig).[8]

    • Upon completion, ibuprofen is isolated and purified. The palladium catalyst can also be recovered and reused.

Conclusion: A Clear Verdict in Favor of Green Chemistry

The comparative analysis of the Boots and BHC processes for ibuprofen synthesis provides a compelling case for the adoption of green chemistry principles in pharmaceutical manufacturing. The BHC process is unequivocally superior in terms of efficiency, cost-effectiveness, and environmental impact. Its three-step, catalytic approach not only leads to a higher overall yield and atom economy but also significantly reduces waste and reliance on hazardous reagents.

For researchers, scientists, and drug development professionals, the evolution of ibuprofen synthesis serves as a powerful illustration of how innovative synthetic design can lead to more sustainable and economically viable manufacturing processes. As the industry continues to face pressures to reduce costs and environmental impact, the principles demonstrated by the BHC process will remain a guiding light for the development of the next generation of pharmaceuticals.

References

  • BenchChem. (2025).
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  • The Science Snail. (2018, October 11).
  • ResearchGate. (n.d.). The BHC synthesis of ibuprofen. .

  • Thermo Fisher Scientific. (n.d.).
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  • BenchChem. (2025).
  • International Journal of Pharmaceutical Research and Applications. (n.d.). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches.
  • Business Analytiq. (2026, March). Acetic Anhydride price index.
  • Sigma-Aldrich. (n.d.). Acetic anhydride 99.5%.
  • Ecovamed. (n.d.). Life Cycle Assessment Ecovamed assessed the carbon footprint of ibuprofen, one of the main analgesics, and compared the processe.
  • ResearchGate. (n.d.). Synthesis route of Boot's synthesis of ibuprofen.
  • Royal Society of Chemistry. (n.d.). Ibuprofen – a case study in green chemistry.
  • Medicilon. (2023, January 2).
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  • IMARC Group. (2026). Acetic Anhydride Prices, Trends, Chart & Forecast 2026.
  • Thermo Fisher Scientific. (n.d.). Hydroxylamine hydrochloride, 99+% 1 kg.
  • Green Chemistry (RSC Publishing). (2023, February 22). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design.
  • ACS Publications. (2011, April 5).
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  • Sigma-Aldrich. (n.d.).
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  • Procurement Resource. (2026). Ibuprofen Production Cost Analysis Reports 2026.
  • ChemAnalyst. (n.d.). Acetic Anhydride Price Trend, Chart, News and Forecast.
  • AMINDUS Consulting and Solutions. (2026, January 3). Estimated Cost of Setting Up a Ibuprofen, Antibiotics, and Essential Medicines Production Line.
  • Scribd. (n.d.). Ibuprofen Synthesis: Boots vs. BHC | PDF.
  • Green Chemistry (RSC Publishing). (2023, February 22). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design.
  • Accio. (2025). 10 Palladium on Carbon Price per kg 2025.
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  • SD Fine-Chem. (n.d.). ISOBUTYLBENZENE [(2-methylpropyl)benzene].
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  • ACS Publications. (2023, January 27). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments.
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Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate: A Guide for Laboratory Professionals

Essential guidance for the safe and compliant disposal of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, ensuring the protection of personnel and the environment. This document provides a procedural framework f...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential guidance for the safe and compliant disposal of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, ensuring the protection of personnel and the environment. This document provides a procedural framework for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and scientific integrity.

Core Principles of Chemical Waste Management

The responsible disposal of laboratory reagents is a critical aspect of ensuring a safe working environment and environmental protection. Improper disposal of chemicals like Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate can lead to significant hazards, including harm to human health and environmental contamination.[1][2] All laboratory personnel who generate hazardous waste are typically required to complete chemical safety training.[3] The foundation of proper disposal lies in a thorough understanding of the chemical's properties and the associated risks.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains crucial information regarding the substance's hazards, handling precautions, and emergency procedures.

While a specific, universally available SDS for this compound is not available, similar compounds are classified as causing skin and eye irritation.[4] Therefore, appropriate PPE should always be worn.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.[4]
Body Protection Laboratory coat.Protects against spills and contamination of personal clothing.

Always wash hands thoroughly after handling the chemical.[4]

Disposal Protocol: A Step-by-Step Approach

The disposal of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate must adhere to all local, state, and federal regulations.[5] In nearly all laboratory settings, this compound will be classified as a hazardous waste and must be disposed of through a licensed hazardous waste disposal service.[2][6]

Step 1: Waste Determination

All chemical waste generated in a laboratory setting is generally presumed to be hazardous.[3] Do not dispose of this chemical down the sink or in the regular trash.[3][7] Only certain non-hazardous aqueous solutions with a neutral pH may be eligible for drain disposal, a category this compound does not fall into.[3]

Step 2: Container Selection and Labeling

  • Container Compatibility: Select a waste container that is chemically compatible with Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.[2] High-density polyethylene (HDPE) containers are a common choice for many organic compounds.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate," and a clear indication of the hazards (e.g., "Irritant").[8]

Step 3: Waste Accumulation

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[8] It is crucial to segregate incompatible waste streams to prevent dangerous chemical reactions.[2][9] For example, keep this organic compound away from strong oxidizing agents.[4]

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[2][3] Do not leave funnels in the container.[8]

  • Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent the spread of spills.[3][9]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[2][3]

  • Documentation: Maintain accurate records of the waste generated, as required by regulations.[10]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, wear appropriate PPE, contain the spill with an inert absorbent material (such as vermiculite or sand), and collect the material into a labeled hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area and immediately notify your institution's emergency response team.

Disposal of Empty Containers

Even "empty" chemical containers can retain hazardous residues.[11]

  • Rinsing: The first rinse of a chemically contaminated container must be collected as hazardous waste.[3][9] Subsequent rinses may be permissible for drain disposal, but always consult your institution's specific guidelines.[3]

  • Acutely Hazardous Waste: If the container held an acutely hazardous waste (P-listed), special triple-rinsing procedures are often required before the container can be considered non-hazardous.[2]

Disposal Decision Workflow

DisposalWorkflow A Chemical Waste Generated (Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate) B Is this a hazardous waste? A->B C Presume Hazardous (Standard Lab Practice) B->C Yes H Improper Disposal (Sink or Trash) B->H No (Not applicable for this compound) D Select Compatible & Labeled Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Arrange Pickup with Environmental Health & Safety (EHS) F->G

Caption: A simplified decision-making workflow for the disposal of Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate.

References

  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • eCFR. (2026, March 13). 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate. The protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure user protection and experimental integrity.

Hazard Profile and Risk Assessment

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an amino acid ester derivative commonly used in synthetic organic chemistry. While not classified as acutely toxic, it presents tangible hazards that necessitate rigorous handling protocols.[1] A foundational understanding of its properties is critical to appreciating the causality behind the required protective measures.

Table 1: Chemical and Hazard Identification

Property Value Source(s)
CAS Number 119740-95-3 [2]
Molecular Formula C₁₀H₁₉NO₄ [2]
Molecular Weight 217.27 g/mol [2]
GHS Hazard Codes H315, H319, H335 [3][4][5]

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |[3][4][5] |

The primary routes of exposure are through skin contact, eye contact, and inhalation of aerosols or dust.[4][6] The hazard classifications directly inform the selection of personal protective equipment. The H319 "Causes serious eye irritation" dictates robust eye protection, while H315 "Causes skin irritation" and H335 "May cause respiratory irritation" mandate specific skin, body, and respiratory safeguards.[3][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk-based assessment for each experimental task. All PPE should be inspected for integrity before each use.[7]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures, including simple transfers and solution preparation.[7][8]

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., working with larger volumes, heating solutions, or conducting reactions under pressure), chemical splash goggles are required.[8] For significant splash or explosion hazards, a full-face shield must be worn over safety glasses or goggles.[7][8]

Hand Protection
  • Glove Selection: Disposable nitrile gloves are the standard for providing incidental chemical splash protection.[7][9] Always check the manufacturer's chemical resistance guide to ensure compatibility.

  • Protocol: Gloves should be removed and replaced immediately if contact with the chemical is known or suspected.[7] Never wear contaminated gloves outside of the immediate work area. Before removal, wash the exterior of the gloves if possible, and always wash hands thoroughly with soap and water after removing gloves.[6][10]

Body Protection
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[7]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory to protect against spills and physical hazards.[7][8] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in a fire.[7] For tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended.[9]

Respiratory Protection
  • Primary Control: Engineering controls, specifically the use of a certified chemical fume hood, are the primary method for preventing respiratory exposure.[10][11]

  • When Required: Respiratory protection is necessary if engineering controls are insufficient, during a large spill cleanup, or when generating aerosols or dusts outside of a fume hood.[7][12] A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[7][9]

Table 2: Task-Based PPE Matrix

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Glasses Nitrile Gloves Lab Coat Fume Hood (or respirator if dust is generated)
Preparing Solution Safety Goggles Nitrile Gloves Lab Coat Fume Hood
Transferring Liquid Safety Glasses Nitrile Gloves Lab Coat Fume Hood Recommended
Large-Scale Reaction Face Shield & Goggles Nitrile Gloves Lab Coat & Apron Fume Hood

| Spill Cleanup | Safety Goggles | Nitrile Gloves | Lab Coat & Apron | Respirator May Be Required[12] |

Safe Handling and Operational Workflow

Adherence to a structured workflow is a self-validating measure that minimizes exposure risk.

Engineering Controls

All work involving Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, from weighing to solution transfer, should be performed in a properly functioning chemical fume hood to mitigate inhalation risks.[4][10][11] Ensure eyewash stations and safety showers are unobstructed and accessible.[13]

Standard Protocol: Preparing a Solution
  • Preparation: Assemble all necessary glassware, solvents, and equipment within the chemical fume hood.

  • Don PPE: Put on the required PPE as specified in Table 2 (lab coat, safety goggles, nitrile gloves).

  • Verify Controls: Confirm the chemical fume hood is operational (check airflow indicator).

  • Aliquot Chemical: Carefully weigh or measure the desired amount of the chemical, keeping the container closed as much as possible.

  • Dissolution: Add the solvent to the vessel containing the chemical. Use a magnetic stirrer for gentle agitation.

  • Transfer: If necessary, transfer the final solution to a labeled, sealed container.

  • Immediate Cleanup: Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

  • Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) before leaving the work area.

  • Hygiene: Wash hands thoroughly with soap and water.[6][10][14]

G cluster_prep Pre-Operation cluster_handling Chemical Handling cluster_post Post-Operation Prep 1. Assemble Equipment in Fume Hood Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Verify_Controls 3. Verify Fume Hood Operation Don_PPE->Verify_Controls Weigh 4. Weigh/Measure Chemical Verify_Controls->Weigh Dissolve 5. Add Solvent & Dissolve Weigh->Dissolve Transfer 6. Transfer to Sealed Container Dissolve->Transfer Store 7. Store Solution Properly Transfer->Store Doff_PPE 8. Doff PPE Correctly Store->Doff_PPE Cleanup 9. Decontaminate & Wash Hands Doff_PPE->Cleanup

Caption: Workflow for Safe Preparation of a Solution.

Emergency Procedures and Waste Disposal

Spill Response
  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, cover with an inert absorbent material like sand or vermiculite.[4][10] For solid spills, gently cover and sweep to avoid generating dust.[15]

  • Collect: Scoop the contained material into a labeled, sealable container for hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's environmental health and safety office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4][11] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][11] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and drink one to two glasses of water.[6] Seek immediate medical attention.[4][10]

Waste Disposal

All waste contaminated with Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, including excess chemical, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[4]

  • Place waste in a clearly labeled, sealed, and chemically compatible container.

  • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][11]

References

  • methyl 3-{amino}-2-methylpropanoate - NextSDS. (n.d.). Retrieved from [Link]

  • Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Amino acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem. (n.d.). Retrieved from [Link]

  • Guide to the safe handling of Industrial Enzyme Preparations - AMFEP. (2023). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

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